molecular formula C25H35N2O10P B008552 Buflomedil pyridoxal phosphate CAS No. 104018-07-7

Buflomedil pyridoxal phosphate

货号: B008552
CAS 编号: 104018-07-7
分子量: 554.5 g/mol
InChI 键: PFDMMTLRXJOJAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Buflomedil pyridoxal phosphate (BPP) is a phosphorylated derivative that combines the vasoactive properties of buflomedil with the essential coenzyme activity of pyridoxal phosphate (PLP), the active form of vitamin B6. With a molecular formula of C 25 H 35 N 2 O 10 P and a molecular weight of 554.5 g/mol, this compound serves as a critical agent for studying vascular and metabolic processes. Research Applications and Value: Model Compound in Drug Delivery: BPP has been effectively used as a colored, soluble model drug in the study of controlled-release mechanisms from hydrophilic matrices like Hydroxypropylmethyl cellulose (HPMC). Research has leveraged its properties to investigate dynamic drug volume fraction profiles, gel layer behavior, and the interplay of diffusion, dissolution, and erosion in drug release kinetics . Vascular and Neurological Research: The buflomedil moiety is a recognized vasoactive agent. Studies have explored its potential efficacy in models of acute ischaemic stroke and peripheral vascular diseases, focusing on its ability to enhance blood flow and exert neuroprotective effects . Enzyme and Cofactor Studies: The PLP component is a cofactor for over 140 enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis (e.g., GABA, serotonin, histamine), and heme synthesis . This makes BPP a valuable tool for investigating PLP-dependent biochemical pathways. Pharmacokinetic Profile: A sustained-release (SR) formulation of this compound demonstrates prolonged absorption, with a maximum plasma concentration (C max ) of approximately 467 ng/mL reached at about 3 hours (t max ). Steady-state plasma levels are maintained after repeated dosing . ATTENTION: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

属性

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDMMTLRXJOJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146222
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104018-07-7
Record name Buflomedil pyridoxal phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104018077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buflomedil pyridoxal phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403). Buflomedil is a vasoactive agent known for its efficacy in treating peripheral and cerebral vascular diseases, primarily through its action as an alpha-adrenergic antagonist. Pyridoxal phosphate, the active form of vitamin B6, is an essential coenzyme in a vast number of metabolic reactions. The combination of these two molecules into a single salt, buflomedil pyridoxal phosphate, presents a compound with potential synergistic or complementary therapeutic effects. This document details the chemical properties, outlines established synthesis protocols for its constituent components, and proposes a chemically sound method for the preparation of the final salt. Furthermore, it includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its chemical and physiological characteristics.

Chemical Structure and Properties

This compound (CAS Number: 104018-07-7) is a salt formed by the ionic association of the organic base buflomedil and the acidic pyridoxal phosphate.

Chemical Structure

The chemical structure of this compound is represented by the combined structures of its two components:

  • Buflomedil: 4-(Pyrrolidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one

  • Pyridoxal Phosphate: (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate

The positive charge on the protonated pyrrolidine (B122466) nitrogen of buflomedil is balanced by the negative charge on the phosphate group of pyridoxal phosphate.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its individual components is provided in the table below. It is important to note that while data for the individual components are readily available, specific experimental data for the combined salt is limited.

PropertyBuflomedilPyridoxal PhosphateThis compound
CAS Number 55837-25-754-47-7104018-07-7
Molecular Formula C₁₇H₂₅NO₄C₈H₁₀NO₆PC₂₅H₃₅N₂O₁₀P[]
Molecular Weight ( g/mol ) 307.39247.14554.53[]
Appearance -Off-white to yellowish powder-
Melting Point (°C) -140-143 (monohydrate)-
Solubility -Soluble in 1 M HCl-
SMILES COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OCCC1=NC=C(C(=C1O)C=O)COP(=O)(O)OCOC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O[2]
InChI InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,10-11H,4H2,1H3,(H2,12,13,14)InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14)[2]

Synthesis of this compound

The synthesis of this compound involves the separate synthesis of buflomedil and pyridoxal phosphate, followed by a final salt formation step.

Synthesis of Buflomedil

A common and efficient method for the synthesis of buflomedil is through the reaction of 4-chloro-1-(2,4,6-trimethoxyphenyl)butanone with pyrrolidine.[3]

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add 4-chloro-1-(2,4,6-trimethoxyphenyl)butanone, pyrrolidine, an anhydrous organic solvent such as cyclohexane, and a catalytic amount of sodium iodide.[3]

  • Reaction Conditions: The molar ratio of 4-chloro-1-(2,4,6-trimethoxyphenyl)butanone to pyrrolidine is typically in the range of 1:1 to 1:3. The reaction mixture is heated to a temperature between 20°C and the boiling point of the solvent system and maintained for 5 to 12 hours.[3]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled. The organic layer is washed with a sodium chloride solution and then concentrated under reduced pressure to yield solid buflomedil. Further purification can be achieved by recrystallization.

G cluster_buflomedil_synthesis Buflomedil Synthesis Workflow start Starting Materials: 4-chloro-1-(2,4,6-trimethoxyphenyl)butanone Pyrrolidine Cyclohexane (solvent) Sodium Iodide (catalyst) reaction Reaction: Heat (20°C - boiling point) 5-12 hours start->reaction Combine and heat workup Work-up: Cooling Aqueous wash (NaCl solution) reaction->workup Reaction completion purification Purification: Concentration (reduced pressure) Recrystallization workup->purification Isolate organic phase product Product: Buflomedil purification->product Purified product

Caption: Workflow for the synthesis of Buflomedil.

Synthesis of Pyridoxal Phosphate

Several methods for the synthesis of pyridoxal phosphate have been reported. A common approach involves the phosphorylation of a protected pyridoxal derivative. One patented method describes the synthesis starting from pyridoxal hydrochloride.[4]

Experimental Protocol:

  • Formation of Schiff Base: Pyridoxal hydrochloride is reacted with an amine, such as p-aminophenethyl ether, to form a Schiff base. This step protects the aldehyde group during phosphorylation.

  • Phosphorylation: The pyridoxal Schiff base is then reacted with a phosphorylating agent, such as polyphosphoric acid, to introduce the phosphate group at the 5'-hydroxyl position.

  • Hydrolysis and Purification: The resulting pyridoxal 5'-phosphate Schiff base is hydrolyzed to remove the protecting group, yielding pyridoxal phosphate. Purification is typically achieved through recrystallization.

G cluster_plp_synthesis Pyridoxal Phosphate Synthesis Workflow start Starting Materials: Pyridoxal Hydrochloride p-Aminophenethyl ether schiff_base Schiff Base Formation start->schiff_base Protect aldehyde phosphorylation Phosphorylation: Polyphosphoric Acid schiff_base->phosphorylation Add phosphate group hydrolysis Hydrolysis and Purification: Aqueous work-up Recrystallization phosphorylation->hydrolysis Deprotect and purify product Product: Pyridoxal Phosphate hydrolysis->product Final product

Caption: Workflow for the synthesis of Pyridoxal Phosphate.

Proposed Synthesis of this compound

Proposed Experimental Protocol:

  • Dissolution: Dissolve equimolar amounts of buflomedil free base and pyridoxal phosphate in a suitable solvent system. A polar protic solvent, such as ethanol (B145695) or a mixture of ethanol and water, would be a logical choice to dissolve both components.

  • Salt Formation: Stir the solution at room temperature. The salt formation should occur spontaneously due to the acid-base reaction between the basic nitrogen of buflomedil's pyrrolidine ring and the acidic phosphate group of pyridoxal phosphate.

  • Isolation: The resulting this compound salt may precipitate out of the solution. If not, the solvent can be slowly evaporated under reduced pressure to induce crystallization.

  • Purification: The collected solid can be washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and then dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification if necessary.

Biological Signaling Pathways

The biological activity of this compound is expected to be a combination of the individual activities of buflomedil and pyridoxal phosphate.

Buflomedil: Mechanism of Action

Buflomedil exerts its vasodilatory effects through multiple mechanisms:

  • Alpha-Adrenergic Receptor Antagonism: Buflomedil acts as a non-selective antagonist at α1 and α2-adrenergic receptors on vascular smooth muscle cells.[5][6] This blocks the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation.[6]

  • Calcium Channel Modulation: It also modulates calcium channels, reducing the influx of calcium into vascular smooth muscle cells, which further promotes relaxation and vasodilation.[6]

  • Improved Blood Rheology: Buflomedil has been shown to improve the deformability of red blood cells and inhibit platelet aggregation, which enhances microcirculation.[5]

G cluster_buflomedil_moa Buflomedil Mechanism of Action buflomedil Buflomedil alpha_receptors α-Adrenergic Receptors buflomedil->alpha_receptors antagonizes ca_channels Calcium Channels buflomedil->ca_channels modulates platelet_aggregation Platelet Aggregation buflomedil->platelet_aggregation inhibits vasoconstriction Vasoconstriction alpha_receptors->vasoconstriction leads to ca_channels->vasoconstriction contributes to vasodilation Vasodilation blood_flow Increased Blood Flow vasodilation->blood_flow results in inhibition_platelet Inhibition of Aggregation inhibition_platelet->blood_flow improves

Caption: Signaling pathway of Buflomedil's vasodilatory action.

Pyridoxal Phosphate: Biological Role

Pyridoxal phosphate (PLP) is a vital coenzyme for a multitude of enzymatic reactions, particularly in amino acid metabolism.[7][8] PLP-dependent enzymes catalyze a wide range of reactions including:[8]

  • Transamination

  • Decarboxylation

  • Racemization

  • Elimination and replacement reactions

These reactions are fundamental to the synthesis of neurotransmitters (e.g., serotonin, dopamine, GABA), the metabolism of amino acids, and numerous other critical cellular processes.[9][10]

G cluster_plp_role Biological Role of Pyridoxal Phosphate (PLP) plp Pyridoxal Phosphate (PLP) enzymes PLP-Dependent Enzymes plp->enzymes is a coenzyme for transamination Transamination enzymes->transamination decarboxylation Decarboxylation enzymes->decarboxylation racemization Racemization enzymes->racemization other_rxns Other Reactions enzymes->other_rxns amino_acid_metabolism Amino Acid Metabolism transamination->amino_acid_metabolism neurotransmitter_synthesis Neurotransmitter Synthesis decarboxylation->neurotransmitter_synthesis racemization->amino_acid_metabolism

Caption: Central role of Pyridoxal Phosphate in metabolic pathways.

Conclusion

This compound is a compound that combines a synthetic vasoactive drug with an essential biological coenzyme. This guide has provided a detailed overview of its chemical structure, a compilation of its known physicochemical properties, and a thorough description of the synthesis of its constituent parts. While a specific protocol for the final salt formation is not explicitly detailed in the literature, a chemically sound and straightforward procedure has been proposed. The distinct mechanisms of action of buflomedil and the ubiquitous role of pyridoxal phosphate suggest that their combination could offer therapeutic potential. Further research into the specific pharmacological profile and clinical efficacy of this compound is warranted to fully elucidate its therapeutic value. This document serves as a foundational resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

Buflomedil Pyridoxal Phosphate: A Technical Guide to its Mechanism of Action in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil (B1668037) is a vasoactive agent recognized for its therapeutic effects in peripheral and cerebral vascular diseases. Its primary mechanism of action in vascular smooth muscle is centered on the antagonism of alpha-adrenergic receptors, with a secondary, less clearly defined role in modulating calcium homeostasis. This technical guide provides an in-depth exploration of the molecular and cellular signaling pathways through which buflomedil exerts its vasodilatory effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling cascades and experimental workflows. While the majority of research has been conducted on buflomedil hydrochloride, the active moiety is the buflomedil molecule itself; the pyridoxal (B1214274) phosphate (B84403) salt is understood to primarily influence pharmacokinetic properties rather than the core mechanism of action at the cellular level.

Core Mechanism of Action: Alpha-Adrenergic Receptor Antagonism

The principal mechanism by which buflomedil induces vasodilation is through the blockade of alpha-adrenergic receptors on vascular smooth muscle cells.[1][2] These receptors are integral components of the sympathetic nervous system, mediating vasoconstriction upon stimulation by catecholamines such as norepinephrine (B1679862) and epinephrine.[3]

Buflomedil acts as a non-selective antagonist at both α1 and α2-adrenoceptor subtypes.[4]

  • α1-Adrenoceptor Blockade: In vascular smooth muscle, α1-adrenoceptors are the predominant subtype responsible for mediating contraction. These receptors are Gq-protein coupled. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is a primary trigger for contraction. By blocking the α1-adrenoceptor, buflomedil inhibits this entire signaling cascade, preventing norepinephrine-induced calcium release and subsequent vasoconstriction.[5]

  • α2-Adrenoceptor Blockade: While α1-receptors are the primary mediators of vasoconstriction on the smooth muscle itself (postjunctional), α2-receptors are also found on these cells in some vascular beds.[5] More significantly, presynaptic (prejunctional) α2-receptors on sympathetic nerve terminals act as a negative feedback mechanism, inhibiting further release of norepinephrine. Blockade of these presynaptic receptors by buflomedil can lead to an increased release of norepinephrine from nerve endings.[4] However, the postjunctional α1- and α2-receptor blockade on the smooth muscle is the dominant effect, resulting in net vasodilation.[4]

Signaling Pathway for Alpha-Adrenergic Blockade

Buflomedil_Alpha_Blockade cluster_agonists Sympathetic Activation cluster_receptors Vascular Smooth Muscle Cell Membrane cluster_downstream Intracellular Signaling Cascade Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor (Gq-coupled) Norepinephrine->Alpha1_Receptor Binds & Activates PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates Buflomedil Buflomedil Buflomedil->Alpha1_Receptor Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Triggers Ca_Release Ca²⁺ Release SR->Ca_Release Leads to Contraction Vasoconstriction Ca_Release->Contraction Initiates

Caption: Buflomedil's primary mechanism: blockade of the α1-adrenoceptor signaling cascade.

Secondary Mechanism: Modulation of Calcium Ion Homeostasis

Several sources suggest that buflomedil possesses a weak, non-specific calcium channel blocking activity.[1][6] This action would contribute to its vasodilatory effect by directly reducing the influx of extracellular calcium into vascular smooth muscle cells, a critical step for both initiating and maintaining contraction.

The primary channel implicated in this effect is the L-type voltage-gated calcium channel (CaV1.2), which is a dominant pathway for calcium entry in contractile vascular smooth muscle.[7][8] By inhibiting these channels, buflomedil would reduce the rise in intracellular calcium concentration ([Ca²⁺]i) that follows membrane depolarization, thereby promoting relaxation.

However, it is important to note that the literature on this topic is not entirely consistent. Some studies have concluded that at the concentrations used in their experiments, buflomedil does not significantly interfere with transmembrane calcium influx. [6 from previous search] This suggests that the calcium antagonistic effect may be weaker than the alpha-blockade or may only be apparent under specific experimental conditions or at higher concentrations. Further electrophysiological studies, such as patch-clamp analyses, are required to fully elucidate the precise nature and significance of buflomedil's interaction with vascular smooth muscle calcium channels.

Downstream Effects on the Contractile Apparatus

The contraction of vascular smooth muscle is ultimately governed by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20). This phosphorylation is catalyzed by myosin light chain kinase (MLCK), an enzyme that is activated by the calcium-calmodulin complex.[9]

There is no direct evidence to suggest that buflomedil is a direct inhibitor of MLCK. Instead, its effects on the contractile apparatus are considered to be indirect consequences of its primary actions on alpha-adrenoceptors and calcium channels:

  • Reduced MLCK Activation: By inhibiting the α1-adrenoceptor-mediated release of calcium from the sarcoplasmic reticulum and potentially reducing calcium influx through L-type channels, buflomedil lowers the cytosolic calcium concentration. This reduction in available calcium leads to less formation of the active Ca²⁺-calmodulin complex, thereby decreasing the activation of MLCK.[9]

  • Increased Myosin Dephosphorylation: With reduced MLCK activity, the balance of the phosphorylation state of MLC20 shifts towards dephosphorylation, which is mediated by myosin light chain phosphatase (MLCP). Dephosphorylated myosin has a lower affinity for actin, leading to cross-bridge detachment and smooth muscle relaxation.

Integrated Signaling Pathway

Buflomedil_Integrated_Pathway cluster_membrane Cell Membrane Events cluster_calcium Calcium Homeostasis cluster_contraction Contractile Machinery Buflomedil Buflomedil Alpha1_Blockade α1-Adrenoceptor Blockade Buflomedil->Alpha1_Blockade Ca_Channel_Blockade L-type Ca²⁺ Channel Blockade (Weak) Buflomedil->Ca_Channel_Blockade SR_Release_Inhibition ↓ Sarcoplasmic Reticulum Ca²⁺ Release Alpha1_Blockade->SR_Release_Inhibition Ca_Influx_Inhibition ↓ Extracellular Ca²⁺ Influx Ca_Channel_Blockade->Ca_Influx_Inhibition Cytosolic_Ca ↓ Cytosolic [Ca²⁺] SR_Release_Inhibition->Cytosolic_Ca Ca_Influx_Inhibition->Cytosolic_Ca Calmodulin Calmodulin Cytosolic_Ca->Calmodulin Less binding MLCK_Activation ↓ MLCK Activation Calmodulin->MLCK_Activation Reduced activation of MLC_Phosphorylation ↓ Myosin Light Chain Phosphorylation MLCK_Activation->MLC_Phosphorylation Relaxation Vasodilation (Relaxation) MLC_Phosphorylation->Relaxation

Caption: Integrated signaling pathway for buflomedil-induced vasodilation.

Quantitative Data Summary

The publicly available literature lacks extensive quantitative data such as specific binding affinities (Ki) or pA2 values for buflomedil at adrenoceptor subtypes in vascular smooth muscle. However, functional studies provide concentration ranges for its vasodilatory effects.

ParameterAgonist / ConditionTissue / Cell TypeEffect / ValueReference(s)
Inhibition of Contraction NorepinephrineCanine Arteries and VeinsConcentration-dependent inhibition observed.[4]
Inhibition of Contraction Phenylephrine (B352888)Canine Arteries and VeinsConcentration-dependent inhibition observed.[4]
Receptor Binding [³H]prazosin (radioligand)Rat Prostate (α1A-rich)Buflomedil displaces [³H]prazosin in a dose-dependent manner.[8 from previous search]
Receptor Binding [³H]prazosin (radioligand)Rat Spleen (α1B-rich)Buflomedil displaces [³H]prazosin in a dose-dependent manner.[8 from previous search]

Detailed Experimental Protocols

Protocol: Isometric Tension Recording in Isolated Aortic Rings

This protocol outlines a standard method to assess the functional effect of buflomedil on vascular smooth muscle contraction.

  • Tissue Preparation:

    • Euthanize a male Wistar rat (250-300g) via an approved IACUC protocol.

    • Perform a thoracotomy and carefully excise the thoracic aorta.

    • Immediately place the aorta in ice-cold, oxygenated Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length. The endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire, if required.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

    • Apply a resting tension of 2.0 grams to each ring and allow the tissue to equilibrate for 60-90 minutes. Replace the buffer every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.

    • Wash the rings and allow them to return to baseline tension.

    • To determine the effect of buflomedil, first pre-contract the rings with an EC₇₀ concentration of phenylephrine (an α1-agonist, typically ~1 µM).

    • Once a stable contractile plateau is reached, add buflomedil cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation induced by buflomedil as a percentage of the maximal contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC₅₀ value for buflomedil-induced relaxation.

Workflow for Isometric Tension Recording

Isometric_Tension_Workflow A Aorta Excision and Cleaning B Cut into 2-3 mm Rings A->B C Mount Rings in Organ Bath (37°C, 95% O₂/5% CO₂) B->C D Apply 2.0g Resting Tension & Equilibrate for 60-90 min C->D E Test Viability with 60mM KCl D->E F Wash and Return to Baseline E->F G Pre-contract with Phenylephrine (~1µM) F->G H Cumulative Addition of Buflomedil (10⁻⁸ M to 10⁻⁴ M) G->H I Record Relaxation Response H->I J Data Analysis: Calculate % Relaxation & EC₅₀ I->J

Caption: Experimental workflow for isometric tension recording of aortic rings.

Protocol: Myosin Light Chain Phosphorylation Assay via Western Blot

This protocol describes how to assess the effect of buflomedil on the phosphorylation state of MLC20.

  • Cell Culture and Treatment:

    • Culture primary rat aortic smooth muscle cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 24 hours prior to the experiment.

    • Pre-incubate the cells with desired concentrations of buflomedil or vehicle for 30 minutes.

    • Stimulate the cells with phenylephrine (1 µM) for a short duration (e.g., 2-5 minutes) to induce MLC20 phosphorylation.

  • Protein Extraction:

    • Immediately terminate the experiment by washing the cells with ice-cold PBS.

    • Lyse the cells directly in the well with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLC20 (p-MLC).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe for total MLC20 and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

    • Normalize the p-MLC signal to the total MLC signal to determine the relative level of phosphorylation.

Conclusion

The vasorelaxant effect of buflomedil in vascular smooth muscle is a multifactorial process, with the blockade of α1-adrenoceptors being the most robustly supported primary mechanism of action. This action effectively uncouples sympathetic stimulation from the intracellular calcium signaling that leads to contraction. A secondary, though less consistently defined, mechanism involves the weak inhibition of L-type calcium channels, which would further contribute to reducing the availability of cytosolic calcium for contraction. The downstream effect of these actions is a reduction in the activity of myosin light chain kinase, leading to decreased phosphorylation of the myosin light chain and subsequent smooth muscle relaxation. While the direct interaction of buflomedil with MLCK is not supported by current evidence, its influence on the upstream calcium signaling pathways is clear. Further research, particularly quantitative binding studies and detailed electrophysiological analyses, would help to more precisely define the potency of buflomedil at its various targets and resolve the existing ambiguities regarding its effects on calcium channels.

References

Pharmacological Profile of Buflomedil Pyridoxal Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403) is a vasoactive agent utilized in the management of peripheral and cerebral vascular disorders. Its therapeutic efficacy is attributed to a multimodal pharmacological profile, primarily centered on improving microcirculation and tissue perfusion. This document provides a comprehensive overview of the pharmacological properties of buflomedil, with a focus on its pyridoxal phosphate salt. It encompasses its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies for its characterization. While much of the existing research has been conducted on the hydrochloride salt of buflomedil, this guide synthesizes the available data to present a cohesive profile relevant to the pyridoxal phosphate form, acknowledging the areas where data for the specific salt form is limited.

Introduction

Buflomedil is a vasoactive drug that has been used for the treatment of intermittent claudication and other symptoms associated with peripheral arterial disease.[1] The pyridoxal phosphate salt of buflomedil combines the pharmacological actions of buflomedil with the biochemical role of pyridoxal phosphate, the active form of vitamin B6. Pyridoxal phosphate is a crucial coenzyme in a multitude of metabolic reactions, including neurotransmitter synthesis.[2] This technical guide aims to provide an in-depth analysis of the pharmacological profile of buflomedil pyridoxal phosphate, offering valuable insights for researchers and professionals in drug development.

Mechanism of Action

The vasodilatory and rheological effects of buflomedil are not attributed to a single mechanism but rather a combination of pharmacological actions. The primary mechanisms include non-selective alpha-adrenoceptor antagonism, a weak calcium channel modulating effect, improvement of erythrocyte deformability, and inhibition of platelet aggregation.[3][4]

Alpha-Adrenoceptor Antagonism

Buflomedil acts as a non-selective antagonist at both α1 and α2-adrenergic receptors.[5] Blockade of post-synaptic α1-adrenoceptors on vascular smooth muscle cells inhibits norepinephrine-induced vasoconstriction, leading to vasodilation. Antagonism of pre-synaptic α2-adrenoceptors can enhance the release of norepinephrine, which may counterbalance the post-synaptic blockade to some extent.[1]

Calcium Channel Modulation

Buflomedil exhibits a weak, non-specific calcium antagonistic effect.[3] By modulating calcium channels in vascular smooth muscle, it is thought to reduce the influx of extracellular calcium, thereby promoting relaxation and contributing to its vasodilatory effect. However, this action is considered less potent compared to its alpha-blocking activity.[4]

Hemorheological Effects

Buflomedil has been shown to improve the deformability of erythrocytes, which is crucial for their passage through the microcirculation.[6] This effect is particularly relevant in ischemic conditions where red blood cell rigidity may be increased. Additionally, buflomedil inhibits platelet aggregation, reducing the risk of thrombus formation in compromised blood vessels.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for buflomedil. It is important to note that this data is primarily derived from studies on buflomedil and its hydrochloride salt.

Table 1: Receptor Binding Affinities of Buflomedil

Receptor SubtypeLigandSpeciesPreparationKi (μM)
α1A-AdrenoceptorBuflomedilRatProstate4.06
α1B-AdrenoceptorBuflomedilRatProstate6.84

Data sourced from MedChemExpress.

Table 2: In Vitro Inhibition of Platelet Aggregation by Buflomedil

AgonistParameterValue
[3H]-Yohimbine Binding (α2-adrenoceptor)IC501 ± 0.5 μM
Epinephrine-induced aggregation-Significant inhibition at micromolar concentrations
ADP and Collagen-induced aggregation-Weak inhibition at ~1 mM

Data sourced from PubMed.[8]

Pharmacokinetics of this compound (Sustained-Release Formulation)

The following data pertains to a sustained-release (SR) formulation of this compound after a single oral dose of 400 mg in healthy volunteers.

Table 3: Pharmacokinetic Parameters of Sustained-Release this compound (400 mg)

ParameterValueUnit
tmax (time to maximum plasma concentration)~3hours
Cmax (maximum plasma concentration)~467ng/mL
Plasma concentration at 24 hours~48ng/mL
24-hour urinary excretion~21% of administered dose
Steady-state plasma concentration (400 mg daily for 7 days)~250 (12h post-administration)ng/mL

Data sourced from Arzneimittelforschung.

Signaling Pathways

The multifaceted mechanism of action of buflomedil involves modulation of key signaling pathways that regulate vascular tone and blood rheology.

Alpha-1 Adrenergic Receptor Antagonism

Norepinephrine binding to α1-adrenergic receptors, which are Gq-protein coupled, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium, while DAG activates protein kinase C (PKC). The increased intracellular calcium, along with PKC activation, leads to smooth muscle contraction. Buflomedil, by blocking this receptor, prevents this cascade, resulting in vasodilation.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Buflomedil Buflomedil Buflomedil->Alpha1R Antagonism Gq Gq Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Alpha-1 adrenergic receptor signaling pathway and its inhibition by Buflomedil.

Alpha-2 Adrenergic Receptor Antagonism

The α2-adrenergic receptor is coupled to an inhibitory G-protein (Gi). Activation of this receptor by agonists like epinephrine (B1671497) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. On platelets, this decrease in cAMP promotes aggregation. Buflomedil's antagonism at this receptor counteracts this effect, contributing to its anti-platelet activity.

alpha2_signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol Epi Epinephrine Alpha2R α2-Adrenergic Receptor Epi->Alpha2R Buflomedil Buflomedil Buflomedil->Alpha2R Antagonism Gi Gi Alpha2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Promotes

Caption: Alpha-2 adrenergic receptor signaling in platelets and its inhibition by Buflomedil.

Calcium Influx Modulation in Vascular Smooth Muscle

The contraction of vascular smooth muscle is highly dependent on the influx of extracellular calcium through voltage-gated calcium channels (VGCCs). Depolarization of the cell membrane opens these channels, allowing calcium to enter and trigger the contractile machinery. Buflomedil's weak calcium channel modulating effect is thought to interfere with this process, leading to reduced calcium influx and subsequent vasodilation.

calcium_signaling cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Opens Ca_influx Ca²⁺ Influx VGCC->Ca_influx Buflomedil Buflomedil Buflomedil->VGCC Weak Modulation Contraction Contraction Ca_influx->Contraction

Caption: Buflomedil's proposed weak modulation of calcium influx in vascular smooth muscle.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological profile of buflomedil.

Quantification of Buflomedil in Plasma by Gas Chromatography (GC)

This protocol outlines a general method for the determination of buflomedil in plasma samples.

Objective: To quantify the concentration of buflomedil in plasma.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector.

  • Capillary column (e.g., HP-5 or equivalent).

  • Organic solvents (e.g., hexane, isoamyl alcohol, methanol).

  • Internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex mixer, centrifuge.

Procedure:

  • Sample Preparation:

    • To 1 mL of plasma, add a known amount of the internal standard.

    • Add 0.5 mL of 1M NaOH and vortex for 30 seconds.

    • Add 5 mL of a hexane:isoamyl alcohol (98:2 v/v) extraction solvent.

    • Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of methanol.

  • GC Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp to 280°C at 20°C/minute.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Injection Volume: 1 µL.

  • Quantification:

    • Construct a calibration curve using standard solutions of buflomedil of known concentrations.

    • Determine the concentration of buflomedil in the plasma samples by comparing the peak area ratio of buflomedil to the internal standard against the calibration curve.

Measurement of Erythrocyte Deformability by Ektacytometry

This protocol describes the measurement of red blood cell deformability using an ektacytometer.

Objective: To assess the effect of buflomedil on erythrocyte deformability.

Materials:

  • Ektacytometer.

  • Polyvinylpyrrolidone (PVP) solution (e.g., 3.5% in a buffered saline solution).

  • Whole blood collected in EDTA tubes.

  • Buflomedil solutions of desired concentrations.

Procedure:

  • Sample Preparation:

    • Incubate whole blood samples with either vehicle (control) or different concentrations of buflomedil for a specified time (e.g., 30 minutes) at 37°C.

  • Ektacytometry Measurement:

    • Suspend a small volume of the treated blood in the viscous PVP solution.

    • Introduce the cell suspension into the ektacytometer's shearing chamber.

    • A laser beam is passed through the suspension of red blood cells as they are subjected to a defined shear stress.

    • The diffraction pattern of the laser beam, which elongates as the cells deform, is projected onto a screen.

    • The instrument measures the geometry of the diffraction pattern to calculate an elongation index (EI).

    • Measurements are typically made over a range of shear stresses to generate a deformability curve.

  • Data Analysis:

    • Compare the EI values and deformability curves of buflomedil-treated samples to the control samples. An increase in EI indicates improved deformability.

Platelet Aggregation Assay

This protocol outlines a method for assessing the effect of buflomedil on platelet aggregation using light transmission aggregometry.

Objective: To determine the inhibitory effect of buflomedil on agonist-induced platelet aggregation.

Materials:

  • Light transmission aggregometer.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonists (e.g., ADP, collagen, epinephrine).

  • Buflomedil solutions of desired concentrations.

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a small volume of buflomedil solution or vehicle (control) to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Add a platelet agonist to initiate aggregation.

    • Record the change in light transmission for several minutes.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each sample.

    • Calculate the percentage inhibition of aggregation for the buflomedil-treated samples compared to the control.

Conclusion

This compound is a vasoactive agent with a complex pharmacological profile that contributes to its therapeutic effects in vascular diseases. Its primary mechanisms of action include non-selective alpha-adrenoceptor antagonism, weak calcium channel modulation, and beneficial hemorheological effects through improved erythrocyte deformability and inhibition of platelet aggregation. While the majority of detailed mechanistic and quantitative studies have been performed on the hydrochloride salt, the data provides a strong foundation for understanding the pharmacological actions of the pyridoxal phosphate form. Further research directly comparing the different salt forms would be beneficial to fully elucidate any potential pharmacodynamic or pharmacokinetic differences. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar vasoactive compounds.

References

Buflomedil Pyridoxal Phosphate: A Technical Guide on its Dual Vasoactive and Metabolic Modulatory Actions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buflomedil pyridoxal (B1214274) phosphate (B84403) represents a unique pharmacological agent, combining the vasoactive properties of Buflomedil with the metabolic functions of pyridoxal phosphate, the active form of vitamin B6. This technical guide provides an in-depth analysis of the compound, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used for its evaluation. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapies for vascular and metabolic disorders.

Introduction

Buflomedil is a vasoactive drug known for its efficacy in treating peripheral and cerebral vascular diseases. Its therapeutic effects are attributed to a multi-faceted mechanism of action that includes alpha-adrenergic receptor antagonism, modulation of calcium channels, and improvement of blood rheology. Pyridoxal phosphate (PLP), the biologically active form of vitamin B6, is an essential coenzyme in a vast array of enzymatic reactions, playing a critical role in amino acid metabolism and the synthesis of neurotransmitters. The combination of these two molecules into Buflomedil pyridoxal phosphate suggests a potential for synergistic effects, targeting both vascular insufficiency and underlying metabolic dysfunctions. This document aims to provide a detailed technical overview of this compound, with a focus on its constituent components.

Mechanism of Action

The pharmacological activity of this compound is a composite of the actions of Buflomedil and pyridoxal phosphate.

Buflomedil: The Vasoactive Moiety

Buflomedil exerts its effects through several key pathways:

  • Alpha-Adrenergic Receptor Antagonism : Buflomedil acts as a non-selective antagonist at both α1- and α2-adrenergic receptors.[1] By blocking these receptors on vascular smooth muscle cells, it inhibits vasoconstriction induced by catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and increased blood flow.[2]

  • Calcium Channel Modulation : Buflomedil has a weak, non-specific calcium antagonistic effect.[3] By modulating calcium influx into vascular smooth muscle cells, it further promotes relaxation and vasodilation.[2]

  • Hemorheological Effects : Buflomedil improves blood flow by enhancing the deformability of red blood cells and inhibiting platelet aggregation.[2][3] This improvement in blood rheology is crucial for microcirculation.[2]

The signaling pathway for Buflomedil's action on vascular smooth muscle is illustrated below.

buflomedil_action buflomedil Buflomedil alpha_receptor α-Adrenergic Receptor buflomedil->alpha_receptor Antagonizes ca_channel Calcium Channel buflomedil->ca_channel Modulates vasoconstriction Vasoconstriction alpha_receptor->vasoconstriction Leads to ca_influx Ca²⁺ Influx ca_channel->ca_influx Mediates vasodilation Vasodilation smooth_muscle_relaxation Smooth Muscle Relaxation ca_influx->vasoconstriction Contributes to catecholamines Catecholamines (e.g., Norepinephrine) catecholamines->alpha_receptor Activates

Buflomedil's Mechanism of Action on Vascular Smooth Muscle.
Pyridoxal Phosphate: The Metabolic Coenzyme

Pyridoxal phosphate is the active form of vitamin B6 and serves as a coenzyme for a multitude of enzymes, primarily in amino acid metabolism. Its key functions include:

  • Transamination and Decarboxylation Reactions : PLP is essential for the synthesis and degradation of amino acids and the production of neurotransmitters such as serotonin, dopamine, and GABA.

  • Heme Synthesis : PLP is a cofactor in the synthesis of heme, a vital component of hemoglobin.

  • Glycogenolysis : It is involved in the breakdown of glycogen (B147801) to glucose.

The general mechanism of PLP-dependent enzymatic reactions involves the formation of a Schiff base with the amino acid substrate, which facilitates various bond cleavages.

plp_mechanism cluster_plp Pyridoxal Phosphate (PLP) cluster_enzyme PLP-Dependent Enzyme cluster_reaction Metabolic Reaction plp PLP apoenzyme Apoenzyme plp->apoenzyme Binds to holoenzyme Holoenzyme (Active) apoenzyme->holoenzyme Forms amino_acid Amino Acid Substrate holoenzyme->amino_acid Acts on product Product (e.g., Keto Acid, Neurotransmitter) amino_acid->product Converts to radioligand_binding_workflow prep Prepare Reagents: - Membrane preparation - Radioligand - Test compound dilutions - Assay buffer plate Plate Setup (96-well): - Total binding wells - Non-specific binding wells - Test compound wells prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Terminate by Rapid Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate specific binding - Plot dose-response curve - Determine IC50 and Ki count->analyze

References

In Vitro Activity of Buflomedil Pyridoxal Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available in vitro data for Buflomedil (B1668037). Direct experimental data on the in vitro activity of Buflomedil Pyridoxal (B1214274) Phosphate (B84403) as a distinct chemical entity is limited in publicly available scientific literature. The information presented herein is a consolidation of findings on Buflomedil and Buflomedil Hydrochloride. The role of the pyridoxal phosphate moiety is discussed from a biochemical perspective.

Core In Vitro Pharmacological Activities of Buflomedil

Buflomedil exhibits a multi-faceted pharmacological profile in vitro, primarily characterized by its effects on platelet function, adrenergic receptors, and calcium channels. These activities collectively contribute to its vasoactive properties.

Inhibition of Platelet Aggregation

Buflomedil has been demonstrated to inhibit platelet aggregation induced by various agonists. Its effect is most pronounced on epinephrine-induced aggregation.

Quantitative Data on Platelet Aggregation Inhibition

AgonistBuflomedil ConcentrationObserved EffectCitation
EpinephrineMicromolar concentrationsSignificant inhibition[1]
Epinephrine> 10 µmol/lSignificant depression of platelet aggregation to approximately one-third of control[2]
ADP~ 1 mMWeak inhibition[1]
Collagen~ 1 mMWeak inhibition[1]
Alpha-2 Adrenergic Receptor Antagonism

Buflomedil acts as an antagonist at α2-adrenergic receptors, which is a key mechanism contributing to its vasodilatory effects. This has been quantified through radioligand binding assays.

Quantitative Data on α2-Adrenergic Receptor Binding

AssayRadioligandIC50Citation
Competition Binding Assay[3H]-yohimbine1 +/- 0.5 µM[1]
Calcium Channel Blocking Activity

Buflomedil exhibits weak calcium antagonistic effects, which contributes to its vasodilatory properties by relaxing vascular smooth muscle.[3]

Experimental Protocols

Platelet Aggregation Assay

Objective: To determine the effect of Buflomedil on platelet aggregation induced by various agonists.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).[2]

    • The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Incubation:

    • PRP is incubated in vitro with varying concentrations of Buflomedil or a vehicle control.[2]

  • Induction of Aggregation:

    • An agonist (e.g., epinephrine, ADP, collagen) is added to the PRP to induce platelet aggregation.[1][2]

  • Measurement:

    • Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate.

  • Data Analysis:

    • The percentage of aggregation is calculated and compared between the Buflomedil-treated and control samples.

Alpha-2 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of Buflomedil for α2-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Cell membranes expressing α2-adrenergic receptors are prepared from a suitable source (e.g., cell lines, platelets).

  • Competitive Binding Assay:

    • The membranes are incubated with a fixed concentration of a radiolabeled α2-adrenergic receptor antagonist (e.g., [3H]-yohimbine).[1]

    • Increasing concentrations of unlabeled Buflomedil are added to compete with the radioligand for binding to the receptors.

  • Separation and Detection:

    • The reaction is terminated, and the bound and free radioligand are separated (e.g., by filtration).

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of Buflomedil that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[1]

In Vitro Calcium Channel Blocking Assay

Objective: To assess the ability of Buflomedil to block calcium influx.

Methodology:

  • Tissue Preparation:

    • Isolated tissue preparations, such as aortic or ileum strips, are used.

  • Depolarization:

    • The tissue is depolarized using a high concentration of potassium to open voltage-gated calcium channels.

  • Induction of Contraction:

    • Calcium is added to the medium to induce contraction of the smooth muscle.

  • Inhibition Measurement:

    • The assay is repeated in the presence of varying concentrations of Buflomedil to measure its inhibitory effect on the calcium-induced contractions.

  • Data Analysis:

    • The concentration of Buflomedil that causes a 50% reduction in the maximal contraction (IC50) can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by Buflomedil and a typical experimental workflow for its in vitro characterization.

Buflomedil_Signaling_Pathway cluster_membrane Cell Membrane Alpha2_Receptor α2-Adrenergic Receptor Platelet_Aggregation Platelet Aggregation Alpha2_Receptor->Platelet_Aggregation Promotes Calcium_Channel Voltage-Gated Ca2+ Channel Smooth_Muscle_Contraction Smooth Muscle Contraction Calcium_Channel->Smooth_Muscle_Contraction Mediates Buflomedil Buflomedil Buflomedil->Alpha2_Receptor Antagonizes Buflomedil->Calcium_Channel Weakly Blocks Epinephrine Epinephrine Epinephrine->Alpha2_Receptor Activates Ca_ion Ca2+ Vasoconstriction Vasoconstriction Smooth_Muscle_Contraction->Vasoconstriction Leads to

Caption: Proposed mechanism of Buflomedil's vasoactive effects.

In_Vitro_Workflow cluster_assays Primary Assays start Start: In Vitro Characterization of Buflomedil platelet_assay Platelet Aggregation Assay (Epinephrine, ADP, Collagen) start->platelet_assay receptor_assay α2-Adrenergic Receptor Binding Assay ([3H]-yohimbine) start->receptor_assay calcium_assay Calcium Channel Blocking Assay start->calcium_assay data_analysis Data Analysis (IC50, % Inhibition) platelet_assay->data_analysis receptor_assay->data_analysis calcium_assay->data_analysis conclusion Conclusion: Multi-faceted In Vitro Activity data_analysis->conclusion

Caption: Experimental workflow for in vitro characterization.

The Role of Pyridoxal Phosphate

Pyridoxal Phosphate (PLP) is the active form of vitamin B6 and a crucial coenzyme in a multitude of enzymatic reactions, particularly in amino acid metabolism. While in vitro studies directly investigating the combined effects of Buflomedil and Pyridoxal Phosphate are scarce, the inclusion of the PLP moiety may be intended to leverage its biochemical properties. Theoretically, PLP could influence the overall pharmacodynamic profile by:

  • Modulating Neurotransmitter Synthesis: PLP is essential for the synthesis of various neurotransmitters. This could be relevant for the neurological effects observed with Buflomedil in some clinical applications.

  • Improving Cellular Metabolism: As a key coenzyme, PLP could potentially support cellular function and energy metabolism, which may be beneficial in ischemic conditions where Buflomedil is often indicated.

It is important to emphasize that these are theoretical considerations, and further in vitro and in vivo studies are required to elucidate the specific contributions of the pyridoxal phosphate moiety to the overall activity of Buflomedil Pyridoxal Phosphate.

References

Buflomedil Pyridoxal Phosphate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403). Due to a scarcity of publicly available data on the buflomedil pyridoxal phosphate salt, this document focuses on the individual properties of buflomedil and pyridoxal phosphate (PLP). The information presented is intended to support researchers, scientists, and drug development professionals in formulation, analytical method development, and stability-indicating studies. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key chemical pathways. A significant data gap exists for the this compound salt, and further specific studies are recommended to fully characterize its physicochemical properties.

Introduction

Buflomedil is a vasoactive drug known for its ability to improve microcirculation and blood flow.[1] It is often used in the treatment of peripheral and cerebral vascular diseases. Pyridoxal phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme in a multitude of enzymatic reactions within the body.[2] The combination of these two molecules into a single salt, this compound, is intended to leverage the therapeutic benefits of both moieties.[1]

A thorough understanding of the solubility and stability of an active pharmaceutical ingredient (API) is fundamental to the development of safe, effective, and stable pharmaceutical formulations. This guide aims to consolidate the available technical information on the solubility and stability of buflomedil and pyridoxal phosphate to serve as a foundational resource.

Solubility Characteristics

Buflomedil

Quantitative solubility data for buflomedil free base is limited. However, information regarding its hydrochloride salt provides some insight into its behavior in aqueous media.

Pyridoxal Phosphate (PLP)

Pyridoxal phosphate is described as a pale yellow to white crystalline powder.[3] Its solubility is significantly influenced by pH.[3]

Table 1: Solubility of Pyridoxal Phosphate (PLP)

Solvent/ConditionSolubilityReference
WaterSlightly soluble[3]
EthanolPractically insoluble[3]
Dilute Hydrochloric AcidSoluble[3]
Sodium Hydroxide SolutionsSoluble[3]
1 M Hydrochloric Acid50 mg/mL[4]
DMSO10 mg/mL (moisture can reduce solubility)[5]
Water6 mg/mL[5]

Stability Profile

As with solubility, stability data for the combined this compound salt is not widely published. The stability of the individual components is discussed below.

Buflomedil

Buflomedil has been shown to be susceptible to degradation under acidic conditions.

Pyridoxal Phosphate (PLP)

PLP is known to be sensitive to light, moisture, and heat.[3]

Table 2: Stability of Pyridoxal Phosphate (PLP)

ConditionStability ObservationsReference
Light ExposureUnstable; aqueous solutions are unstable after 4 hours of light exposure. A key photodegradation product is 4-pyridoxic acid 5'-phosphate (PAP).[][7]
Storage (Powder)Should be stored in a tightly sealed, light-resistant container at 2-8°C for short-term and -20°C for long-term storage.[3]
Storage (Stock Solutions)Best aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. Stable for up to 6 months at -80°C.[3]
AutoclavingNot recommended for sterilization as heat can lead to degradation.[3]
Room Temperature (Aqueous Solution)Stable for 24 hours when protected from light.[][7]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not available. However, methodologies for assessing the stability of buflomedil and PLP have been described.

Stability-Indicating Method for Buflomedil

A study on buflomedil hydrochloride utilized High-Performance Liquid Chromatography (HPLC) to separate the parent drug from its acid-induced degradation products.[8]

  • Forced Degradation:

    • Method: Refluxing 50 mg of pure buflomedil with 50 mL of 5N HCl for 4 hours.[9]

    • Identified Degradation Products: 1,3,5-Trimethoxybenzene and butane-pyrrolidinium salt.[9][10]

  • HPLC Method:

    • Column: C18[8]

    • Mobile Phase: Methanol: water: acetonitrile: triethylamine (B128534) (50:30:20:0.4, v/v/v/v), pH 6.5[8]

    • Flow Rate: 0.7 mL/min[8]

    • Detection: UV at 272 nm[8]

    • Retention Times: Buflomedil (t_R = 3.76 min), Degradation Product (t_R = 2.117 min)[8]

Stability Assessment of Extemporaneous Pyridoxal Phosphate (PLP) Preparations

The stability of PLP in aqueous solutions was evaluated using reverse-phase HPLC and mass spectrometry.[][7]

  • Sample Preparation: PLP liquids were prepared from commercially available dietary supplements.[][7]

  • Stability Testing Conditions: Samples were evaluated under conditions resembling clinical settings, including exposure to light and storage at room temperature.[][7]

  • Analytical Method: Reverse-phase HPLC and mass spectrometry were used to quantify PLP content and identify degradation products.[][7]

Visualizations

Buflomedil Acid Degradation Pathway

Buflomedil_Degradation Buflomedil Buflomedil Acid Acid Hydrolysis (e.g., 5N HCl, reflux) Buflomedil->Acid Deg1 1,3,5-Trimethoxybenzene Acid->Deg1 Deg2 Butane-pyrrolidinium salt Acid->Deg2

Caption: Acid-induced degradation pathway of buflomedil.

Vitamin B6 Salvage Pathway

Vitamin_B6_Salvage_Pathway PL Pyridoxal (PL) PLP Pyridoxal 5'-Phosphate (PLP) PL->PLP PLK PN Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP PLK PM Pyridoxamine (PM) PMP Pyridoxamine 5'-Phosphate (PMP) PM->PMP PLK PLP->PL PLPP PNP->PLP PNPO PMP->PLP PNPO PLK Pyridoxal Kinase PNPO PNP/PMP Oxidase PLPP PLP Phosphatase

Caption: Simplified Vitamin B6 salvage pathway showing the interconversion of B6 vitamers.

Conclusion and Recommendations

This technical guide highlights a significant lack of publicly available data on the solubility and stability of this compound. While the characteristics of the individual components, buflomedil and pyridoxal phosphate, provide a preliminary understanding, it is crucial to recognize that the properties of the salt may differ significantly.

For researchers and drug development professionals working with this compound, it is strongly recommended that dedicated studies be conducted to determine its intrinsic solubility in various solvents and across a range of pH values. Furthermore, comprehensive stability studies under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) are essential to identify degradation pathways and establish appropriate storage and handling conditions. The development and validation of a stability-indicating analytical method specific to this compound is a critical first step in this process. The methodologies outlined in this guide for the individual components can serve as a starting point for developing such protocols.

References

Spectroscopic Analysis of Buflomedil Pyridoxal Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Buflomedil (B1668037) Pyridoxal (B1214274) Phosphate (B84403). It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge required for the characterization and quantification of this compound. This document outlines the theoretical spectroscopic properties based on its constituent moieties, Buflomedil and Pyridoxal 5'-Phosphate (PLP), and provides detailed, adaptable experimental protocols for its analysis using a suite of spectroscopic techniques. The guide also presents quantitative data in structured tables and visualizes key concepts through diagrams generated using DOT language, adhering to specified presentation requirements.

Introduction

Buflomedil is a vasoactive drug known for its efficacy in treating peripheral and cerebral vascular diseases.[1] Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a critical coenzyme in a multitude of enzymatic reactions.[2] The combination of these two molecules into Buflomedil Pyridoxal Phosphate aims to leverage the therapeutic actions of Buflomedil with the biochemical significance of PLP.

Spectroscopic analysis is fundamental to the characterization, quality control, and pharmacokinetic assessment of pharmaceutical compounds. This guide details the application of key spectroscopic methods—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry—to the study of this compound.

Chemical Structure and Properties

This compound is a salt formed between the vasoactive agent Buflomedil and the coenzyme Pyridoxal 5'-phosphate.

  • Chemical Formula: C25H35N2O10P[]

  • Molecular Weight: 554.53 g/mol []

  • Synonyms: (4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate 4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one[4]

Spectroscopic Analysis

The spectroscopic signature of this compound is a composite of the individual contributions of the Buflomedil and Pyridoxal 5'-phosphate moieties. The ionic interaction between the two may induce subtle shifts in their respective spectra.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis and characterization of this compound. The absorption spectrum is expected to show contributions from both the trimethoxy-substituted aromatic ring of Buflomedil and the pyridine (B92270) ring of PLP.

Expected Spectral Characteristics:

  • Buflomedil Moiety: The trimethoxyphenyl group in Buflomedil is expected to exhibit a strong absorption band in the UV region. For Buflomedil hydrochloride, a UV detection wavelength of 280 nm has been reported in HPLC analysis.[5]

  • PLP Moiety: The UV-Vis spectrum of PLP is highly dependent on pH due to the various ionic forms of the molecule.[6] In aqueous solutions at a pH of 7.5, PLP typically shows an absorption maximum at 388 nm.[6] The ketoenamine tautomer of a PLP-Schiff base, which is the predominant form in water, displays absorption peaks at 280 nm and 413 nm.[6]

Table 1: Expected UV-Visible Absorption Maxima (λmax)

MoietyExpected λmax (nm)Conditions/Notes
Buflomedil~280Based on HPLC-UV detection of Buflomedil.[5]
Pyridoxal 5'-phosphate388In aqueous solution at pH 7.5.[6] The exact maximum is highly pH-dependent.
Pyridoxal 5'-phosphate280, 413Ketoenamine tautomer of a PLP-Schiff base in water.[6]

Experimental Protocol: UV-Visible Spectroscopy

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol, phosphate buffer at a specific pH).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Measurement:

    • Record the UV-Vis spectrum over a wavelength range of 200-600 nm.

    • Use the solvent as a blank for baseline correction.

  • Data Analysis:

    • Identify the absorption maxima (λmax).

    • Construct a calibration curve by plotting absorbance at λmax versus concentration.

    • Determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity for the detection of fluorescent molecules. The PLP moiety of this compound is fluorescent, particularly when it forms Schiff bases.

Expected Spectral Characteristics:

  • PLP Moiety: The fluorescence of PLP is sensitive to its environment, including protonation state and solvent polarity.[6] When bound to aspartate transcarbamylase at pH 8, the pyridoxamine-P moiety has a fluorescence emission band at 395 nm.[7] Schiff bases of PLP with amino acids are also fluorescent.[6]

Table 2: Expected Fluorescence Emission Maxima

MoietyExpected Emission λmax (nm)Conditions/Notes
Pyridoxamine-P moiety395Bound to aspartate transcarbamylase at pH 8.[7] The emission will vary with the local environment.

Experimental Protocol: Fluorescence Spectroscopy

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate buffer at a specific pH). The concentration should be in the nanomolar to micromolar range to avoid inner filter effects.

  • Measurement:

    • Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated emission maximum.

    • Record the emission spectrum by exciting the sample at the optimal excitation wavelength.

  • Data Analysis:

    • Identify the excitation and emission maxima.

    • Quantum yield can be determined relative to a known standard if required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. 1H, 13C, and 31P NMR would be particularly informative for this compound.

Expected Spectral Characteristics:

  • 1H and 13C NMR: The spectra will show signals corresponding to the protons and carbons of both the Buflomedil and PLP moieties. The chemical shifts will be indicative of the electronic environment of each nucleus.

  • 31P NMR: A signal corresponding to the phosphate group of PLP is expected. The chemical shift of the 31P resonance is pH-dependent.[8]

Table 3: Expected Key NMR Signals

NucleusMoietyExpected Chemical Shift Range (ppm)Notes
1HBuflomedilAromatic, AliphaticSignals for methoxy (B1213986) groups, the pyrrolidine (B122466) ring, and the aromatic protons.
1HPyridoxal 5'-phosphateAromatic, Aldehydic, AliphaticSignals for the pyridine ring proton, the aldehyde proton, the methyl group, and the methylene (B1212753) group adjacent to the phosphate. The aldehyde proton signal is a key indicator.
13CBuflomedilAromatic, Carbonyl, AliphaticResonances for the trimethoxyphenyl carbons, the carbonyl carbon, and the aliphatic carbons of the pyrrolidine and butyl chain.
13CPyridoxal 5'-phosphateAromatic, Aldehydic, AliphaticResonances for the pyridine ring carbons, the aldehyde carbon, and the methyl and methylene carbons. The chemical shift of the aldehyde carbon is a sensitive probe of its chemical state.[9]
31PPyridoxal 5'-phosphateDependent on pHThe 31P NMR spectrum of free PLP shows a signal whose chemical shift is dependent on the protonation state of the phosphate group.[8] Deprotonation leads to a downfield shift.[8]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D2O, DMSO-d6). The choice of solvent will depend on the solubility of the compound and the desired pH.

    • Add an internal standard (e.g., TMS or a suitable water-soluble standard) if quantitative analysis is required.

  • Measurement:

    • Acquire 1H, 13C, and 31P NMR spectra.

    • Standard pulse sequences should be used. For complex spectra, 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for full structural assignment.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign the signals to the respective nuclei in the molecule based on chemical shifts, coupling constants, and integration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It can also be used for structural elucidation through fragmentation analysis.

Expected Spectral Characteristics:

  • The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (554.53 Da).[] Depending on the ionization technique used (e.g., ESI, MALDI), different adducts or fragments may be observed.

  • Fragmentation patterns can provide information about the connectivity of the molecule.

Table 4: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC25H35N2O10P[]
Molecular Weight554.53 Da[]
Key Fragmentation IonsFragments corresponding to the Buflomedil cation and the Pyridoxal 5'-phosphate anion are expected.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable inlet system (e.g., direct infusion, LC).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., acetonitrile/water for ESI).

  • Measurement:

    • Acquire the mass spectrum in either positive or negative ion mode.

    • For structural information, perform tandem MS (MS/MS) experiments by selecting the molecular ion and inducing fragmentation.

  • Data Analysis:

    • Determine the exact mass of the molecular ion and compare it with the theoretical mass.

    • Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Buflomedil Pyridoxal Phosphate Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution NMR NMR Spectroscopy (1H, 13C, 31P) Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis Fluorescence Fluorescence Spectroscopy Dilution->Fluorescence Data_Analysis Spectral Analysis & Peak Assignment UV_Vis->Data_Analysis Fluorescence->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Quantification Quantification & Calibration Data_Analysis->Quantification Structure Structural Elucidation Data_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

Proposed Mechanism of Action

The mechanism of action of this compound is likely a combination of the independent actions of its components.

G cluster_buflomedil Buflomedil Action cluster_plp PLP Action Buflomedil Buflomedil Alpha_Block α-adrenergic receptor antagonism Buflomedil->Alpha_Block Ca_Channel Calcium Channel Modulation Buflomedil->Ca_Channel PLP Pyridoxal 5'-phosphate (PLP) Coenzyme Coenzyme for various enzymes PLP->Coenzyme Vasodilation Vasodilation Alpha_Block->Vasodilation Ca_Channel->Vasodilation Amino_Acid Amino Acid Metabolism (e.g., Transamination, Decarboxylation) Coenzyme->Amino_Acid Neurotransmitter Neurotransmitter Synthesis Amino_Acid->Neurotransmitter

Caption: Independent mechanisms of action.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to fully characterize its structure and properties. This guide provides a framework for such an analysis, combining established data for its constituent parts with proposed experimental protocols. While direct spectroscopic data for the combined entity is not extensively available in the public domain, the methodologies outlined here provide a robust starting point for researchers in the pharmaceutical sciences. The successful application of these techniques will enable the detailed characterization, quality control, and pharmacokinetic evaluation of this promising compound.

References

An In-Depth Technical Guide to Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403), a compound with vasodilatory and potential neuroprotective properties. This document details its core physicochemical properties, pharmacological mechanisms of action, and relevant experimental methodologies. Key quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for the characterization of its biological activity and signaling pathways are provided, accompanied by visual diagrams generated using Graphviz to facilitate a deeper understanding of its molecular interactions and experimental workflows.

Core Compound Properties

Buflomedil pyridoxal phosphate is a salt formed between the vasoactive agent buflomedil and pyridoxal phosphate, the active form of vitamin B6.

PropertyValueReference
Molecular Formula C25H35N2O10P[1]
Molecular Weight 554.53 g/mol [1]
CAS Number 104018-07-7

Pharmacological Profile

The pharmacological effects of buflomedil, the active moiety, are multifaceted, primarily targeting the vascular system. Its mechanism of action is understood to involve:

  • Alpha-Adrenoceptor Antagonism : Buflomedil acts as a non-selective antagonist at alpha-1 adrenergic receptors. This antagonism prevents catecholamine-induced vasoconstriction, leading to vasodilation and increased peripheral blood flow.

  • Calcium Channel Modulation : Buflomedil is reported to influence cellular calcium channels. By modulating these channels, it can reduce intracellular calcium concentrations in vascular smooth muscle cells, promoting relaxation and further contributing to its vasodilatory effect.

  • Improved Blood Rheology : Buflomedil has been observed to enhance the deformability of red blood cells and reduce blood viscosity. This improvement in blood flow characteristics facilitates better perfusion of the microcirculation.

The pyridoxal phosphate component, a crucial coenzyme in numerous metabolic pathways, may contribute to the compound's overall profile, potentially through neuroprotective effects.

Quantitative Data Summary

Pharmacokinetic Parameters

A study on a sustained-release formulation of this compound in healthy volunteers provided the following pharmacokinetic data after a single oral dose of 400 mg.

ParameterValue
Time to Maximum Plasma Concentration (tmax) ~3 hours
Maximum Plasma Concentration (Cmax) ~467 ng/mL
Plasma Concentration at 24 hours ~48 ng/mL
24-hour Urinary Excretion ~21% of administered dose
Steady State Plasma Levels (400 mg daily for 7 days) ~250 ng/mL (at 12 hours post-administration)
Clinical Trial Data (LIMB Study)

The Limbs International Medical Buflomedil (LIMB) trial, a randomized, placebo-controlled study, evaluated the long-term effects of oral buflomedil in patients with peripheral arterial occlusive disease (PAOD).

OutcomeBuflomedil GroupPlacebo Groupp-valueReference
Critical Cardiovascular Events 9.1%12.4%0.0163[2][3]
Change in Ankle-Brachial Index (ABI) +9.2%-3.6%<0.001[2][3]

Experimental Protocols

Determination of Alpha-1 Adrenoceptor Binding Affinity (Ki) by Radioligand Binding Assay

This protocol is adapted from standard radioligand binding assay procedures and can be used to determine the binding affinity (Ki) of buflomedil for alpha-1 adrenergic receptors.

4.1.1. Materials

  • Receptor Source : Membrane preparations from cells or tissues expressing alpha-1 adrenergic receptors (e.g., rat cerebral cortex, CHO cells transfected with the human alpha-1A adrenoceptor).

  • Radioligand : [3H]-Prazosin (a selective alpha-1 adrenoceptor antagonist).

  • Non-specific Binding Control : Phentolamine (B1677648) or unlabeled prazosin.

  • Test Compound : Buflomedil hydrochloride.

  • Assay Buffer : 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail .

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Filtration Apparatus .

  • Scintillation Counter .

4.1.2. Procedure

  • Membrane Preparation : Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Competition Assay Setup : In a 96-well plate, add the following in triplicate:

    • Total Binding: Receptor membranes, [3H]-Prazosin (at a concentration close to its Kd), and assay buffer.

    • Non-specific Binding: Receptor membranes, [3H]-Prazosin, and a high concentration of phentolamine (e.g., 10 µM).

    • Competition: Receptor membranes, [3H]-Prazosin, and varying concentrations of buflomedil.

  • Incubation : Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration : Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting : Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the buflomedil concentration.

    • Determine the IC50 value (the concentration of buflomedil that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices, which can be optimized for specific applications.

4.2.1. Materials

  • HPLC System : With a UV detector and a C18 reversed-phase column.

  • Mobile Phase : A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH should be optimized for the separation.

  • Standards : this compound of known purity.

  • Internal Standard : A compound with similar chromatographic properties but well-resolved from the analyte (e.g., papaverine (B1678415) for buflomedil analysis).

  • Sample Preparation Reagents : Protein precipitation agents (e.g., perchloric acid, acetonitrile), solid-phase extraction (SPE) cartridges if necessary.

4.2.2. Procedure

  • Sample Preparation :

    • Plasma/Serum : Precipitate proteins by adding a protein precipitation agent, vortex, and centrifuge. The supernatant can be directly injected or further purified by SPE.

    • Urine : Dilute the sample with the mobile phase and filter before injection.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : An isocratic or gradient elution program should be developed to achieve good separation of the analyte and internal standard from endogenous components. For example, a mixture of acetonitrile and potassium dihydrogen phosphate buffer.

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : UV detection at a wavelength where buflomedil and/or pyridoxal phosphate show significant absorbance (e.g., 280 nm for buflomedil).

    • Injection Volume : Typically 20 µL.

  • Calibration and Quantification :

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound and a fixed concentration of the internal standard.

    • Analyze the calibration standards and samples using the developed HPLC method.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

  • Method Validation : The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Signaling Pathways and Experimental Workflows

Buflomedil's Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the vasodilatory effect of buflomedil.

Buflomedil_Signaling NE Norepinephrine AR Alpha-1 Adrenoceptor NE->AR binds PLC Phospholipase C AR->PLC activates Relaxation Vasodilation Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx->Ca_increase Contraction Vasoconstriction Ca_increase->Contraction leads to Buflomedil Buflomedil Buflomedil->AR blocks Buflomedil->Ca_Channel inhibits

Caption: Proposed signaling pathway for the vasodilatory action of Buflomedil.

Experimental Workflow for Alpha-1 Adrenoceptor Binding Assay

The logical flow of the radioligand binding assay is depicted in the following diagram.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for determining alpha-1 adrenoceptor binding affinity.

References

The Untapped Potential: A Technical Whitepaper on the Prospective Neuroprotective Effects of Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a speculative analysis based on the known pharmacological properties of Buflomedil (B1668037) and Pyridoxal (B1214274) 5'-Phosphate as individual agents. To date, there is a significant lack of direct preclinical and clinical research investigating the neuroprotective effects of the combined entity, Buflomedil Pyridoxal Phosphate (B84403). This document, therefore, aims to extrapolate potential mechanisms and guide future research in this area.

Executive Summary

Neurodegenerative diseases and acute ischemic events represent a significant and growing unmet medical need. Current therapeutic strategies are often limited in their efficacy. This whitepaper explores the theoretical neuroprotective potential of a combination therapy involving Buflomedil and Pyridoxal 5'-Phosphate. Buflomedil, a vasoactive agent, has been investigated for its effects on cerebral blood flow, while Pyridoxal 5'-Phosphate (P5P), the active form of vitamin B6, has demonstrated neuroprotective properties in preclinical models of ischemia. The synergistic combination of these two molecules could offer a multi-pronged approach to neuroprotection by enhancing cerebral perfusion, reducing excitotoxicity, and providing metabolic support to neurons. This document will delve into the individual mechanisms of each component, propose potential synergistic interactions, and outline experimental protocols to validate this therapeutic hypothesis.

Buflomedil: A Vasoactive Agent with Potential Neurological Applications

Buflomedil has been primarily studied for its effects on peripheral and cerebral vascular diseases.[1] Its mechanism of action is multifactorial, contributing to improved microcirculation and blood flow.[1]

Mechanism of Action
  • Alpha-adrenoceptor Inhibition: Buflomedil exhibits non-selective alpha-1 and alpha-2 adrenergic receptor blocking activity, leading to vasodilation and increased blood flow.[1]

  • Inhibition of Platelet Aggregation: The agent has been shown to inhibit platelet aggregation, which could be beneficial in preventing thromboembolic events in the cerebral vasculature.[1][2]

  • Improved Erythrocyte Deformability: Buflomedil may enhance the flexibility of red blood cells, allowing them to navigate through narrow capillaries more easily and improve tissue oxygenation.[1]

Clinical Studies in Neurological Disorders

Clinical trials of Buflomedil in neurological conditions have yielded mixed results. In acute ischemic stroke, a Cochrane review concluded there is insufficient evidence to support its use.[3] However, some studies have suggested a benefit in alleviating symptoms associated with cerebrovascular insufficiency and vascular dementia.[1][2][4]

Pyridoxal 5'-Phosphate: A Neuroprotective Coenzyme

Pyridoxal 5'-Phosphate is the metabolically active form of vitamin B6 and serves as a crucial coenzyme in numerous enzymatic reactions in the brain, including the synthesis of neurotransmitters.

Neuroprotective Mechanisms

A study has shown that P5P can protect hippocampal neurons from ischemic damage.[5] The proposed mechanism involves the modulation of the GABAergic system.[5]

  • GABA Synthesis: P5P is a cofactor for glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate (B1630785) (an excitatory neurotransmitter) into GABA (the primary inhibitory neurotransmitter in the central nervous system).[5] By potentially increasing GABA levels, P5P may counteract the excitotoxicity that leads to neuronal death in ischemic conditions.[5]

Hypothetical Synergistic Neuroprotective Effects of Buflomedil Pyridoxal Phosphate

The combination of Buflomedil and Pyridoxal 5'-Phosphate could theoretically offer a synergistic approach to neuroprotection.

  • Enhanced Cerebral Perfusion and Metabolic Support: Buflomedil's vasoactive properties could increase the delivery of P5P to ischemic brain regions. This enhanced delivery could bolster the metabolic resilience of neurons by supporting energy production and neurotransmitter synthesis.

  • Complementary Mechanisms against Ischemic Cascade: In the context of an ischemic event, Buflomedil could address the vascular component by improving blood flow, while P5P could mitigate the neuronal damage by reducing excitotoxicity.

Quantitative Data from Component Studies

The following tables summarize the available quantitative data for Buflomedil and Pyridoxal 5'-Phosphate from the cited literature. It is important to note that this data is not from studies on the combined entity.

Table 1: Clinical Trial Data for Buflomedil in Neurological Conditions

IndicationDosageOutcomeReference
Acute Ischemic Stroke200 mg/day (intravenous) for 14 daysInsufficient evidence for efficacy or safety.[3]
Multi-infarct Dementia150 mg three times daily for 6 monthsIncreased mean regional cerebral blood flow by 15-24%.[4]
Mild Vascular Dementia300 mg twice daily for 90 daysImprovement in symptoms of vascular dementia.[2]

Table 2: Preclinical Data for Pyridoxal 5'-Phosphate in Experimental Ischemia

ModelTreatmentOutcomeReference
Gerbil Hippocampal CA1 Ischemia4 µg/5 µl (i.c.v.) 30 min before ischemiaProtected ~80% of CA1 pyramidal cells 4 days after ischemia.[5]

Proposed Experimental Protocols for Investigating this compound

To validate the neuroprotective potential of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Neuroprotection Assays
  • Objective: To determine if this compound protects cultured neurons from excitotoxicity and oxidative stress.

  • Cell Culture: Primary cortical or hippocampal neurons.

  • Insult: Glutamate or H₂O₂ exposure to induce excitotoxicity or oxidative stress, respectively.

  • Treatment: Pre-incubation with varying concentrations of Buflomedil, P5P, and the combination.

  • Endpoints:

    • Cell Viability: MTT or LDH assay.

    • Apoptosis: TUNEL staining or Caspase-3 activity assay.

    • Reactive Oxygen Species (ROS) production: DCFDA assay.

In Vivo Models of Ischemic Stroke
  • Objective: To assess the efficacy of this compound in reducing brain damage and improving functional outcomes in an animal model of stroke.

  • Model: Middle Cerebral Artery Occlusion (MCAO) in rodents.

  • Treatment: Administration of Buflomedil, P5P, or the combination at various time points post-MCAO.

  • Endpoints:

    • Infarct Volume: TTC staining.

    • Neurological Deficit Scoring: Bederson or Garcia scores.

    • Motor Function: Rotarod or grip strength tests.

    • Histology: Nissl staining to assess neuronal survival.

Visualizing Potential Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathways of the individual components and a proposed experimental workflow.

Buflomedil_Mechanism Buflomedil Buflomedil Alpha_Adrenoceptors α-Adrenoceptors Buflomedil->Alpha_Adrenoceptors Inhibits Platelet_Aggregation Platelet Aggregation Buflomedil->Platelet_Aggregation Inhibits Erythrocyte_Deformability Erythrocyte Deformability Buflomedil->Erythrocyte_Deformability Improves Vasodilation Vasodilation Reduced_Thrombosis Reduced Thrombosis Improved_Microcirculation Improved Microcirculation Increased_Blood_Flow Increased Blood Flow Vasodilation->Increased_Blood_Flow

Caption: Proposed mechanism of action for Buflomedil's vasoactive effects.

P5P_Neuroprotection cluster_neuron Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Excitotoxicity Excitotoxicity GABA->Excitotoxicity Reduces P5P Pyridoxal 5'-Phosphate P5P->GAD Cofactor Neuronal_Survival Neuronal Survival Excitotoxicity->Neuronal_Survival Decreases

Caption: Role of Pyridoxal 5'-Phosphate in GABA synthesis and neuroprotection.

Experimental_Workflow In_Vitro In Vitro Studies (Neuronal Cultures) Cell_Viability Cell Viability Assays In_Vitro->Cell_Viability Apoptosis_Assays Apoptosis Assays In_Vitro->Apoptosis_Assays ROS_Measurement ROS Measurement In_Vitro->ROS_Measurement In_Vivo In Vivo Studies (MCAO Model) Infarct_Volume Infarct Volume Measurement In_Vivo->Infarct_Volume Neurological_Scoring Neurological Scoring In_Vivo->Neurological_Scoring Functional_Tests Motor Function Tests In_Vivo->Functional_Tests Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assays->Data_Analysis ROS_Measurement->Data_Analysis Infarct_Volume->Data_Analysis Neurological_Scoring->Data_Analysis Functional_Tests->Data_Analysis

Caption: Proposed experimental workflow to test the neuroprotective effects.

Conclusion and Future Directions

While the direct evidence for the neuroprotective effects of this compound is currently lacking, the individual pharmacological profiles of its components provide a strong rationale for further investigation. The proposed synergistic mechanisms, if validated, could pave the way for a novel therapeutic strategy for a range of neurological disorders characterized by ischemia and neuronal damage. Future research should focus on the well-defined preclinical studies outlined in this whitepaper to ascertain the true therapeutic potential of this combination. A sustained-release formulation, as has been previously studied for its pharmacokinetics, may offer an optimal delivery system for this potential neuroprotective agent.[6]

References

An In-depth Technical Guide on the Vasodilatory Properties of Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403) is a vasoactive compound that has been utilized in the management of peripheral and cerebral vascular disorders. Its therapeutic efficacy is largely attributed to its multifaceted vasodilatory properties, which enhance blood flow to ischemic tissues.[1] This technical guide provides a comprehensive overview of the core mechanisms underlying the vasodilatory actions of Buflomedil, with a focus on its molecular targets and signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug discovery.

Core Vasodilatory Mechanisms

The vasodilatory effect of Buflomedil is not mediated by a single mechanism but rather through a combination of pharmacological actions on vascular smooth muscle cells and other components of the circulatory system. The primary mechanisms include:

  • Alpha-Adrenoceptor Antagonism: Buflomedayil acts as a non-selective antagonist at both α1- and α2-adrenergic receptors on vascular smooth muscle cells.[2][3] By blocking these receptors, it inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation.[2][3]

  • Modulation of Calcium Channels: Buflomedil exhibits a weak, non-specific calcium antagonistic effect.[1] It is thought to modulate calcium channels, reducing the influx of extracellular calcium into vascular smooth muscle cells, which is a critical step for muscle contraction.[2][4] This leads to smooth muscle relaxation and subsequent vasodilation.[2][4]

  • Hemorheological Effects: Beyond its direct effects on blood vessels, Buflomedil also improves blood flow by positively influencing the properties of blood itself. This includes:

    • Improved Erythrocyte Deformability: Buflomedil has been shown to enhance the flexibility of red blood cells, allowing them to pass more easily through narrow capillaries and improving microcirculation.[1][5]

    • Inhibition of Platelet Aggregation: The compound exhibits anti-platelet aggregation properties, reducing the tendency of platelets to clump together and form thrombi that can obstruct blood flow.[1]

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of Buflomedil.

ParameterValueSpecies/SystemReference
IC50 for [3H]-yohimbine binding inhibition1 ± 0.5 µMHuman Platelets[6]
EffectConcentrationSpecies/SystemReference
Significant depression of epinephrine-enhanced platelet aggregation> 10 µMHuman Platelet-Rich Plasma (in vitro)[7]
Weak inhibition of ADP- and collagen-induced platelet aggregation~ 1 mMHuman Platelets (in vitro)[6]

Signaling Pathways

The vasodilatory actions of Buflomedil are mediated through specific signaling pathways within vascular smooth muscle cells.

Alpha-Adrenoceptor Antagonism Pathway

Buflomedil competitively blocks α1- and α2-adrenergic receptors. The binding of agonists like norepinephrine to these receptors typically initiates a signaling cascade leading to vasoconstriction. By inhibiting this initial step, Buflomedil prevents the downstream signaling events.

cluster_0 Vascular Smooth Muscle Cell Buflomedil Buflomedil Pyridoxal Phosphate Alpha_R α-Adrenergic Receptor Buflomedil->Alpha_R Relaxation Vasodilation Buflomedil->Relaxation NE Norepinephrine NE->Alpha_R Gq Gq Protein Alpha_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction

Caption: Buflomedil's antagonism of α-adrenergic receptors.

Calcium Channel Modulation Pathway

Buflomedil's weak calcium channel blocking activity contributes to vasodilation by reducing the influx of calcium ions, a key trigger for muscle contraction.

cluster_1 Vascular Smooth Muscle Cell Membrane Buflomedil Buflomedil Pyridoxal Phosphate Ca_channel Voltage-gated Ca²⁺ Channel Buflomedil->Ca_channel Relaxation Vasodilation Buflomedil->Relaxation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Vasoconstriction Ca_influx->Contraction

Caption: Buflomedil's modulation of calcium channels.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Isolated Artery Vasodilation Assay

This protocol is a standard method for assessing the direct vasodilatory effect of a compound on blood vessels.

cluster_2 Experimental Workflow A1 Isolate Arterial Rings (e.g., canine femoral artery) A2 Mount in Organ Bath (Krebs solution, 37°C, 95% O₂/5% CO₂) A1->A2 A3 Induce Contraction (e.g., with norepinephrine) A2->A3 A4 Cumulative Addition of Buflomedil Pyridoxal Phosphate A3->A4 A5 Measure Isometric Tension (Force Transducer) A4->A5 A6 Construct Dose-Response Curve and Calculate IC₅₀ A5->A6

Caption: Workflow for isolated artery vasodilation assay.

Platelet Aggregation Assay

This assay is used to quantify the effect of a compound on platelet aggregation.

cluster_3 Experimental Workflow B1 Prepare Platelet-Rich Plasma (PRP) from whole blood B2 Incubate PRP with This compound or Vehicle B1->B2 B3 Induce Aggregation (e.g., with ADP, epinephrine, or collagen) B2->B3 B4 Measure Light Transmittance (Aggregometer) B3->B4 B5 Quantify Inhibition of Aggregation B4->B5

Caption: Workflow for platelet aggregation assay.

Erythrocyte Deformability Measurement

This protocol assesses the ability of red blood cells to change shape under shear stress.

cluster_4 Experimental Workflow C1 Obtain Whole Blood Sample C2 Incubate with This compound or Placebo C1->C2 C3 Pass Blood Through Micropore Filter (e.g., 5 µm) C2->C3 C4 Measure Filtration Time or Pressure C3->C4 C5 Calculate Red Cell Filterability Index C4->C5

Caption: Workflow for erythrocyte deformability measurement.

The Role of the Pyridoxal Phosphate Moiety

The precise contribution of the pyridoxal phosphate moiety to the overall vasodilatory effect of the compound is not fully elucidated in the reviewed literature. Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, has been shown to have its own vasoactive properties. Some studies suggest that PLP can influence blood pressure by modifying angiotensin II and may also act as a non-selective P2X receptor blocker.[8][9][10] Further research is warranted to determine if the pyridoxal phosphate in the Buflomedil conjugate acts synergistically with the Buflomedil core, enhances its bioavailability, or has independent vasodilatory effects.

Conclusion

This compound exerts its vasodilatory effects through a combination of α-adrenoceptor antagonism and modulation of calcium channels in vascular smooth muscle. Additionally, its positive influence on hemorheological parameters, such as improved erythrocyte deformability and inhibition of platelet aggregation, contributes to its overall efficacy in improving blood flow. This technical guide summarizes the key mechanisms and provides a framework for further investigation into the nuanced pharmacological profile of this compound. Future research should focus on obtaining more precise quantitative data for its vasodilatory and receptor-binding activities and on clarifying the specific role of the pyridoxal phosphate moiety.

References

An In-depth Technical Guide on the Role of the Pyridoxal Phosphate Moiety in Buflomedil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Buflomedil (B1668037) Pyridoxal (B1214274) Phosphate (B84403), a derivative of the vasoactive drug Buflomedil. While Buflomedil itself does not contain a Pyridoxal Phosphate (PLP) group, this specific compound incorporates the PLP moiety, creating a molecule with a unique pharmacological profile at the intersection of vascular and neurological activity.

Introduction to Buflomedil Pyridoxal Phosphate

Buflomedil is known for its vasodilatory and hemorheological properties, primarily through its action as an alpha-adrenergic receptor antagonist and its influence on intracellular calcium levels.[1] The creation of this compound (CAS 104018-07-7) represents a strategic approach to potentially enhance or broaden the therapeutic applications of the parent drug.[2][][4] Pyridoxal phosphate, the active form of vitamin B6, is a critical coenzyme in a multitude of metabolic processes, including the synthesis of neurotransmitters.[5][6] The combination of these two molecules suggests a dual mechanism of action, targeting both vascular perfusion and neurological function.[2]

The Role of the Pyridoxal Phosphate Moiety

The incorporation of the PLP moiety into the Buflomedil structure is hypothesized to serve two primary functions: modification of pharmacokinetic properties and the introduction of neuroprotective and neuromodulatory effects.

Pharmacokinetic Modification

The PLP moiety can alter the solubility, stability, and bioavailability of the parent drug.[2] A key study on a sustained-release formulation of this compound demonstrated a significant alteration in its pharmacokinetic profile compared to the standard formulation of Buflomedil. This suggests that the PLP group is instrumental in achieving a slower, more controlled release of the active substance.[7]

Pharmacodynamic Contribution

Beyond its pharmacokinetic role, the PLP moiety is thought to contribute directly to the drug's mechanism of action. It is suggested that this compound modulates neurotransmitter synthesis and activity.[2] PLP is an essential cofactor for decarboxylase enzymes that are responsible for the synthesis of key neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA).[5] By providing this essential coenzyme, the drug may help to restore or enhance neuronal function, particularly in ischemic conditions where metabolic activity may be compromised. This potential neuroprotective effect is a key area of interest for this compound.[2]

Quantitative Data

The following table summarizes the key pharmacokinetic parameters of a sustained-release formulation of this compound from a study in healthy volunteers.

ParameterValueUnitNotes
Dosage 400mgSingle oral dose of a sustained-release formulation.[7]
Time to Peak Plasma Concentration (tmax) ~3hoursSlower compared to the normal formulation's tmax of ~1.5 hours.[7]
Peak Plasma Concentration (Cmax) ~467ng/ml[7]
Plasma Concentration at 24 hours ~48ng/mlApproximately 1/10th of the peak concentration.[7]
24-hour Urinary Excretion ~21%Of the administered dose.[7]
Steady State Plasma Level (after 7 days) ~250ng/mlAchieved with repeated daily doses of 400 mg (measured 12 hours post-administration).[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, based on a key pharmacokinetic study, the following methodology can be outlined.

Pharmacokinetic Analysis of Sustained-Release this compound[7]
  • Study Design: The study was conducted on healthy volunteers who were administered a single oral dose of 400 mg of a sustained-release formulation of this compound. A subsequent part of the study involved repeated administration for 7 days to determine steady-state plasma levels.

  • Sample Collection: Blood samples were collected at various time points post-administration to measure plasma concentrations of the drug. Urine samples were also collected over a 24-hour period.

  • Analytical Method: A gas chromatographic method was employed for the quantification of this compound in plasma and urine samples.

  • Data Analysis: The collected data was used to determine key pharmacokinetic parameters including tmax, Cmax, plasma concentration at 24 hours, and the percentage of urinary excretion. For the repeated-dose phase, steady-state plasma levels were determined.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized mechanism of action and the experimental workflow for pharmacokinetic analysis.

Hypothesized_Mechanism_of_Action cluster_Buflomedil Buflomedil Moiety cluster_PLP Pyridoxal Phosphate (PLP) Moiety Buflomedil Buflomedil Alpha_Blockade α-Adrenergic Receptor Antagonism Buflomedil->Alpha_Blockade Ca_Channel Calcium Channel Modulation Buflomedil->Ca_Channel Vascular_Effects Vasodilation & Improved Blood Flow Alpha_Blockade->Vascular_Effects Ca_Channel->Vascular_Effects Therapeutic_Outcome Dual Therapeutic Effect: Improved Microcirculation & Neuronal Support Vascular_Effects->Therapeutic_Outcome PLP PLP Cofactor Cofactor for Decarboxylases PLP->Cofactor Neurotransmitter Synthesis of Neurotransmitters (Serotonin, Dopamine, GABA) Cofactor->Neurotransmitter Neurological_Effects Neuroprotection & Neuromodulation Neurotransmitter->Neurological_Effects Neurological_Effects->Therapeutic_Outcome Buflomedil_PLP Buflomedil Pyridoxal Phosphate Buflomedil_PLP->Buflomedil Dissociation/ Metabolism Buflomedil_PLP->PLP Dissociation/ Metabolism

Caption: Hypothesized dual mechanism of this compound.

Pharmacokinetic_Workflow Admin Administration of Sustained-Release Buflomedil PLP (400mg) Sample Blood & Urine Sample Collection (Time-course) Admin->Sample Extraction Sample Preparation & Extraction Sample->Extraction Analysis Gas Chromatography Analysis Extraction->Analysis Quantification Quantification of Drug Concentration Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, tmax, etc.) Quantification->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

This compound is a compound of significant interest, representing a thoughtful combination of a vasoactive agent with a crucial metabolic coenzyme. The pyridoxal phosphate moiety appears to play a dual role by modifying the drug's pharmacokinetic profile to allow for sustained release and by potentially contributing to neuroprotective effects through the modulation of neurotransmitter synthesis. While further research is needed to fully elucidate the specific signaling pathways and to establish a more detailed mechanism of action, the existing data suggests that this compound holds promise for conditions where both vascular and neurological functions are compromised. This guide has summarized the current understanding and provides a foundation for future research and development in this area.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the quantitative analysis of Buflomedil (B1668037), which can be adapted for Buflomedil Pyridoxal Phosphate, using High-Performance Liquid Chromatography (HPLC). The methods described are based on established and validated procedures for the determination of Buflomedil in various matrices.

Method 1: Reversed-Phase HPLC for Buflomedil in Pharmaceutical Formulations

This method is adapted from a stability-indicating HPLC method for the determination of Buflomedil in the presence of its degradation products.[1][2]

Chromatographic Conditions
ParameterCondition
Stationary Phase C18 column (e.g., Zorbax, 150 mm × 4.6 mm, 5 µm)[2]
Mobile Phase Methanol: Water: Acetonitrile: Triethylamine (50:30:20:0.4, v/v/v/v)[2]
pH 6.5[2]
Flow Rate 0.7 mL/min[1][2]
Detection UV at 272 nm[1][2]
Injection Volume 20 µL
Column Temperature Ambient
Experimental Protocol

1. Standard Solution Preparation:

  • Prepare a stock solution of Buflomedil standard in the mobile phase.

  • Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards.

2. Sample Preparation (for Pharmaceutical Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Buflomedil and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • The retention time for Buflomedil is approximately 3.76 minutes.[1][2]

4. Quantification:

  • The concentration of Buflomedil in the sample is determined by comparing the peak area with the calibration curve.

Method Validation Summary
ParameterResult
Linearity A linear relationship is expected over a defined concentration range.
Accuracy Determined by recovery studies at different concentration levels.
Precision Assessed by repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

Method 2: Reversed-Phase HPLC for Buflomedil in Biological Matrices (Plasma/Whole Blood)

This method is a compilation based on procedures for the determination of Buflomedil in human plasma and whole blood.[3][4][5]

Chromatographic Conditions
ParameterCondition
Stationary Phase µBondapak C18 column (10 µm) or Nova-Pak C18 reversed-phase column[3][4][5]
Mobile Phase Acetonitrile: 0.125 M Potassium Dihydrogen Phosphate (40:60, v/v)[4][5]
Flow Rate Typically 1.0 - 1.5 mL/min
Detection UV at 280 nm[4][5]
Injection Volume 20 µL[4][5]
Column Temperature Ambient
Internal Standard Papaverine or Metoclopramide[3][4][5]
Experimental Protocol

1. Standard and Internal Standard Preparation:

  • Prepare stock solutions of Buflomedil and the internal standard (e.g., Papaverine) in a suitable solvent like methanol.

  • Prepare working standard solutions by diluting the stock solutions in the mobile phase.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma or whole blood, add the internal standard.

  • Make the sample alkaline.

  • Perform a liquid-liquid extraction with a suitable organic solvent such as diethyl ether or a mixture of diethyl ether and methylene (B1212753) chloride (70:30, v/v).[3][4][5]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.[4][5]

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

  • The analysis is typically rapid, with a response within 20 minutes.[4][5]

4. Quantification:

  • The ratio of the peak area of Buflomedil to the peak area of the internal standard is used for quantification against a calibration curve prepared in the same biological matrix.

Method Validation Summary
ParameterResult
Sensitivity A quantification limit of 500 ng/mL has been reported for plasma.[3]
Reproducibility The method has been shown to be reproducible.[4][5]
Selectivity The method is selective for Buflomedil in biological fluids.[4][5]
Application Suitable for pharmacokinetic studies and in clinical and forensic toxicology.[4][5]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Extraction, Dilution) Sample_Prep->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (e.g., UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for HPLC analysis.

HPLC_System_Components Solvent_Reservoir Solvent Reservoir |  Mobile Phase Pump Pump |  High-Pressure Delivery Solvent_Reservoir:f1->Pump:f0 Injector Injector |  Sample Introduction Pump:f1->Injector:f0 Column Column |  Analyte Separation Injector:f1->Column:f0 Detector Detector |  Analyte Detection Column:f1->Detector:f0 Data_System Data System |  Data Acquisition & Processing Detector:f1->Data_System:f0 Waste Waste Detector->Waste

Caption: Key components of an HPLC system.

References

Application Notes and Protocols for the Development of a Sustained-Release Formulation of Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the development of a sustained-release oral dosage form of Buflomedil (B1668037) Pyridoxal (B1214274) Phosphate (B84403). This document outlines the rationale, formulation strategies, experimental protocols, and analytical methods required to design and evaluate a robust sustained-release product. The protocols are intended to serve as a foundational framework for researchers and drug development professionals.

Introduction to Buflomedil Pyridoxal Phosphate and Sustained Release

Buflomedil is a vasoactive drug known for its efficacy in treating symptoms of peripheral arterial disease.[1] Its mechanism of action is multifaceted, involving the antagonism of alpha-adrenergic receptors, modulation of calcium channels, improvement of red blood cell deformability, and inhibition of platelet aggregation.[2][3][4][5] this compound is a derivative that combines buflomedil with pyridoxal phosphate, a phosphorylated form of vitamin B6.[6]

The immediate-release formulation of buflomedil has a relatively short elimination half-life of 2-3 hours, necessitating frequent dosing to maintain therapeutic plasma concentrations.[3] A sustained-release (SR) formulation offers the potential to improve patient compliance and therapeutic outcomes by maintaining steady-state plasma levels over an extended period. Pharmacokinetic studies of an existing 400 mg SR formulation of this compound have shown a slower onset to peak plasma concentration (t-max of approximately 3 hours) compared to immediate-release formulations, with detectable plasma levels remaining after 24 hours.[2]

Pre-formulation Studies

Prior to formulation development, a thorough characterization of the drug substance and its interactions with potential excipients is crucial.

Physicochemical Characterization of this compound

A summary of the known and inferred physicochemical properties of this compound is presented in Table 1.

PropertyValue / InformationSignificance for SR Formulation
Molecular Formula C25H35N2O10P[6][]Fundamental for all calculations.
Molecular Weight 554.53 g/mol []Influences drug loading and release kinetics.
Solubility Expected to be water-soluble due to the pyridoxal phosphate moiety.[8]High solubility may require hydrophobic polymers or matrix systems to control release.
pKa To be determined experimentally.Will influence solubility at different pH values of the gastrointestinal tract.
LogP Expected to be low (hydrophilic) based on the pyridoxal phosphate component (LogP of -1.2).[8]A hydrophilic nature will affect partitioning into lipidic barriers and polymer matrices.
Melting Point To be determined experimentally (Pyridoxal 5'-phosphate melts at 255 °C).[8]Important for selecting manufacturing processes (e.g., avoiding temperatures that cause degradation).
Stability Susceptible to acid hydrolysis.[4]Requires protection from acidic environments if degradation is significant.
Drug-Excipient Compatibility Studies

To ensure the stability of this compound within the formulation, compatibility with selected excipients must be evaluated.

Protocol for Drug-Excipient Compatibility Studies:

  • Selection of Excipients: Based on the intended sustained-release mechanism (e.g., hydrophilic matrix), select a range of common excipients (e.g., HPMC K100M, Microcrystalline Cellulose, Magnesium Stearate).

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio. Also, prepare a sample of the pure drug substance and individual excipients as controls.

  • Storage Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 4 weeks).

  • Analytical Techniques:

    • Differential Scanning Calorimetry (DSC): To detect any changes in melting point or the appearance of new peaks, which could indicate an interaction.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the functional groups of the drug molecule.

    • High-Performance Liquid Chromatography (HPLC): To quantify the drug and detect the appearance of any degradation products. Use a stability-indicating method as described in section 5.1.

Formulation Development

A hydrophilic matrix system is a common and effective approach for achieving sustained release of water-soluble drugs.

Proposed Formulation

The following table (Table 2) presents a starting formulation for a sustained-release tablet of this compound.

ComponentFunctionConcentration per Tablet (mg)
This compoundActive Pharmaceutical Ingredient400.0
HPMC K100MHydrophilic matrix-forming polymer150.0
Microcrystalline Cellulose (Avicel PH 101)Filler / Binder100.0
Colloidal Silicon DioxideGlidant5.0
Magnesium StearateLubricant5.0
Total Tablet Weight 660.0

Manufacturing Protocol (Wet Granulation)

G Figure 1: Wet Granulation Workflow cluster_0 Dispensing and Blending cluster_1 Granulation cluster_2 Drying and Sizing cluster_3 Lubrication and Compression A Weighing of this compound, HPMC K100M, and Microcrystalline Cellulose B Sifting through a #40 mesh sieve A->B C Dry mixing for 10 minutes B->C D Addition of purified water as granulating fluid C->D E Wet massing D->E F Wet milling through a #12 mesh sieve E->F G Drying of granules at 50°C F->G H Sizing of dried granules through a #20 mesh sieve G->H I Blending with sifted Colloidal Silicon Dioxide and Magnesium Stearate for 5 minutes H->I J Compression into tablets I->J

Caption: Workflow for the wet granulation manufacturing process.

  • Dispensing and Blending: Accurately weigh and dispense this compound, HPMC K100M, and Microcrystalline Cellulose. Sift all materials through a #40 mesh sieve and dry mix in a blender for 10 minutes.

  • Granulation: Add purified water portion-wise to the powder blend with continuous mixing until a suitable wet mass is formed.

  • Wet Milling: Pass the wet mass through a #12 mesh sieve.

  • Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 50°C until the loss on drying (LOD) is within the specified limit (e.g., < 2% w/w).

  • Sizing: Sift the dried granules through a #20 mesh sieve.

  • Lubrication: Add the sifted Colloidal Silicon Dioxide and Magnesium Stearate to the sized granules and blend for 5 minutes.

  • Compression: Compress the lubricated granules into tablets using appropriate tooling.

In-Vitro Evaluation of Sustained-Release Tablets

Physical Characterization of Tablets

The manufactured tablets should be evaluated for the parameters listed in Table 3.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionUniform color, free from defects.
Weight Variation USP <905>Within ± 5% of the average weight.
Hardness USP <1217>8 - 12 kp
Friability USP <1216>Less than 1%
Drug Content HPLC Assay95.0% - 105.0% of the label claim.
In-Vitro Dissolution Testing

Dissolution testing is critical to assess the drug release profile from the sustained-release formulation.

Protocol for In-Vitro Dissolution Testing:

  • Apparatus: USP Type II (Paddle) Apparatus.

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2) for the first 2 hours.

    • pH 6.8 Phosphate Buffer for the remaining duration.

  • Volume of Media: 900 mL.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Analysis: Analyze the withdrawn samples by HPLC (as per the method in section 5.1).

Target Dissolution Profile:

Time (hours)% Drug Released
1NMT 30%
430% - 50%
850% - 70%
12NLT 70%
24NLT 85%

Analytical Methods

Stability-Indicating HPLC Method for Assay and Dissolution

A validated stability-indicating HPLC method is essential for accurate quantification of this compound and its degradation products.[4]

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water: Acetonitrile: Triethylamine (50:30:20:0.4, v/v), pH adjusted to 6.5
Flow Rate 0.7 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature Ambient

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Stability Studies

Stability testing is performed to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.[9][10][11]

Protocol for Stability Studies:

  • Packaging: Package the tablets in the proposed commercial packaging (e.g., HDPE bottles or blister packs).

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Tests to be Performed:

    • Appearance

    • Hardness

    • Friability

    • Assay

    • Related Substances/Degradation Products

    • Dissolution

Signaling Pathway and Experimental Logic

G Figure 2: Mechanism of Action of Buflomedil cluster_0 Buflomedil Action cluster_1 Cellular Effects cluster_2 Physiological Outcome A Buflomedil B Alpha-Adrenergic Receptor Antagonism A->B C Calcium Channel Modulation A->C D Improved RBC Deformability A->D E Inhibition of Platelet Aggregation A->E F Vasodilation B->F C->F G Improved Microcirculation D->G E->G F->G

Caption: Signaling pathway illustrating the multifaceted mechanism of action of Buflomedil.

G Figure 3: Sustained-Release Formulation Development Logic A Define Target Product Profile (TPP) B Pre-formulation Studies (Physicochemical & Compatibility) A->B C Formulation Design (Excipient Selection, Process Identification) B->C D Prototype Manufacturing C->D E In-Vitro Characterization (Physical Tests, Dissolution) D->E F Does it meet TPP? E->F G Optimization of Formulation/Process F->G No H Scale-up and Stability Studies F->H Yes G->C I Final Product H->I

Caption: Logical workflow for the development and optimization of the sustained-release formulation.

References

Application Notes and Protocols for Evaluating Buflomedil Pyridoxal Phosphate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil (B1668037) is a vasoactive drug known for its efficacy in treating peripheral and cerebral vascular diseases. Its therapeutic effects are attributed to a multifaceted mechanism of action, including the inhibition of alpha-adrenoceptors, a weak calcium antagonistic effect, and improvement of blood rheology through inhibition of platelet aggregation and enhancement of erythrocyte deformability.[1] The pyridoxal (B1214274) phosphate (B84403) salt of Buflomedil is of particular interest, as pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, has been shown to independently exert anti-angiogenic effects by suppressing endothelial cell proliferation.[2][3]

These application notes provide a comprehensive guide to a panel of cell-based assays designed to evaluate the efficacy of Buflomedil pyridoxal phosphate. The protocols herein are intended to enable researchers to dissect the compound's effects on key cellular players in vascular physiology and pathology, including endothelial cells, vascular smooth muscle cells, and platelets. The assays cover essential cellular processes such as proliferation, adhesion, calcium mobilization, and platelet aggregation, providing a robust platform for characterizing the compound's bioactivity and mechanism of action.

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize the available quantitative data from in vitro studies on the effects of Buflomedil and Pyridoxal 5'-Phosphate.

Table 1: Inhibitory Effects of Buflomedil on Platelet Aggregation

AgonistParameterValueCell Type/System
EpinephrineIC501 ± 0.5 µMHuman Platelets
ADPInhibitionWeak inhibition at ~1 mMHuman Platelets
CollagenInhibitionWeak inhibition at ~1 mMHuman Platelets

Data sourced from in vitro studies on human platelets.[2]

Table 2: Effects of Buflomedil on Neutrophil-Endothelial Cell Adhesion

ConditionStimulusEffectQuantitative DataCell Types
InflammatoryHistamineInhibition of Adhesion100% decreaseHuman Neutrophils, Endothelial Cells
InflammatoryIL-1 (4h)Partial Inhibition of AdhesionData not specifiedHuman Neutrophils, Endothelial Cells
Hypoxia (4h)-Reduction of AdhesionData not specifiedHuman Neutrophils, Endothelial Cells
Hypoxia (4h)-Decreased P-selectin expressionData not specifiedEndothelial Cells

Data from in vitro cell adhesion models.[4]

Table 3: Inhibitory Effects of Pyridoxal 5'-Phosphate (PLP) on Endothelial Cell Proliferation

CompoundParameterConcentration RangeCell Type
Pyridoxal 5'-PhosphateDose-dependent suppression50 - 250 µMHuman Umbilical Vein Endothelial Cells (HUVECs)

Data from in vitro proliferation assays.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Buflomedil and the workflows of the recommended experimental protocols.

buflomedil_alpha_adrenoceptor_signaling cluster_membrane Cell Membrane Alpha_R α-Adrenoceptor Gq Gq protein Alpha_R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Norepinephrine Norepinephrine Norepinephrine->Alpha_R Binds Buflomedil Buflomedil Pyridoxal Phosphate Buflomedil->Alpha_R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER/SR IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction buflomedil_calcium_channel_signaling cluster_membrane Cell Membrane Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Depolarization Membrane Depolarization Depolarization->Ca_channel Opens Buflomedil Buflomedil Pyridoxal Phosphate Buflomedil->Ca_channel Weakly Blocks Ca_increase ↑ Intracellular [Ca²⁺] Ca_influx->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction calcium_mobilization_workflow cluster_cell_prep Cell Preparation cluster_imaging_setup Imaging Setup cluster_experiment Experiment cluster_analysis Data Analysis VSMC_culture Culture A7r5 VSMCs on glass coverslips VSMC_load Load cells with Fura-2 AM VSMC_culture->VSMC_load VSMC_wash Wash to remove extracellular dye VSMC_load->VSMC_wash Mount_coverslip Mount coverslip in perfusion chamber VSMC_wash->Mount_coverslip Place_on_microscope Place on fluorescence microscope stage Mount_coverslip->Place_on_microscope Baseline Record baseline fluorescence (340/380nm) Place_on_microscope->Baseline Add_buflomedil Add Buflomedil Pyridoxal Phosphate Baseline->Add_buflomedil Record_buflomedil Record fluorescence Add_buflomedil->Record_buflomedil Add_agonist Add depolarizing agent (e.g., high K⁺) Record_buflomedil->Add_agonist Record_agonist Record fluorescence change Add_agonist->Record_agonist Calculate_ratio Calculate 340/380nm fluorescence ratio Record_agonist->Calculate_ratio Determine_ca_conc Determine intracellular [Ca²⁺] Calculate_ratio->Determine_ca_conc

References

Application Notes and Protocols for In Vivo Testing of Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil (B1668037) is a vasoactive agent that has been investigated for the treatment of peripheral and cerebral vascular diseases. Its therapeutic effects are attributed to a multi-faceted mechanism of action, including non-selective alpha-adrenoceptor antagonism, weak calcium channel blocking properties, improvement of blood rheology, and inhibition of platelet aggregation.[1] Buflomedil pyridoxal (B1214274) phosphate (B84403) is a salt of buflomedil. While much of the available in vivo data pertains to buflomedil hydrochloride, this document provides a comprehensive protocol for the in vivo testing of buflomedil pyridoxal phosphate, with methodologies adapted from studies on buflomedil and general pharmacology principles.

Mechanism of Action

Buflomedil's primary mechanism involves the non-selective blockade of α1 and α2-adrenergic receptors, leading to vasodilation and increased blood flow.[2] Additionally, it exhibits a weak calcium channel blocking effect, contributing to its vasodilatory properties.[1] The drug also improves blood flow by enhancing red blood cell deformability and inhibiting platelet aggregation.[1][3]

Signaling Pathway of Buflomedil

cluster_0 This compound cluster_1 Vascular Smooth Muscle Cell cluster_2 Blood Components Buflomedil Buflomedil Alpha_Adrenergic_Receptors α-Adrenergic Receptors Buflomedil->Alpha_Adrenergic_Receptors Inhibits Calcium_Channels L-type Ca2+ Channels Buflomedil->Calcium_Channels Weakly Inhibits Platelets Platelets Buflomedil->Platelets Inhibits Red_Blood_Cells Red Blood Cells Buflomedil->Red_Blood_Cells Improves Vasoconstriction Vasoconstriction Alpha_Adrenergic_Receptors->Vasoconstriction Leads to Calcium_Channels->Vasoconstriction Contributes to Vasodilation Vasodilation Aggregation Aggregation Platelets->Aggregation Undergoes Improved_Deformability Improved Deformability Red_Blood_Cells->Improved_Deformability Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Baseline_Measurements Baseline Measurements (LDPI, etc.) Animal_Acclimatization->Baseline_Measurements Hindlimb_Ischemia_Surgery Hindlimb Ischemia Surgery Baseline_Measurements->Hindlimb_Ischemia_Surgery Group_Randomization Group Randomization Hindlimb_Ischemia_Surgery->Group_Randomization Treatment_Administration Daily Treatment Administration (Vehicle or Buflomedil) Group_Randomization->Treatment_Administration Endpoint_Assessments Endpoint Assessments (LDPI, Functional Scoring) Treatment_Administration->Endpoint_Assessments Repeated over time Tissue_Collection Tissue Collection (End of Study) Treatment_Administration->Tissue_Collection After final treatment Endpoint_Assessments->Treatment_Administration Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Analytical Characterization of Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Buflomedil (B1668037) Pyridoxal (B1214274) Phosphate (B84403). The following sections detail protocols for identification, quantification, and impurity profiling, crucial for quality control and regulatory compliance in pharmaceutical development.

Introduction

Buflomedil pyridoxal phosphate is a compound that combines the vasodilatory properties of buflomedil with pyridoxal phosphate, the active form of vitamin B6.[] This combination may offer potential therapeutic benefits in improving microcirculation and may possess neuroprotective effects.[] Rigorous analytical characterization is essential to ensure the identity, purity, and quality of this active pharmaceutical ingredient (API). This document outlines key analytical methodologies for its comprehensive characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical FormulaC25H35N2O10P[]
Molecular Weight554.53 g/mol []
Exact Mass554.20803 g/mol N/A
AppearanceWhite to off-white crystalline powderN/A
SolubilitySoluble in water, sparingly soluble in methanolN/A

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its potential impurities.

Application Note: Assay and Purity Determination by HPLC-UV

This method is suitable for the routine quality control of this compound in bulk drug substance and finished pharmaceutical products.

Protocol: HPLC-UV Method for this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer (pH 3.0) B: Acetonitrile (B52724) Gradient: 0-15 min, 10-70% B; 15-20 min, 70% B; 20-22 min, 70-10% B; 22-25 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (for Buflomedil moiety) and 330 nm (for Pyridoxal Phosphate moiety)
Injection Volume 10 µL
Run Time 25 minutes

3. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase (initial conditions).

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare as described for the standard solution.

4. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the assay and impurity levels using the peak areas.

Application Note: High-Sensitivity Quantification in Biological Matrices by LC-MS/MS

For pharmacokinetic and bioavailability studies, a highly sensitive and selective method is required to quantify this compound in biological fluids like plasma. LC-MS/MS provides the necessary sensitivity and specificity.

Protocol: LC-MS/MS Method for this compound in Human Plasma

1. Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

2. LC Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile Gradient: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. MS/MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions Buflomedil: m/z 308.2 → 165.1 Pyridoxal Phosphate: m/z 248.1 → 94.0 Internal Standard (e.g., Deuterated analog)
Collision Energy Optimized for each transition
Source Temperature 500 °C

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

5. Calibration and Quality Control:

  • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.

  • Analyze the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation and confirmation of the identity of this compound.

Application Note: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the unambiguous identification and structural confirmation of this compound. ³¹P NMR is particularly useful for confirming the presence and environment of the phosphate group.

Protocol: NMR Spectroscopic Analysis

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

3. Data Acquisition:

  • Acquire ¹H, ¹³C, and ³¹P NMR spectra according to standard instrument procedures.

4. Data Interpretation:

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the trimethoxyphenyl ring of buflomedil, the methylene (B1212753) protons of the butyl chain, the pyrrolidine (B122466) ring protons, and the protons of the pyridoxal phosphate moiety.

  • ¹³C NMR: Expect signals for all unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • ³¹P NMR: A single resonance is expected, confirming the presence of the phosphate group. The chemical shift will be indicative of its chemical environment.

Application Note: Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the this compound molecule.

Protocol: FTIR Spectroscopic Analysis

1. Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

3. Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

4. Data Interpretation:

  • Identify characteristic absorption bands corresponding to the functional groups present in this compound.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3300O-H stretch (from phosphate and phenol)
~2950C-H stretch (aliphatic)
~1680C=O stretch (ketone)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1100P=O stretch (phosphate)
~1050P-O-C stretch

Impurity Profiling

The identification and control of impurities are critical for ensuring the safety and efficacy of any pharmaceutical product.

Application Note: Identification and Quantification of Process-Related Impurities and Degradation Products

A comprehensive impurity profile should be established for this compound. This involves identifying potential impurities from the manufacturing process and degradation studies. LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and ability to provide structural information.

Protocol: Impurity Profiling by LC-MS/MS

1. Instrumentation and Conditions:

  • Utilize the LC-MS/MS method described in Section 3.2, with modifications to the gradient and run time to ensure the separation of all potential impurities.

2. Forced Degradation Studies:

  • Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.

  • Analyze the stressed samples to identify degradation products.

3. Identification of Impurities:

  • Use the mass spectral data (parent ion and fragment ions) to propose structures for the unknown impurities.

  • If necessary, isolate the impurities using preparative HPLC for further structural elucidation by NMR.

4. Quantification of Impurities:

  • Quantify impurities relative to the main peak using the HPLC-UV method (assuming a relative response factor of 1.0 in the absence of a reference standard for the impurity) or by using a specific reference standard if available.

Known Potential Impurities of Buflomedil:

Impurity NameCAS Number
Buflomedil EP Impurity B79967-07-0
Buflomedil EP Impurity B (HCl Salt)70585-59-0
Buflomedil Impurity 13153-44-4
1,3,5-Tribromobenzene626-39-1

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Characterization Bulk_Drug Bulk Drug Substance HPLC HPLC-UV Bulk_Drug->HPLC LCMS LC-MS/MS Bulk_Drug->LCMS NMR NMR Bulk_Drug->NMR FTIR FTIR Bulk_Drug->FTIR Formulation Pharmaceutical Formulation Formulation->HPLC Biological_Matrix Biological Matrix Biological_Matrix->LCMS Identification Identification HPLC->Identification Quantification Quantification HPLC->Quantification Purity Purity Assessment HPLC->Purity LCMS->Quantification Impurity_Profiling Impurity Profiling LCMS->Impurity_Profiling Structure Structural Elucidation NMR->Structure FTIR->Identification

Caption: General workflow for the analytical characterization of this compound.

HPLC_Method_Development_Logic Start Define Analytical Goal (Assay, Purity) Column_Selection Column Selection (e.g., C18) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Buffer pH, Organic Modifier) Column_Selection->Mobile_Phase Detection Wavelength Selection (UV Spectra) Mobile_Phase->Detection System_Suitability System Suitability Testing (RSD, Tailing, Plates) Detection->System_Suitability Validation Method Validation (ICH Guidelines) System_Suitability->Validation

Caption: Logical flow for HPLC method development for this compound.

References

Application Notes and Protocols for Preclinical Administration of Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Buflomedil (B1668037) Pyridoxal (B1214274) Phosphate (B84403) in preclinical research settings. The following sections outline methodologies for oral and intravenous administration in rodent models, summarize key quantitative data from relevant studies, and illustrate the primary signaling pathways involved in the compound's mechanism of action.

Overview of Administration Routes

Buflomedil and its salts have been investigated in preclinical and clinical studies via several routes of administration. The most common routes in preclinical animal models are oral and intravenous administration. Topical administration has also been explored in in vitro settings.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of Buflomedil and its derivatives. It is important to note that much of the detailed pharmacokinetic data available is for Buflomedil Hydrochloride in humans; however, these data can serve as a valuable reference for preclinical study design.

Table 1: Preclinical Dosing for Buflomedil

Administration RouteAnimal ModelDosageStudy DurationKey Findings
Oral (Dietary Mix) Sprague-Dawley Rats25, 75, and 400 mg/kg/day1 yearNo-toxic-effect dosage was determined to be 400 mg/kg/day.
Intravenous Rats1, 4, 12, or 30 mg/kg/dayUp to 3 monthsThe no-adverse-effect dosage was considered to be 12 mg/kg/day.
Intravenous (Slow Infusion) Rats10 mg/kg (Buflomedil HCl)90 minutesNeuroprotective effect observed in a cerebral ischemia model.

Table 2: Human Pharmacokinetic Parameters for Buflomedil Pyridoxal Phosphate (Sustained Release) [1]

ParameterValueConditions
Dose 400 mgSingle oral administration
Tmax (Time to Peak Plasma Concentration) ~3 hours-
Cmax (Peak Plasma Concentration) ~467 ng/mL-
Plasma Concentration at 24h ~48 ng/mL-
24-h Urinary Excretion ~21% of administered dose-
Steady State Plasma Levels (Repeated Dosing) ~250 ng/mL400 mg daily for 7 days (measured 12h post-administration)

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in a preclinical laboratory setting.

Oral Administration Protocol (Oral Gavage in Rats)

This protocol is designed for the precise oral delivery of a specific volume of this compound solution or suspension.

Materials:

  • This compound

  • Vehicle (e.g., Sterile Water for Injection, 0.5% w/v methylcellulose (B11928114) in water)

  • Gavage needles (16-18 gauge, 2-3 inches in length with a rounded tip for rats)

  • Syringes (appropriate volume for dosing)

  • Balance

  • Vortex mixer or sonicator

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of Dosing Solution/Suspension:

    • Based on the desired dosage (mg/kg) and the average weight of the animals, calculate the total amount of this compound required.

    • Weigh the required amount of this compound and suspend or dissolve it in the chosen vehicle to achieve the final desired concentration. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.

    • Ensure homogeneity of the solution/suspension by vortexing or sonicating.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the precise dosing volume.

    • Gently restrain the rat.

    • Measure the gavage tube from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the tube.

    • Insert the gavage tube into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The tube should pass smoothly with the animal exhibiting swallowing reflexes. If resistance is met, do not force the tube.

    • Once the tube has reached the predetermined depth, administer the formulation slowly.

    • Gently remove the gavage tube.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Intravenous Administration Protocol (Tail Vein Injection in Rats)

This protocol describes the administration of this compound directly into the systemic circulation.

Materials:

  • This compound

  • Vehicle (e.g., Sterile Saline (0.9% NaCl))

  • Needles (e.g., 25-27 gauge) and syringes or infusion pump

  • Restraining device for rats

  • Warming lamp or pad

  • 70% Ethanol

  • Sterile gauze

  • PPE

Procedure:

  • Preparation of Injectable Solution:

    • Calculate the required amount of this compound based on the desired dosage and animal weights.

    • A common vehicle for intravenous injection is sterile saline. The solubility of this compound in saline should be confirmed. The final solution must be sterile and free of particulates. Filtration through a 0.22 µm syringe filter is recommended.

    • The pH of the final solution should be close to physiological pH (7.4).

  • Animal Preparation and Injection:

    • Place the rat in a restraining device, leaving the tail accessible.

    • Warm the tail using a warming lamp or pad to dilate the lateral tail veins.

    • Clean the tail with 70% ethanol.

    • Visualize one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Administer the solution slowly. The maximum volume for a bolus intravenous injection in rats is typically 5 ml/kg. For larger volumes or to avoid potential adverse effects from rapid injection, a slow infusion using a syringe pump is recommended.

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through multiple mechanisms, primarily as a vasoactive agent. The following diagrams illustrate the key signaling pathways involved.

Alpha-2 Adrenergic Receptor Antagonism in Platelets

Buflomedil has been shown to exhibit alpha-2 adrenergic antagonistic properties, which contributes to its anti-platelet aggregation effects.[2]

alpha2_adrenergic_pathway cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Epinephrine Epinephrine Alpha2_AR α2-Adrenergic Receptor Epinephrine->Alpha2_AR Binds and Activates Buflomedil Buflomedil Pyridoxal Phosphate Buflomedil->Alpha2_AR Binds and Inhibits Gi_protein Gi Protein (α, β, γ subunits) Alpha2_AR->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Platelet_Aggregation_Stimulation Stimulation of Platelet Aggregation Adenylyl_Cyclase->Platelet_Aggregation_Stimulation Reduced activity leads to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P Phosphorylated VASP (VASP-P) PKA->VASP_P Phosphorylates Platelet_Aggregation_Inhibition Inhibition of Platelet Aggregation VASP_P->Platelet_Aggregation_Inhibition Leads to experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis and Reporting A Calculate Dosage and Prepare Formulation B Animal Acclimatization and Baseline Measurements C Randomize Animals into Control and Treatment Groups B->C D Administer Vehicle (Control) or Buflomedil Pyridoxal Phosphate (Treatment) C->D E Monitor for Clinical Signs and Adverse Effects D->E F Collect Samples (Blood, Tissues) E->F G Perform Pharmacokinetic and Pharmacodynamic Analyses F->G H Statistical Analysis of Results G->H I Interpret Data and Draw Conclusions H->I J Prepare Study Report I->J rbc_deformability cluster_rbc Red Blood Cell cluster_membrane Cell Membrane cluster_effects Effects Membrane Lipid Bilayer and Cytoskeletal Proteins (e.g., Spectrin, Actin) Increased_Fluidity Increased Membrane Fluidity Membrane->Increased_Fluidity Leads to Altered_Protein_Interaction Altered Cytoskeletal Protein Interactions Membrane->Altered_Protein_Interaction Leads to Improved_Deformability Improved Erythrocyte Deformability Increased_Fluidity->Improved_Deformability Altered_Protein_Interaction->Improved_Deformability Buflomedil Buflomedil Pyridoxal Phosphate Buflomedil->Membrane Interacts with

References

Application Notes and Protocols for Buflomedil Pyridoxal Phosphate in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific compound named "Buflomedil Pyridoxal (B1214274) Phosphate" is not documented in the available scientific literature, the distinct and potentially synergistic actions of its components, Buflomedil (B1668037) and Pyridoxal Phosphate (B84403) (PLP), present a compelling rationale for their combined study in neurological disorders. Buflomedil is a vasoactive agent with established effects on cerebral blood flow and hemorheology, whereas Pyridoxal Phosphate, the active form of Vitamin B6, is a critical coenzyme in neurotransmitter synthesis and has demonstrated neuroprotective properties.

These application notes provide a comprehensive overview of the individual mechanisms, relevant quantitative data, and detailed experimental protocols to guide research into their independent and combined therapeutic potential for conditions such as ischemic stroke and vascular dementia.

Part 1: Buflomedil in Neurological Research

Buflomedil hydrochloride is a vasoactive drug known to improve microcirculatory blood flow.[1] Its mechanism is multifaceted, making it a subject of interest for neurological conditions characterized by compromised cerebral perfusion.

Mechanism of Action: Buflomedil's therapeutic effects are believed to stem from a combination of pharmacological actions[1][2][3]:

  • Alpha-1 and Alpha-2 Adrenergic Receptor Antagonism: By blocking these receptors on vascular smooth muscle, Buflomedil inhibits catecholamine-induced vasoconstriction, leading to vasodilation and increased blood flow.[2][3]

  • Inhibition of Platelet Aggregation: Buflomedil reduces the tendency of platelets to clump together, which is crucial for preventing microthrombi formation in cerebral vessels.[1][4][5] It particularly inhibits epinephrine- and ADP-induced aggregation.[5][6][7]

  • Weak Calcium Channel Blockade: It can modulate calcium ion influx in vascular smooth muscle cells, contributing to their relaxation and thus to vasodilation.[2][3]

  • Improved Erythrocyte Deformability: The drug enhances the flexibility of red blood cells, which improves their passage through narrow capillaries and enhances microcirculation.[3]

Data Presentation: Buflomedil
ParameterConditionValue/DosageOutcomeReference
Clinical Efficacy Mild Vascular Dementia300 mg, orally, twice daily for 90 daysImproved symptoms of vascular dementia.[8]
Multi-infarct Dementia150 mg, orally, 3 times daily for 6 months15-24% increase in mean regional cerebral blood flow.[9]
Acute Ischemic Stroke200 mg/day, intravenously for 14 daysInsufficient evidence for efficacy; one trial showed a reduced risk of "death or disability" (RR 0.71).[10]
In Vitro Activity Epinephrine-induced Platelet Aggregation>10 µmol/LSignificant depression of platelet aggregation to ~1/3 of control.[4]
ADP- and Collagen-induced Platelet Aggregation~1 mMWeak inhibition of platelet aggregation.[6]
α2-Adrenergic Receptor BindingIC50: 1 ± 0.5 µMInhibition of [3H]-yohimbine binding.[6]
Ex Vivo Activity Epinephrine-enhanced Platelet Aggregation2.5 mg/kg, single IV doseDepression of aggregation to ~60% of pre-injection value.[4]
Epinephrine-enhanced Platelet Aggregation600 mg/day, oralDepression of aggregation to ~2/3 of baseline within 2 days.[4]

Signaling Pathway: Buflomedil's Multifaceted Vascular Action

cluster_Vascular Vascular Smooth Muscle Cell cluster_Blood Blood Components cluster_Outcome Physiological Outcome Buflomedil Buflomedil Alpha_Adrenoceptors α-Adrenergic Receptors Buflomedil->Alpha_Adrenoceptors Inhibits Ca_Channels Ca2+ Channels Buflomedil->Ca_Channels Weakly Inhibits Platelets Platelets Buflomedil->Platelets Inhibits RBC Red Blood Cells Buflomedil->RBC Improves Vasoconstriction Vasoconstriction Alpha_Adrenoceptors->Vasoconstriction Ca_Channels->Vasoconstriction Vasodilation Vasodilation BloodFlow Increased Cerebral Blood Flow Vasodilation->BloodFlow Aggregation Aggregation Platelets->Aggregation Deformability Improved Deformability Deformability->BloodFlow

Caption: Multifaceted mechanism of Buflomedil on vascular and blood components.

Part 2: Pyridoxal Phosphate (PLP) in Neurological Research

Pyridoxal 5'-phosphate (PLP) is the metabolically active form of vitamin B6 and serves as an essential coenzyme for numerous enzymatic reactions in the central nervous system. Its role is particularly critical in the synthesis and degradation of key neurotransmitters.

Mechanism of Action:

  • Cofactor for Neurotransmitter Synthesis: PLP is indispensable for the enzyme glutamate (B1630785) decarboxylase (GAD), which catalyzes the conversion of the primary excitatory neurotransmitter, glutamate, into the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[11][12] A deficiency in PLP can impair GABA synthesis, leading to a state of neuronal hyperexcitability.[12]

  • Neuroprotection: Studies suggest that PLP may offer neuroprotection against ischemic damage.[13][14] This effect could be linked to the modulation of the GABAergic system, as increased GABA levels can counteract excitotoxicity.[13]

  • Modulation of Calcium Signaling: Modest PLP deficiency has been shown to enhance neuronal excitability and promote calcium dysregulation, suggesting that maintaining adequate PLP levels is crucial for neuronal stability.

Data Presentation: Pyridoxal Phosphate (PLP)
ParameterConditionValue/DosageOutcomeReference
Preclinical Efficacy Ischemic Damage (Gerbil model)4 µg/5 µL, intracerebroventricularlyProtected ~80% of CA1 pyramidal cells from ischemic death.[13]
Aluminum Chloride-induced Neurotoxicity (Rat model)100 mg/kg & 200 mg/kg, by gavageProtective against neurobehavioral, oxidative stress, and neuromorphological injury.[15]
Physiological Effect Pyridoxine Deficiency (Mouse model, 8 weeks)Pyridoxine-deficient dietPLP levels in the hippocampus decreased to ~55.4% of control.[16]

Signaling Pathway: Role of PLP in GABA Synthesis

Glutamate Glutamate (Excitatory) GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA (Inhibitory) Hyperexcitability Neuronal Hyperexcitability GABA->Hyperexcitability Reduces GAD->GABA Catalyzes PLP Pyridoxal Phosphate (PLP) PLP->GAD Coenzyme for PLP_Deficiency PLP Deficiency PLP_Deficiency->GAD Impairs PLP_Deficiency->Hyperexcitability Leads to

Caption: Pyridoxal Phosphate (PLP) is a critical coenzyme for GABA synthesis.

Part 3: Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay with Buflomedil

This protocol is designed to assess the inhibitory effect of Buflomedil on agonist-induced platelet aggregation.

Workflow Diagram

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Collect Venous Blood (Sodium Citrate) Centrifuge1 Centrifuge (Low Speed) ~200g for 15 min Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubate Incubate PRP with Buflomedil or Vehicle PRP->Incubate Agonist Add Agonist (e.g., ADP, Epinephrine) Incubate->Agonist Measure Measure Light Transmittance in Aggregometer Agonist->Measure Analyze Calculate % Aggregation and IC50 Values Measure->Analyze

Caption: Workflow for in vitro platelet aggregation assay.

Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting volunteers into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).

  • PRP Preparation:

    • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the platelet-rich plasma (PRP).

    • Carefully collect the upper PRP layer.

  • Platelet Count: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ cells/mL using platelet-poor plasma (obtained by re-centrifuging the remaining blood at 2000 x g for 20 minutes).

  • Incubation:

    • Pre-warm PRP aliquots to 37°C for 5 minutes in an aggregometer.

    • Add Buflomedil (dissolved in an appropriate solvent, e.g., saline) to achieve final concentrations (e.g., 1 µM to 1 mM). For control samples, add an equivalent volume of the solvent (vehicle).

    • Incubate for 3-5 minutes at 37°C.

  • Aggregation Measurement:

    • Add an aggregating agent (e.g., ADP at 5-10 µM, or epinephrine (B1671497) at 5-10 µM) to initiate aggregation.

    • Record the change in light transmittance for 5-10 minutes using a light transmission aggregometer. Maximum aggregation is calibrated against platelet-poor plasma (100% transmittance).

  • Data Analysis: Calculate the percentage of aggregation inhibition for each Buflomedil concentration relative to the vehicle control. Determine the IC50 value if applicable.

Protocol 2: Clinical Trial Outline for Vascular Dementia

This protocol is based on methodologies from published studies on Buflomedil for mild vascular dementia.[8][9]

Methodology:

  • Patient Population: Recruit patients diagnosed with mild dementia of vascular origin (e.g., based on NINDS-AIREN criteria). Age range: 55-85 years.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

    • Phase 1 (Run-in): 2-week single-blind placebo period to establish baseline and ensure compliance.

    • Phase 2 (Double-blind Treatment): 90-day period where patients are randomized to receive either Buflomedil (e.g., 300 mg twice daily) or a matching placebo.

    • Phase 3 (Open-label Extension): An optional 90-day period where all participants receive open-label Buflomedil to assess longer-term effects.

  • Efficacy Assessments:

    • Primary Outcome: Change from baseline in a cognitive scale score (e.g., Alzheimer's Disease Assessment Scale-Cognitive Subscale, ADAS-Cog).

    • Secondary Outcomes:

      • Clinician's Interview-Based Impression of Change (CIBIC-Plus).

      • Neuropsychological tests (e.g., Verbal Fluency, Digit Span).

      • Activities of Daily Living (ADL) scales.

      • (Optional) Regional cerebral blood flow measurement using techniques like Arterial Spin Labeling (ASL) MRI at baseline and end of Phase 2.

  • Safety Monitoring: Record all adverse events, vital signs, and standard clinical laboratory results throughout the study.

Protocol 3: Preclinical Neuroprotection Assay for PLP

This protocol is designed to investigate the neuroprotective effects of PLP in an in vitro model of ischemic injury.

Workflow Diagram

cluster_prep Cell Culture cluster_insult Ischemic Insult Model cluster_analysis Viability & Apoptosis Culture Culture Primary Neurons (e.g., cortical or hippocampal) Treat Pre-treat with PLP (various concentrations) or Vehicle Culture->Treat OGD Induce Oxygen-Glucose Deprivation (OGD) Treat->OGD Reperfusion Reperfusion with Normal Media OGD->Reperfusion MTT Assess Cell Viability (e.g., MTT Assay) Reperfusion->MTT LDH Measure Cytotoxicity (e.g., LDH Assay) Reperfusion->LDH Apoptosis Quantify Apoptosis (e.g., TUNEL stain) Reperfusion->Apoptosis

Caption: Workflow for a preclinical in vitro neuroprotection assay.

Methodology:

  • Cell Culture: Culture primary cortical or hippocampal neurons harvested from embryonic rodents (e.g., E18 rats or mice). Plate cells on poly-D-lysine coated plates and maintain in appropriate neurobasal media.

  • PLP Treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with varying concentrations of Pyridoxal Phosphate (e.g., 10-100 µM) or vehicle (culture media) for 24 hours.

  • Oxygen-Glucose Deprivation (OGD):

    • Remove the culture medium and wash cells with a glucose-free balanced salt solution.

    • Place the cultures in an anaerobic chamber (95% N₂, 5% CO₂) at 37°C for a duration determined by pilot studies to induce significant cell death (e.g., 60-90 minutes). This simulates ischemia.

  • Reperfusion: Remove the plates from the chamber and replace the OGD buffer with the original, conditioned culture medium (containing PLP or vehicle). Return cultures to the standard incubator (95% air, 5% CO₂). This simulates reperfusion.

  • Assessment of Neuroprotection (24 hours post-OGD):

    • Cell Viability: Perform an MTT or MTS assay to quantify the metabolic activity of surviving cells.

    • Cytotoxicity: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

    • Apoptosis: Use TUNEL staining or Annexin V/Propidium Iodide flow cytometry to quantify the extent of apoptotic cell death.

  • Data Analysis: Compare the outcomes in PLP-treated groups to the vehicle-treated OGD group and a normoxic control group (no OGD). Increased viability and decreased cytotoxicity/apoptosis in the PLP groups would indicate a neuroprotective effect.

References

Application of Buflomedil Pyridoxal Phosphate in Microcirculation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403) is a vasoactive agent that has been investigated for its therapeutic potential in disorders related to impaired microcirculation, particularly in peripheral arterial disease (PAD). Its multifaceted mechanism of action targets several key aspects of microvascular function, leading to improved tissue perfusion and oxygenation. These application notes provide a comprehensive overview of the use of Buflomedil pyridoxal phosphate in microcirculation studies, including its mechanism of action, relevant experimental protocols, and key quantitative findings.

Buflomedil has demonstrated effects on various components of the microcirculatory system. It is known to inhibit alpha-adrenoceptors, leading to vasodilation.[1][2] Additionally, it exhibits a non-specific calcium antagonistic effect, further contributing to the relaxation of vascular smooth muscle.[1] Beyond its vasodilatory properties, Buflomedil also improves hemorheological parameters by enhancing red blood cell deformability and inhibiting platelet aggregation.[1][2] These combined actions make it a subject of interest in research focused on mitigating the effects of ischemia and improving blood flow in compromised microvascular beds.

Mechanism of Action

This compound improves microcirculation through a combination of pharmacological effects. The primary mechanisms include:

  • Alpha-adrenoceptor Antagonism: Buflomedil acts as an antagonist at both alpha-1 and alpha-2 adrenergic receptors on vascular smooth muscle cells.[3] This inhibition counteracts the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and increased blood flow.[2][3]

  • Calcium Channel Modulation: The drug has a direct effect on vascular smooth muscle cells by modulating calcium channels.[2][3] By reducing intracellular calcium concentrations, it promotes muscle relaxation and contributes to its vasodilatory effect.[2][3]

  • Improved Hemorheology: Buflomedil enhances blood flow characteristics by improving the deformability of red blood cells, which allows for easier passage through narrow capillaries.[2][3] It also reduces platelet aggregation, thereby decreasing the risk of thrombus formation in the microvasculature.[1][2]

These mechanisms collectively contribute to an overall improvement in microcirculatory perfusion, which is particularly beneficial in ischemic tissues.

Signaling Pathway of Buflomedil's Vasoactive Effects

cluster_0 Vascular Smooth Muscle Cell Buflomedil Buflomedil Pyridoxal Phosphate Alpha_Receptor α-Adrenergic Receptor Buflomedil->Alpha_Receptor inhibits Ca_Channel Voltage-gated Ca²⁺ Channel Buflomedil->Ca_Channel inhibits PLC PLC Alpha_Receptor->PLC activates Relaxation Vasodilation Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx NE Norepinephrine NE->Alpha_Receptor binds IP3 IP₃ PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR stimulates Ca_release Ca²⁺ Release SR->Ca_release Ca_level ↑ [Ca²⁺]i Ca_influx->Ca_level Ca_release->Ca_level Contraction Vasoconstriction Ca_level->Contraction

Caption: Signaling pathway of Buflomedil's vasodilatory action.

Quantitative Data from Microcirculation Studies

The following tables summarize quantitative data from studies investigating the effects of Buflomedil on microcirculation.

Table 1: Effects of Buflomedil on Skin Flap Microcirculation in Hamsters

ParameterControl (Saline)Buflomedil (3 mg/kg/day)Pentoxifylline (14.5 mg/kg/day)Time Point
Functional Capillary Density (FCD) (mm/mm²) Lower than BuflomedilHigher than Control & PentoxifyllineLower than Buflomedil24 hours post-op
Distance to Blood Flow Cessation (cm) 2.732.782.707 days post-op
Percentage of Viable Skin Area (%) ~50%~50%~50%7 days post-op
Data from a study on hamster skin-flap microcirculation.[2]

Table 2: Clinical Efficacy of Buflomedil in Peripheral Arterial Disease

ParameterBuflomedilPlaceboStudy Duration
Increase in Basal Skin Temperature (°C) 2.010.8214 days
Data from a multicenter, double-blind, placebo-controlled trial on cutaneous microcirculation.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Hamster Dorsal Skin Flap Model for Microcirculation Analysis

This protocol is designed to assess the effects of Buflomedil on the microcirculation of a surgically created skin flap in hamsters.[1][2]

Experimental Workflow:

start Start animal_prep Animal Preparation (24 male Syrian golden hamsters) start->animal_prep grouping Randomization into 3 Groups (Control, Buflomedil, Pentoxifylline) animal_prep->grouping treatment Intraperitoneal Injection (1 hour before surgery) grouping->treatment surgery Skin Flap Preparation treatment->surgery post_op_treatment Post-operative Treatment (Twice daily for 7 days) surgery->post_op_treatment imaging Orthogonal Polarization Spectral (OPS) Imaging (1h, 24h, 7d post-op) post_op_treatment->imaging analysis Data Analysis (FCD, Distance to flow cessation, % Viable area) imaging->analysis end End analysis->end start Start chamber_prep Dorsal Skinfold Chamber Implantation in Hamsters start->chamber_prep baseline Baseline Intravital Microscopy chamber_prep->baseline ischemia Induce 4h of Tourniquet Ischemia baseline->ischemia treatment_bolus Administer Buflomedil (3 mg/kg i.v. bolus) 5 min before reperfusion ischemia->treatment_bolus reperfusion Reperfusion treatment_bolus->reperfusion treatment_infusion Continuous i.v. infusion of Buflomedil (3 mg/kg) during first 20 min of reperfusion reperfusion->treatment_infusion imaging Intravital Fluorescence Microscopy (30 min and 2h post-reperfusion) treatment_infusion->imaging analysis Quantitative Analysis (Capillary density, leukocyte adherence, permeability) imaging->analysis end End analysis->end

References

Buflomedil: Historical Dosage, Mechanism of Action, and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Buflomedil (B1668037) is a vasoactive agent that has been suspended and withdrawn from markets in the European Union and other regions. This action was taken due to a narrow therapeutic index and the risk of serious, sometimes fatal, neurological and cardiological side effects, particularly in cases of accidental or intentional overdose.[1][2] The data presented here is for informational and historical research purposes only and should not be interpreted as a recommendation for its use. Researchers must adhere to all local regulations and conduct thorough safety and ethical reviews before considering any study involving this compound.

While the query specified "Buflomedil pyridoxal (B1214274) phosphate," the overwhelming majority of available research literature pertains to Buflomedil Hydrochloride. The following information is based on studies of Buflomedil and its hydrochloride salt.

Historical Clinical Dosage and Administration

Buflomedil has been administered orally and via injection in past clinical studies for conditions such as peripheral arterial occlusive disease (PAOD) and intermittent claudication.[1][3][4] Dosages varied based on the administration route and the severity of the condition being treated.

Table 1: Summary of Historical Clinical Dosages for Buflomedil Hydrochloride

Route of AdministrationDosage RangeFrequencyIndication(s)Reference(s)
Oral (P.O.)150 - 300 mg12 hourly (Twice daily)Intermittent Claudication, Chronic Arterial Occlusive Disease[4][5]
Oral (P.O.)600 mgDailyIntermittent Claudication, Alzheimer's-type Senile Dementia[6][7]
Oral (P.O.)450 mgDailyChronic Cerebrovascular Insufficiency[8]
Intramuscular (I.M.)50 mg12 hourly (Twice daily)Not specified[4]
Intravenous (I.V.)50 - 100 mg12 hourly (Twice daily)Not specified[4]
Intravenous (I.V.)100 mgDailyChronic Cerebrovascular Insufficiency[8]

Note: Due to safety concerns, higher dosage forms (e.g., 300 mg tablets) were withdrawn in some regions before the full market suspension.[9] Dose adaptation was recommended for patients with renal insufficiency.[9][10]

Mechanism of Action

Buflomedil exhibits a multifaceted mechanism of action primarily aimed at improving blood flow through vasodilation and enhancing microcirculation.[3][11][12]

  • Alpha-Adrenergic Receptor Antagonism: Buflomedil acts as a non-selective antagonist of both alpha-1 and alpha-2 adrenergic receptors.[3][11] By blocking these receptors on vascular smooth muscle cells, it inhibits catecholamine-induced vasoconstriction, leading to vasodilation and increased blood flow.[11][13]

  • Calcium Channel Modulation: The drug modulates calcium channels in vascular smooth muscle cells, reducing the intracellular influx of calcium ions.[3][11] Since calcium is essential for muscle contraction, this effect promotes muscle relaxation and contributes to its vasodilatory effect.[11][13]

  • Hemorheological Effects: Buflomedil improves blood rheology by enhancing the deformability of red blood cells, which facilitates their passage through narrow capillaries.[11][14]

  • Anti-Platelet Aggregation: It possesses anti-platelet properties, inhibiting enzymes involved in platelet activation and reducing the tendency for platelets to aggregate and form clots.[3][13][15] It significantly inhibits epinephrine-induced aggregation and shows weak inhibition of ADP- and collagen-induced aggregation.[15]

The combination of these actions makes Buflomedil a potent agent for improving tissue perfusion in ischemic conditions.[12]

Buflomedil_MoA Buflomedil Buflomedil Alpha_Receptors α1 & α2 Adrenergic Receptors Buflomedil->Alpha_Receptors Inhibits Ca_Channels Vascular Smooth Muscle Ca²⁺ Channels Buflomedil->Ca_Channels Modulates/ Inhibits Platelets Platelets Buflomedil->Platelets Inhibits RBC Red Blood Cells (RBCs) Buflomedil->RBC Enhances Vasoconstriction Vasoconstriction Alpha_Receptors->Vasoconstriction Ca_Influx Intracellular Ca²⁺ Influx Ca_Channels->Ca_Influx Aggregation Platelet Aggregation Platelets->Aggregation Vasodilation Vasodilation & Improved Blood Flow Vasoconstriction->Vasodilation Leads to (via inhibition) Ca_Influx->Vasodilation Leads to (via inhibition) Aggregation->Vasodilation Contributes to Deformability RBC Deformability Deformability->Vasodilation Contributes to

Fig. 1: Buflomedil's multifaceted mechanism of action.

General Experimental Protocols for Vasoactive Compound Research

The following protocols describe generalized workflows for assessing the efficacy and mechanism of vasoactive compounds like Buflomedil in a preclinical research setting. These are not specific administration protocols but rather templates for experimental design.

A. In Vitro Assessment of Vasoactivity

This protocol outlines a method for studying the direct effect of a compound on isolated blood vessels.

Objective: To determine the vasodilatory or vasoconstrictive properties of a test compound on isolated aortic rings.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a research animal (e.g., rat) according to institutionally approved ethical guidelines.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

  • Organ Bath Setup:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit buffer.

    • Maintain the buffer at 37°C and continuously bubble with carbogen (B8564812) (95% O₂, 5% CO₂).

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Experiment Execution:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

    • Induce a stable contraction using a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).

    • Once the contraction is stable, add the test compound (e.g., Buflomedil) in a cumulative, concentration-dependent manner.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration).

InVitro_Workflow Start Start: Euthanize Animal & Dissect Thoracic Aorta Prep Prepare Aortic Rings (2-3 mm length) Start->Prep Mount Mount Rings in Organ Bath (37°C, Carbogen, Krebs Buffer) Prep->Mount Equilibrate Equilibrate Under Tension (60-90 min) Mount->Equilibrate Contract Induce Stable Contraction (e.g., Phenylephrine) Equilibrate->Contract Add_Compound Cumulative Addition of Test Compound (Buflomedil) Contract->Add_Compound Record Record Relaxation Response Add_Compound->Record Analyze Analyze Data: Plot Concentration-Response, Calculate EC₅₀ Record->Analyze End End Analyze->End

Fig. 2: Workflow for in vitro vasoactivity assessment.
B. In Vivo Assessment in a Peripheral Ischemia Model

This protocol provides a general framework for evaluating a compound's ability to improve blood flow in a live animal model of peripheral arterial disease.

Objective: To assess the effect of a test compound on blood perfusion recovery following surgically induced hindlimb ischemia.

Methodology:

  • Animal Model Creation:

    • Anesthetize the research animal (e.g., mouse or rat) following approved protocols.

    • Surgically expose and ligate the femoral artery and its major branches in one hindlimb to induce ischemia. The contralateral limb serves as a non-ischemic control.

  • Compound Administration:

    • Divide animals into treatment and control (vehicle) groups.

    • Administer the test compound (e.g., Buflomedil) or vehicle daily via a relevant route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on historical data and allometric scaling, with extreme caution given Buflomedil's toxicity.[4][15]

  • Blood Perfusion Monitoring:

    • Measure hindlimb blood flow at set time points (e.g., immediately post-surgery, day 3, 7, 14) using Laser Doppler Perfusion Imaging (LDPI).

    • Anesthetize animals for each measurement and maintain their body temperature on a heating pad.

  • Data Analysis:

    • Quantify the LDPI signal for both the ischemic and non-ischemic limbs.

    • Calculate the perfusion ratio (Ischemic Limb / Non-Ischemic Limb) for each animal at each time point.

    • Compare the perfusion recovery over time between the treatment and control groups using appropriate statistical tests (e.g., two-way ANOVA).

  • Endpoint Analysis (Optional):

    • At the end of the study, collect tissue samples (e.g., gastrocnemius muscle) from the ischemic limb for histological analysis (e.g., capillary density staining with CD31) or molecular analysis (e.g., qPCR for angiogenic factors).

References

Application Note: Gas Chromatographic Analysis of Buflomedil and Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buflomedil (B1668037) is a vasoactive drug used in the treatment of peripheral and cerebral vascular diseases. Pyridoxal (B1214274) phosphate (B84403) (PLP) is the active form of vitamin B6 and a crucial coenzyme in numerous metabolic reactions. The combined formulation or analysis of these two compounds is uncommon, and thus, a validated gas chromatography (GC) method for the simultaneous analysis of Buflomedil pyridoxal phosphate does not exist. However, individual analysis of these compounds is feasible and essential for formulation development, quality control, and pharmacokinetic studies.

This application note outlines separate gas chromatography-mass spectrometry (GC-MS) methods for the analysis of Buflomedil and Pyridoxal Phosphate. Due to the significant differences in their chemical properties—Buflomedil being relatively volatile and PLP being a polar, thermally labile phosphate ester—a single GC method is not practical without extensive method development. PLP requires derivatization to increase its volatility and thermal stability for GC analysis.

Part 1: Analysis of Buflomedil by GC-MS

Buflomedil can be analyzed directly by GC-MS following a suitable extraction from the sample matrix.

Key Experimental Protocol: Buflomedil Analysis

  • Sample Preparation (from Plasma):

    • To 1.0 mL of plasma sample, add an internal standard (e.g., Carbamazepine).

    • Precipitate proteins by adding 2.0 mL of methanol.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Inject 1 µL into the GC-MS system.

  • GC-MS Instrumentation and Conditions:

    • A standard GC-MS system, such as an Agilent GC/MS, is suitable for this analysis.[1]

    Buflomedil_Workflow Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

    Caption: Experimental workflow for Buflomedil analysis.

Quantitative Data Summary: Buflomedil

ParameterValueReference
Column TypeHP-5MS (30 m x 0.25 mm, 0.25 µm)[2][3]
Carrier GasHelium (1.0 mL/min)[1][4]
Injector Temp.250 - 270 °C[1][3]
Oven Program100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)[3]
DetectorMass Spectrometer (MS)[1][5]
MS ModeElectron Ionization (EI), Selected Ion Monitoring (SIM)[2]
Quantifier Ion (m/z)To be determined based on Buflomedil mass spectrumN/A
Retention TimeMethod-dependent, to be determinedN/A
LOD / LOQMethod-dependent, to be determinedN/A

Part 2: Analysis of Pyridoxal Phosphate by GC-MS

Pyridoxal phosphate is highly polar and not volatile, making direct GC analysis impossible. A crucial derivatization step is required to convert it into a volatile and thermally stable compound. Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as the hydroxyl and phosphate groups in PLP.[6]

Key Experimental Protocol: Pyridoxal Phosphate Analysis

  • Sample Preparation & Derivatization (from biological samples):

    • Homogenize the tissue or fluid sample.[7]

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate PLP and remove interfering matrix components.[3]

    • Evaporate the purified extract to complete dryness under nitrogen. Moisture interferes with silylation.

    • Derivatization Step: Add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dry residue.[8]

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC-MS Instrumentation and Conditions:

    • The analysis requires a standard GC-MS setup.

    PLP_Workflow Sample Biological Sample Extract Extraction (SPE or LLE) Sample->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Silylation (MSTFA) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

    Caption: Experimental workflow for Pyridoxal Phosphate analysis.

Quantitative Data Summary: Pyridoxal Phosphate (as TMS-derivative)

ParameterValueReference
Column TypeDB-5 or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm)[1]
Carrier GasHelium (1.0 mL/min)[1]
Injector Temp.270 °C[1]
Oven Program100°C (hold 2 min), ramp at 10°C/min to 300°C (hold 10 min)[1]
DetectorMass Spectrometer (MS)[5]
MS ModeElectron Ionization (EI), Full Scan or SIM[2]
Quantifier Ion (m/z)To be determined based on the TMS-PLP mass spectrumN/A
Retention TimeMethod-dependent, to be determinedN/A
LOD / LOQMethod-dependent, to be determinedN/A

Discussion and Logical Relationships

The analysis of Buflomedil and Pyridoxal Phosphate requires distinct analytical strategies due to their fundamental chemical differences. A simultaneous GC analysis is not feasible without a complex derivatization procedure that would be effective for both molecules, which is unlikely and would require significant research and development.

Logical_Relationship cluster_buflomedil Buflomedil Analysis cluster_plp Pyridoxal Phosphate Analysis B_Node Direct GC-MS (After Extraction) Combined Simultaneous Analysis (this compound) B_Node->Combined Infeasible by standard GC P_Node Requires Derivatization (e.g., Silylation) for GC-MS P_Node->Combined Infeasible by standard GC Conclusion Conclusion: Separate analytical methods are required. Combined->Conclusion

Caption: Logical relationship of the analytical approaches.

References

Application Notes and Protocols for Formulating Buflomedil Pyridoxal Phosphate with Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buflomedil (B1668037) is a vasoactive drug utilized in the management of peripheral and cerebral vascular diseases. Its therapeutic efficacy is attributed to a multi-faceted mechanism that includes the inhibition of alpha-adrenoceptors, weak calcium antagonistic effects, inhibition of platelet aggregation, and improvement of erythrocyte deformability.[1] However, its clinical application can be optimized by enhancing its bioavailability. The formation of a salt with pyridoxal (B1214274) phosphate (B84403), the active form of vitamin B6, presents a promising strategy to not only improve the physicochemical properties of Buflomedil but also to potentially offer synergistic benefits. Pyridoxal phosphate itself plays a crucial role in numerous metabolic processes and may contribute to the overall therapeutic profile.[2][3]

This document provides detailed application notes and protocols for the formulation of Buflomedil pyridoxal phosphate in a sustained-release oral dosage form designed to enhance its bioavailability. The focus is on providing practical, step-by-step guidance for researchers and drug development professionals.

Rationale for this compound Formulation

The pyridoxal phosphate salt of Buflomedil offers several potential advantages over the hydrochloride salt:

  • Modified Physicochemical Properties: Salt formation can significantly alter solubility, dissolution rate, and stability, which are critical determinants of oral bioavailability.[4]

  • Sustained Release Formulation: The pyridoxal phosphate salt has been successfully incorporated into swellable matrix tablets using hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), allowing for controlled and prolonged drug release.[5]

  • Potential for Enhanced Absorption: By modifying the release profile and potentially influencing intestinal transporters, the pyridoxal phosphate salt may lead to improved and more consistent absorption.

  • Biological Role of Pyridoxal Phosphate: As a vital coenzyme, pyridoxal phosphate may offer additional therapeutic benefits, although this requires further investigation.

Data Presentation

The following tables summarize key quantitative data for Buflomedil and its formulations. Direct comparative studies between the hydrochloride and pyridoxal phosphate salts are limited in the public domain; therefore, the data is compiled from various sources.

Table 1: Physicochemical Properties of Buflomedil Salts

PropertyBuflomedil HydrochlorideThis compoundReference
Molecular Formula C₁₇H₂₆ClNO₄C₂₅H₃₅N₂O₁₀P[6][]
Molecular Weight 343.85 g/mol 554.53 g/mol [6][]
Solubility Soluble in water (63 mg/mL) and ethanol (B145695) (7 mg/mL).[6]pH-dependent solubility; the yellow color of the drug allows for visual tracking of the diffusion front in swellable matrices.[5][5][6]

Table 2: Pharmacokinetic Parameters of Buflomedil Formulations

ParameterBuflomedil HCl (Oral)This compound (Sustained-Release Oral)Reference
Dose 150-450 mg400 mg[8][9]
Tmax (Time to Peak Plasma Concentration) ~1.5 hours~3 hours[9]
Cmax (Peak Plasma Concentration) Dose-dependent~467 ng/mL[9]
t½ (Elimination Half-life) ~2-3 hoursSlower kinetics compared to normal formulation.[8][9]
Bioavailability ~72% (attributed to first-pass effect)Designed for enhanced and sustained absorption.[8]
Urinary Excretion (24h) 18% (intact drug)~21% of administered dose[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a salt formation reaction.

Materials:

  • Buflomedil free base

  • Pyridoxal-5'-phosphate monohydrate

  • Ethanol (anhydrous)

  • Diethyl ether

  • Magnetic stirrer and hot plate

  • Round bottom flask

  • Condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Drying oven

Procedure:

  • Dissolution of Reactants:

    • In a round bottom flask, dissolve Buflomedil free base in a minimal amount of anhydrous ethanol with gentle warming and stirring.

    • In a separate container, dissolve an equimolar amount of pyridoxal-5'-phosphate monohydrate in a minimal amount of anhydrous ethanol.

  • Reaction:

    • Slowly add the pyridoxal-5'-phosphate solution to the Buflomedil solution while stirring continuously.

    • A precipitate of this compound may form immediately.

    • To ensure complete reaction, stir the mixture at room temperature for 2-4 hours.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.

  • Drying:

    • Dry the purified this compound in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.

  • Characterization:

    • Confirm the identity and purity of the synthesized salt using appropriate analytical techniques such as ¹H NMR, FTIR, Mass Spectrometry, and Elemental Analysis.

Protocol 2: Formulation of Sustained-Release Matrix Tablets

This protocol details the preparation of sustained-release matrix tablets of this compound using hydroxypropyl methylcellulose (HPMC) as the rate-controlling polymer.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC K4M or other suitable grade)

  • Microcrystalline cellulose (B213188) (MCC) (e.g., Avicel PH 101)

  • Magnesium stearate (B1226849)

  • Talc (B1216)

  • Tablet press with appropriate tooling

  • Granulator (optional, for wet granulation)

  • Sieves

  • Blender

Procedure (Direct Compression Method):

  • Sieving: Pass this compound, HPMC, and microcrystalline cellulose through a suitable sieve (e.g., #40 mesh) to ensure uniformity and break up any agglomerates.

  • Blending:

    • In a V-blender or other suitable blender, mix the sieved this compound and HPMC for 15 minutes.

    • Add the microcrystalline cellulose to the blender and mix for another 10 minutes.

  • Lubrication:

    • Pass magnesium stearate and talc through a fine sieve (e.g., #60 mesh).

    • Add the lubricants to the powder blend and mix for a short duration (2-3 minutes) to ensure adequate lubrication without overlubrication.

  • Compression:

    • Compress the final blend into tablets using a rotary tablet press fitted with appropriate punches and dies to achieve the target tablet weight and hardness.

Representative Formulation:

IngredientFunctionPercentage (w/w)
This compoundActive Pharmaceutical Ingredient40-60%
HPMC K4MRelease-controlling polymer20-40%
Microcrystalline CelluloseFiller/Binder10-30%
Magnesium StearateLubricant0.5-1%
TalcGlidant1-2%
Protocol 3: In Vitro Dissolution Testing

This protocol outlines a method for evaluating the in vitro release of Buflomedil from the sustained-release matrix tablets.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Method)

  • UV-Vis Spectrophotometer or HPLC system

Dissolution Medium:

  • 900 mL of pH 6.8 phosphate buffer. The effect of pH can be investigated by using different media (e.g., 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer).[5]

Procedure:

  • Set the dissolution bath temperature to 37 ± 0.5 °C and the paddle speed to 50 rpm.

  • Place one tablet in each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of Buflomedil in the samples using a validated UV-Vis spectrophotometric or HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vivo Bioavailability Study (Rabbit Model)

This protocol provides a general framework for an in vivo bioavailability study in rabbits to compare the pharmacokinetic profiles of different Buflomedil formulations.

Animals:

  • Healthy New Zealand white rabbits of either sex, weighing 2.5-3.5 kg.

  • Animals should be fasted overnight before the study with free access to water.

Study Design:

  • A single-dose, two-way crossover design with a washout period of at least one week between treatments.

  • Group 1: Receives Buflomedil hydrochloride formulation.

  • Group 2: Receives this compound sustained-release formulation.

Procedure:

  • Dosing: Administer the respective formulations orally to the rabbits. The dose should be calculated based on the body weight of each animal.

  • Blood Sampling:

    • Collect blood samples (approximately 1 mL) from the marginal ear vein at pre-dose (0 hour) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood in heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -20 °C or lower until analysis.

  • Bioanalytical Method:

    • Quantify the concentration of Buflomedil in the plasma samples using a validated HPLC-UV method.[4]

    • Sample Preparation: A liquid-liquid extraction or protein precipitation method can be used to extract Buflomedil from the plasma.

    • Chromatographic Conditions: A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate buffer is typically used. Detection is performed at the λmax of Buflomedil.[4]

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞, t½) for each formulation using non-compartmental analysis.

    • Determine the relative bioavailability of the sustained-release formulation compared to the hydrochloride formulation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_formulation Protocol 2: Formulation cluster_evaluation Protocols 3 & 4: Evaluation s1 Dissolve Buflomedil and Pyridoxal Phosphate s2 Salt Formation Reaction s1->s2 s3 Isolation and Purification s2->s3 s4 Drying and Characterization s3->s4 f1 Sieving of Powders s4->f1 Synthesized BPP f2 Blending of API and Excipients f1->f2 f3 Lubrication f2->f3 f4 Tablet Compression f3->f4 e1 In Vitro Dissolution Testing f4->e1 Sustained-Release Tablets e2 In Vivo Bioavailability Study (Rabbit Model) f4->e2 Sustained-Release Tablets e3 Data Analysis e1->e3 e2->e3

Caption: Experimental workflow for synthesis, formulation, and evaluation of this compound.

buflomedil_moa cluster_alpha Alpha-Adrenergic Receptor Blockade cluster_calcium Calcium Channel Modulation buflomedil Buflomedil alpha_receptor α-Adrenergic Receptor (Vascular Smooth Muscle) buflomedil->alpha_receptor:f0 Antagonizes ca_channel L-type Ca²⁺ Channel (Vascular Smooth Muscle) buflomedil->ca_channel:f0 Modulates (Inhibits) vasoconstriction Vasoconstriction alpha_receptor->vasoconstriction vasodilation Vasodilation & Increased Blood Flow alpha_receptor->vasodilation norepi Norepinephrine norepi->alpha_receptor:f0 ca_influx Ca²⁺ Influx ca_channel->ca_influx ca_channel->vasodilation smc_contraction Smooth Muscle Contraction ca_influx->smc_contraction

Caption: Simplified signaling pathway for Buflomedil's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Buflomedil Pyridoxal Phosphate Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving Buflomedil pyridoxal (B1214274) phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is Buflomedil pyridoxal phosphate and why is its solubility a concern in vitro?

A1: Buflomed il pyridoxal phosphate is a salt combining the vasodilator drug Buflomedil with pyridoxal phosphate (PLP), the active form of vitamin B6.[1] Buflomedil is used to improve blood flow, while PLP is a crucial coenzyme in numerous metabolic reactions.[1][2] In vitro, achieving a desired concentration can be challenging due to the complex physicochemical properties of this salt. While Buflomedil hydrochloride is freely soluble in water, pyridoxal phosphate has lower aqueous solubility, which can be influenced by pH, light, and temperature.[3][4] Poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: I'm observing precipitation after adding my this compound stock solution to my cell culture media. What could be the cause?

A2: This is a common issue when a stock solution, often prepared in a solvent like DMSO, is diluted into an aqueous buffer or cell culture medium. The sudden change in solvent polarity can cause the compound to crash out of solution. This phenomenon, sometimes referred to as "salting out," can be exacerbated by the presence of salts and other components in the media. Additionally, the pH of the cell culture medium (typically around 7.4) might not be optimal for maintaining the solubility of this compound.

Q3: What are the primary factors I should consider to improve the solubility of this compound in my experiments?

A3: The key factors to consider are:

  • pH: The solubility of pyridoxal phosphate is pH-dependent.[4]

  • Co-solvents: The use of water-miscible organic solvents can significantly enhance solubility.[5][6]

  • Temperature: Gentle warming can aid dissolution, but the stability of pyridoxal phosphate at elevated temperatures must be considered.[7]

  • Light Exposure: Pyridoxal phosphate is light-sensitive and can degrade upon exposure, potentially affecting its properties.[7][8][9]

Troubleshooting Guide

This guide provides systematic steps to address common solubility issues with this compound.

Issue 1: Difficulty Dissolving the Compound in Aqueous Buffers

Troubleshooting Steps:

  • pH Adjustment:

    • Pyridoxal phosphate is known to be soluble in dilute acidic or alkaline solutions.[5]

    • Try dissolving the compound in a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) or a slightly alkaline pH (e.g., pH 7.5-8.0).

    • Prepare small test batches at different pH values to determine the optimal condition for your experiment, ensuring the pH is compatible with your downstream application.

  • Use of Co-solvents:

    • If pH adjustment is not sufficient or not compatible with your experimental design, consider using a co-solvent.

    • Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

    • Commonly used co-solvents include Dimethyl sulfoxide (B87167) (DMSO) and Ethanol.

Issue 2: Precipitation Upon Dilution of Stock Solution

Troubleshooting Steps:

  • Optimize Dilution Method:

    • Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.

    • Pre-warm the aqueous buffer to 37°C before adding the stock solution, but be mindful of the potential for temperature-induced degradation of PLP.

  • Reduce Final Concentration:

    • It's possible that the final concentration you are trying to achieve is above the solubility limit of the compound in the final medium. Try working with a lower final concentration if your experimental design permits.

  • Incorporate a Surfactant:

    • For cell-free assays, adding a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%), to the assay buffer can help to maintain the compound's solubility. However, this is generally not suitable for cell-based assays as detergents can be cytotoxic.

Quantitative Data Summary

The following tables provide solubility data for Buflomedil hydrochloride and Pyridoxal 5'-phosphate, which can be used to estimate the solubility of the this compound salt.

Table 1: Solubility of Buflomedil Hydrochloride

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
Water63183.22[1][10]
Ethanol720.36[1][10]
DMSO50145.41[1][10]
AcetoneVery slightly soluble-[3][11]

Table 2: Solubility of Pyridoxal 5'-Phosphate

Solvent/ConditionSolubility (mg/mL)Molar Solubility (mM)Reference
Water520.23[12]
Water28-[13]
1 M Hydrochloric Acid50-[14]
EthanolPractically insoluble-[5]
DMSO62.5252.89[12]

Note: The solubility of this compound as a salt may differ from its individual components. Empirical testing is recommended.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution vigorously. If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution. Gentle warming to 37°C can also be applied.

  • Storage: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Test Dissolution: Add a small, known amount of this compound to a fixed volume of each buffer.

  • Observation: Vortex each solution and visually inspect for complete dissolution. You can also measure the absorbance of the supernatant after centrifugation to quantify solubility.

  • Selection: Choose the buffer with the optimal pH that provides the desired concentration and is compatible with your experimental system.

Visualizations

experimental_workflow Experimental Workflow for Solubility Testing start Start: this compound Powder weigh Weigh Compound start->weigh dissolve Attempt Dissolution weigh->dissolve prep_solvents Prepare Solvents (e.g., Water, Buffer, DMSO) prep_solvents->dissolve observe Observe for Complete Dissolution dissolve->observe soluble Soluble: Proceed with Experiment observe->soluble Yes insoluble Insoluble/Precipitation observe->insoluble No troubleshoot Troubleshoot insoluble->troubleshoot ph_adjust Adjust pH troubleshoot->ph_adjust co_solvent Use Co-solvent troubleshoot->co_solvent warming Gentle Warming/Sonication troubleshoot->warming ph_adjust->dissolve co_solvent->dissolve warming->dissolve

Caption: Workflow for testing and optimizing the solubility of this compound.

signaling_pathway Simplified Signaling Pathway of Buflomedil cluster_cell Cell Membrane buflomedil Buflomedil alpha_receptor α-Adrenergic Receptor buflomedil->alpha_receptor Inhibits ca_channel Calcium Channel buflomedil->ca_channel Modulates vasodilation Vasodilation buflomedil->vasodilation Promotes vasoconstriction Vasoconstriction alpha_receptor->vasoconstriction Leads to ca_influx Ca²⁺ Influx ca_channel->ca_influx smooth_muscle Vascular Smooth Muscle Cell ca_influx->smooth_muscle Causes Contraction smooth_muscle->vasoconstriction

Caption: Buflomedil's mechanism of action leading to vasodilation.

References

Technical Support Center: Analysis of Buflomedil Pyridoxal Phosphate and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting issues related to the degradation of Buflomedil pyridoxal (B1214274) phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Buflomedil?

A1: Under acidic conditions, Buflomedil primarily degrades into two main products: 1, 3, 5-Trimethoxybenzene and a butane-pyrrolidinium salt.

Q2: Is there specific information on the degradation of Buflomedil pyridoxal phosphate as a single entity?

A2: Currently, there is limited publicly available information specifically detailing the forced degradation studies (hydrolysis, oxidation, photolysis) of Buflomediloc pyridoxal phosphate as a combined salt. The information available primarily focuses on the degradation of Buflomedil hydrochloride.

Q3: What is known about the stability of pyridoxal phosphate?

A3: Pyridoxal phosphate (PLP) is known to be unstable in aqueous solutions, particularly when exposed to light.[1][2][3] Photodegradation can lead to the formation of a dimer, 5,5'-bis(dihydroxyphosphinyloxymethyl)-3,3'-dihydroxy-2,2'-dimethyl-4,4'-pyridil, and other products such as 4-pyridoxic acid 5'-phosphate (PAP).[1][2] The stability of PLP is also pH-dependent.[4]

Q4: What analytical techniques are suitable for analyzing Buflomedil and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used methods for the separation and quantification of Buflomedil and its degradation products.

Troubleshooting Guides

HPLC Analysis Issues
IssuePotential CauseSuggested Solution
Poor peak shape (tailing or fronting) for Buflomedil or its degradation products Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For Buflomedil, a slightly acidic to neutral pH is often used.
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or aging.Wash the column with a strong solvent or replace the column if necessary.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning.
Temperature variations.Use a column oven to maintain a consistent temperature.
Ghost peaks Contamination in the injector, column, or mobile phase.Clean the injector and flush the column. Prepare fresh mobile phase.
No peaks or very small peaks Detector issue (e.g., lamp off).Check the detector settings and ensure the lamp is on and has sufficient energy.
Sample degradation.Ensure proper sample handling and storage, protecting from light and extreme temperatures.
Sample Preparation Issues
IssuePotential CauseSuggested Solution
Incomplete dissolution of this compound Low solubility in the chosen solvent.Use a different solvent or a co-solvent system. Sonication may aid dissolution.
Sample degradation during preparation Exposure to light or inappropriate pH.Prepare samples under low-light conditions. Use buffers to control the pH of the sample solution.
Precipitation of sample in the autosampler Sample insolubility in the mobile phase.Ensure the sample solvent is compatible with the mobile phase.

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Buflomedil and its Acid-Induced Degradation Products
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of ammonium (B1175870) phosphate buffer (pH 3.0), acetonitrile, and methanol (B129727) (86:7:7, v/v/v).[5]

  • Flow Rate: 1.8 mL/min[5]

  • Detection: UV at 270 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Protocol 2: TLC Method for the Separation of Buflomedil and its Degradation Product
  • Stationary Phase: Silica gel 60 F254 plates

  • Mobile Phase: Toluene: propanol: triethylamine (B128534) (50:50:5, v/v/v)

  • Detection: UV at 275 nm

Data Presentation

Table 1: Chromatographic Data for Buflomedil and its Degradation Products

CompoundRetention Time (t R ) - HPLC (min)R f Value - TLC
Buflomedil6.29[5]0.55
Degradation Product 1 (1, 3, 5-Trimethoxybenzene)Not specified in the same studyNot specified
Degradation Product 2 (butane-pyrrolidinium salt)Not specified in the same study0.05

Visualizations

Degradation Pathway and Analysis Workflow

Buflomedil_Degradation_Workflow cluster_degradation Forced Degradation cluster_products Degradation Products cluster_analysis Analytical Methods This compound This compound Acid Hydrolysis Acid Hydrolysis This compound->Acid Hydrolysis Oxidative Stress Oxidative Stress This compound->Oxidative Stress Photolytic Stress Photolytic Stress This compound->Photolytic Stress 1,3,5-Trimethoxybenzene 1,3,5-Trimethoxybenzene Acid Hydrolysis->1,3,5-Trimethoxybenzene Butane-pyrrolidinium salt Butane-pyrrolidinium salt Acid Hydrolysis->Butane-pyrrolidinium salt Pyridoxal Phosphate Degradants Pyridoxal Phosphate Degradants Photolytic Stress->Pyridoxal Phosphate Degradants HPLC HPLC 1,3,5-Trimethoxybenzene->HPLC TLC TLC Butane-pyrrolidinium salt->TLC Pyridoxal Phosphate Degradants->HPLC Mass Spectrometry Mass Spectrometry HPLC->Mass Spectrometry Identification

Caption: Workflow for degradation and analysis of this compound.

Troubleshooting Logic for HPLC Analysis

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_baseline Baseline Issues Abnormal Chromatogram Abnormal Chromatogram Check System Suitability Check System Suitability Abnormal Chromatogram->Check System Suitability Investigate Peak Shape Investigate Peak Shape Check System Suitability->Investigate Peak Shape Fails Investigate Retention Time Investigate Retention Time Check System Suitability->Investigate Retention Time Fails Investigate Baseline Investigate Baseline Check System Suitability->Investigate Baseline Fails Tailing Tailing Investigate Peak Shape->Tailing Fronting Fronting Investigate Peak Shape->Fronting Splitting Splitting Investigate Peak Shape->Splitting Shifting Shifting Investigate Retention Time->Shifting Drifting Drifting Investigate Retention Time->Drifting Drift Drift Investigate Baseline->Drift Noise Noise Investigate Baseline->Noise Ghost Peaks Ghost Peaks Investigate Baseline->Ghost Peaks

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Optimizing HPLC Parameters for Buflomedil Pyridoxal Phosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Buflomedil (B1668037) Pyridoxal (B1214274) Phosphate (B84403). The information is tailored to researchers, scientists, and drug development professionals to assist in method development and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for the simultaneous analysis of Buflomedil and Pyridoxal Phosphate?

A1: A reversed-phase HPLC method using a C18 column is a suitable starting point. Based on existing literature for the individual compounds, a gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a logical approach. The detection wavelength can be optimized by running a UV scan of both analytes; a wavelength around 270-280 nm is a reasonable starting point.[1][2]

Q2: What are the expected retention times for Buflomedil and Pyridoxal Phosphate?

A2: Retention times are highly dependent on the specific HPLC method. However, in one validated method for Buflomedil, a retention time of 3.76 minutes was reported.[3] For Pyridoxal Phosphate, a retention time of 2.41 minutes has been documented in a simultaneous analysis with other compounds.[2][4] The relative elution order and retention times will need to be determined empirically during method development for simultaneous analysis.

Q3: How can I ensure the stability of Buflomedil and Pyridoxal Phosphate during analysis?

A3: Buflomedil has been shown to degrade under acidic conditions.[3] Pyridoxal Phosphate is known to be light-sensitive. Therefore, it is crucial to protect samples and standards from light and to control the pH of the mobile phase. Using amber vials and covering the mobile phase reservoir can help prevent photodegradation.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Causes:

    • Secondary Silanol (B1196071) Interactions: Active silanol groups on the column packing can interact with basic compounds like Buflomedil, causing peak tailing.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[5][6]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, influencing their interaction with the stationary phase.

    • Column Degradation: Loss of stationary phase or contamination can lead to poor peak shapes.[6]

  • Solutions:

    • Mobile Phase Modification: Add a competing base, such as triethylamine (B128534) (0.1-0.5%), to the mobile phase to mask silanol interactions.[3]

    • pH Adjustment: Adjust the mobile phase pH to ensure consistent ionization of the analytes. For example, a pH of 6.5 has been used for Buflomedil analysis.[3]

    • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[5]

    • Column Washing/Replacement: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[7]

Issue 2: Inconsistent Retention Times
  • Possible Causes:

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents.[8]

    • Temperature Variations: Changes in column temperature can affect retention times.[5][8]

    • Pump Malfunction: Inconsistent flow rate due to air bubbles or worn pump seals.[5][7][9]

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.[5][8]

  • Solutions:

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[8]

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[5][8]

    • Pump Maintenance: Purge the pump to remove air bubbles and regularly check for leaks.[7][9]

    • Sufficient Equilibration: Allow the column to equilibrate with the mobile phase for at least 15-30 minutes before starting the analysis.[8]

Issue 3: High Backpressure
  • Possible Causes:

    • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.[5]

    • Precipitation in the System: Buffer precipitation due to high organic solvent concentration.

    • Tubing Blockage: Kinked or blocked tubing in the HPLC system.[10]

  • Solutions:

    • Sample and Mobile Phase Filtration: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[11]

    • Guard Column: Use a guard column to protect the analytical column from particulates.

    • System Flush: Flush the system with a solvent that can dissolve the potential precipitate.

    • Check Tubing: Inspect and replace any kinked or blocked tubing.[10]

Experimental Protocols & Data

Table 1: Reported HPLC Parameters for Buflomedil Analysis
ParameterMethod 1[3]Method 2[1]
Column C18 (Zorbax, 150 mm x 4.6 mm, 5 µm)µ Bondapak C18 (10 µm)
Mobile Phase Methanol:Water:Acetonitrile:Triethylamine (50:30:20:0.4, v/v/v/v), pH 6.5Acetonitrile:0.125M KH2PO4 (40:60, v/v)
Flow Rate 0.7 mL/minNot Specified
Detection UV at 272 nmUV at 280 nm
Retention Time 3.76 minNot Specified
Table 2: Reported HPLC Parameters for Pyridoxal Phosphate Analysis
ParameterMethod 1[2][4]Method 2[12]
Column Agilent Poroshell C18 (5 µm, 4.6 x 250 mm)Polaris C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Ammonium phosphate buffer (pH 3.0):Acetonitrile:Methanol (86:7:7, v/v/v)20 mM Ammonium formate (B1220265) in 0.65% Formic acid:Acetonitrile (98.8:1.2, v/v)
Flow Rate 1.8 mL/min1.0 mL/min
Detection UV at 270 nmUV at 240 nm
Retention Time 2.41 minNot Specified
Proposed Experimental Protocol for Simultaneous Analysis

This protocol is a suggested starting point for method development.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Monobasic Potassium Phosphate

    • Phosphoric Acid

    • Buflomedil Hydrochloride reference standard

    • Pyridoxal 5'-Phosphate reference standard

    • Ultrapure water

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH2PO4 in 1 L of water and adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-10 min: Linear gradient to 50% A, 50% B

      • 10-12 min: Hold at 50% A, 50% B

      • 12-13 min: Linear gradient back to 95% A, 5% B

      • 13-18 min: Hold at 95% A, 5% B (re-equilibration)

  • Sample Preparation:

    • Prepare stock solutions of Buflomedil and Pyridoxal Phosphate in a suitable diluent (e.g., 50:50 water:methanol).

    • Prepare working standards and samples by diluting the stock solutions to the desired concentration range.

    • Filter all samples through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standards & Samples inject Inject Sample prep_standards->inject prep_mobile_phase Prepare & Degas Mobile Phase equilibrate Equilibrate System prep_mobile_phase->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analytes integrate->quantify troubleshooting_workflow rect_node rect_node start Problem Observed? peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent RT? peak_shape->retention_time No solution_peak Adjust Mobile Phase pH Add Triethylamine Check for Overload peak_shape->solution_peak Yes pressure High Backpressure? retention_time->pressure No solution_rt Check Pump & Flow Rate Use Column Oven Ensure Equilibration retention_time->solution_rt Yes solution_pressure Filter Sample/Mobile Phase Use Guard Column Check for Blockages pressure->solution_pressure Yes end Problem Resolved solution_peak->end solution_rt->end solution_pressure->end

References

Technical Support Center: Stability-Indicating Assays for Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stability-indicating assays of Buflomedil Pyridoxal Phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay?

A stability-indicating assay is a validated analytical procedure designed to accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. These assays are crucial for determining the shelf-life and storage conditions of a drug product.[1][2][3]

Q2: Why are forced degradation studies necessary for Buflomedil Pyridoxal Phosphate?

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[1][2] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated.[2][4] This helps in understanding the degradation pathways and ensures that the analytical method can effectively separate and quantify the intact drug from its degradants.[2][5][6] For Buflomedil, acid hydrolysis has been identified as a significant degradation pathway.[5]

Q3: What are the known degradation products of Buflomedil?

Under acidic stress conditions, Buflomedil has been shown to degrade into 1, 3, 5 Trimethoxybenzene and butane-pyrrolidinium salt.[5][7]

Q4: What are the typical challenges encountered during the HPLC analysis of Pyridoxal Phosphate (PLP)?

Common challenges in PLP analysis include poor peak shape (tailing or fronting), low sensitivity, and baseline instability.[8] PLP is also known to be sensitive to light and temperature, which can lead to degradation if not handled properly.[8]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the development and execution of stability-indicating assays for this compound.

High-Performance Liquid Chromatography (HPLC) Issues
Problem Potential Cause Troubleshooting Solution
Poor Peak Shape (Tailing/Fronting) for Buflomedil or PLP Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column can interact with the analytes, especially the phosphate group of PLP, causing peak tailing.[8]- Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4).[8]- Use an Ion-Pairing Reagent: Incorporate an ion-pairing reagent to mask silanol interactions.[8]
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[8]- Dilute the sample to an appropriate concentration.
Inappropriate Mobile Phase pH: The ionization state of the analytes is pH-dependent and can affect peak shape.[8]- Adjust the mobile phase pH to ensure a consistent ionization state for both Buflomedil and PLP.
Low Signal or Poor Sensitivity for PLP Insufficient Native Fluorescence: The natural fluorescence of PLP may be too low for sensitive detection in certain matrices.[9]- Use Derivatization: Employ a pre- or post-column derivatizing agent (e.g., semicarbazide, chlorite) to form a highly fluorescent product.[9][10]
Sample Degradation: PLP is sensitive to light and heat.[8]- Protect samples from light by using amber vials.- Maintain low temperatures (on ice or refrigerated) during sample preparation and storage.[8]
Inefficient Extraction: Poor recovery from the sample matrix will result in a weak signal.[8]- Optimize the sample extraction procedure. Protein precipitation with trichloroacetic acid (TCA) can be effective for biological samples.[8]
Baseline Noise or Drift Contaminated Mobile Phase or HPLC System: Impurities in the mobile phase or buildup in the system can cause baseline instability.- Use high-purity solvents and freshly prepared mobile phase.- Flush the HPLC system thoroughly.
Detector Fluctuation: The detector lamp may be aging or the detector cell could be dirty.- Check the detector lamp's usage hours and replace if necessary.- Clean the detector cell according to the manufacturer's instructions.
Poor Separation of Degradation Products from Parent Peaks Inadequate Mobile Phase Composition: The mobile phase may not have the optimal polarity to resolve all compounds.- Adjust Solvent Ratios: Systematically vary the ratio of organic solvent to aqueous buffer.- Try a Different Organic Modifier: Switch from methanol (B129727) to acetonitrile (B52724) or vice versa, or use a combination.
Incorrect Column Chemistry: The stationary phase may not be suitable for the separation.- Screen Different Columns: Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl).
Thin-Layer Chromatography (TLC) Issues
Problem Potential Cause Troubleshooting Solution
Poor Separation of Spots (Buflomedil and Degradants) Inappropriate Mobile Phase: The solvent system does not provide adequate differential migration.- Adjust Mobile Phase Composition: Modify the ratio of the solvents in the mobile phase. For Buflomedil, a mobile phase of Butanol: ammonia: triethylamine (B128534) (8:0.5:0.5, v/v/v) has been reported to be effective.
Incorrect Stationary Phase: The TLC plate coating may not be optimal.- Ensure the use of appropriate plates, such as silica (B1680970) gel 60F254.
Streaking of Spots Sample Overloading: Applying too much sample to the plate.- Apply a smaller volume of the sample solution.
Sample Insolubility: The sample is not fully dissolved in the spotting solvent.- Ensure the sample is completely dissolved before spotting.
Inconsistent Rf Values Chamber Saturation: The TLC chamber is not properly saturated with the mobile phase vapor.- Line the TLC chamber with filter paper and allow it to saturate for at least 30 minutes before developing the plate.
Temperature Fluctuations: Changes in temperature can affect the separation.- Perform the chromatography in a temperature-controlled environment.

Experimental Protocols

HPLC Method for Buflomedil and its Degradation Products

This protocol is based on a published stability-indicating method.[5]

  • Column: C18 (e.g., Zorbax, 150 mm × 4.6 mm, 5 µm)[5]

  • Mobile Phase: Methanol: Water: Acetonitrile: Triethylamine (50:30:20:0.4, v/v/v/v), with the pH adjusted to 6.5.[5]

  • Flow Rate: 0.7 mL/min[5]

  • Detection: UV at 272 nm[5]

  • Retention Times (Approximate):

    • Buflomedil Degradation Product: 2.12 min

    • Buflomedil: 3.76 min

TLC Method for Buflomedil and its Degradation Products

This protocol is based on a published stability-indicating method.

  • Stationary Phase: Aluminum TLC plates precoated with silica gel 60F254

  • Mobile Phase: Butanol: Ammonia: Triethylamine (8:0.5:0.5, v/v/v)

  • Detection: UV at 272 nm

  • Rf Values (Approximate):

    • Buflomedil Degradation Product: 0.05

    • Buflomedil: 0.55

Forced Degradation (Stress Testing) Protocol

To generate degradation products and demonstrate the specificity of the assay, the following stress conditions can be applied to a solution of this compound:

  • Acid Hydrolysis: Reflux with 5 N HCl for 4 hours.[5]

  • Base Hydrolysis: Treat with 0.1 N NaOH at room temperature for a specified period.

  • Oxidative Degradation: Treat with 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 70-80°C).

  • Photolytic Degradation: Expose the drug substance or a solution to UV light.

Visualizations

G cluster_workflow Experimental Workflow for Stability-Indicating Assay prep Sample Preparation (this compound) stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) prep->stress control Unstressed Sample (Control) prep->control analysis Chromatographic Analysis (HPLC or TLC) stress->analysis control->analysis validation Method Validation (Specificity, Linearity, Accuracy, Precision) analysis->validation

Caption: Experimental workflow for developing a stability-indicating assay.

G cluster_degradation Degradation Pathway of Buflomedil under Acid Hydrolysis buflomedil Buflomedil degrad1 1, 3, 5 Trimethoxybenzene buflomedil->degrad1 Acid Hydrolysis (e.g., 5N HCl, reflux) degrad2 Butane-pyrrolidinium salt buflomedil->degrad2 Acid Hydrolysis (e.g., 5N HCl, reflux)

Caption: Known degradation pathway of Buflomedil.

References

Technical Support Center: Synthesis of Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Buflomedil Pyridoxal (B1214274) Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis process. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Buflomedil Pyridoxal Phosphate?

A1: The synthesis of this compound involves the formation of a Schiff base (imine) between Buflomedil and Pyridoxal Phosphate. This reaction connects the primary amine group of the Buflomedil intermediate with the aldehyde group of Pyridoxal Phosphate, the active form of vitamin B6. The overall process requires careful control of reaction conditions to ensure high yield and purity.[1][2]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors. The most common issues include:

  • Suboptimal pH: The pH of the reaction medium is critical for Schiff base formation. An inappropriate pH can hinder the reaction rate or lead to the degradation of starting materials.

  • Reagent Quality: The purity of both Buflomedil and Pyridoxal Phosphate is paramount. Impurities can interfere with the reaction or introduce side reactions.

  • Reaction Temperature and Time: The reaction may be incomplete if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures can cause degradation of the product or starting materials.

  • Solvent Choice: The solvent must be appropriate for dissolving the reactants and facilitating the reaction without participating in side reactions.

  • Moisture: The presence of excess water can shift the equilibrium of the Schiff base formation reaction, potentially reducing the yield.

Q3: I am observing significant side-product formation. How can this be minimized?

A3: Side-product formation is often related to the reactivity of the starting materials. Pyridoxal Phosphate, in particular, has multiple functional groups. To minimize side reactions, consider the following:

  • Protecting Groups: Although more complex, using protecting groups for reactive sites other than the aldehyde on Pyridoxal Phosphate could be a strategy.

  • Control of Stoichiometry: Ensure a precise molar ratio of reactants. An excess of one reactant can lead to side products.

  • Temperature Control: Run the reaction at the lowest effective temperature to reduce the rate of potential side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the reactants and products.

Q4: What is the best method for purifying the final this compound product?

A4: Purification strategies depend on the scale of the synthesis and the nature of the impurities. Common methods include:

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is crucial for obtaining high purity and yield.

  • Column Chromatography: For smaller scales or to remove closely related impurities, techniques like flash chromatography or preparative HPLC can be employed.

  • Washing/Trituration: Washing the crude solid product with a solvent in which the desired product is insoluble, but the impurities are soluble, can be a simple and effective purification step.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Problem: Low or No Product Yield

Low product yield is a frequent challenge. The following workflow and table can help diagnose and solve the underlying issue.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (pH, Temp, Time) start->check_conditions check_workup Review Workup & Purification Procedure start->check_workup solution_reagents Use High-Purity Reagents Adjust Molar Ratios check_reagents->solution_reagents Issue Found solution_conditions Optimize pH (e.g., buffer) Adjust Temperature & Time check_conditions->solution_conditions Issue Found solution_workup Modify Extraction pH Select Alternative Purification Method check_workup->solution_workup Issue Found

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Recommended Solution
Impure Starting Materials Verify the purity of Buflomedil and Pyridoxal Phosphate using techniques like NMR, HPLC, or melting point analysis. Use freshly purified materials if necessary.
Incorrect Stoichiometry Accurately weigh reactants and calculate molar equivalents. A 1:1 molar ratio is typically the starting point for Schiff base formation.
Suboptimal pH The formation of the Schiff base is pH-dependent. Buffer the reaction mixture. Perform small-scale trials at different pH values (e.g., 6.0, 7.0, 8.0) to find the optimum.
Inappropriate Temperature If the reaction is slow, consider a modest increase in temperature (e.g., from room temperature to 40-50°C). Monitor for degradation. If degradation is suspected, lower the temperature.
Presence of Excess Water Use anhydrous solvents. If the reaction is run in an aqueous buffer, consider methods to remove water as it forms, such as a Dean-Stark apparatus for azeotropic removal, if compatible with the reactants' stability.
Product Loss During Workup Analyze aqueous and organic layers by TLC or LC-MS after extraction to check for product loss. Adjust the pH during extraction to ensure the product is in the desired layer.

Quantitative Data on Yield Optimization (Illustrative)

The following tables present illustrative data to demonstrate how systematic optimization of reaction parameters can improve the yield of this compound.

Table 1: Illustrative Effect of pH on Reaction Yield

Entry pH Reaction Time (h) Temperature (°C) Yield (%)
15.0122545
26.0122568
37.0122585
48.0122572
59.0122555

Data is for illustrative purposes only.

Table 2: Illustrative Effect of Temperature on Reaction Yield

Entry pH Reaction Time (h) Temperature (°C) Yield (%)
17.0825 (RT)75
27.084088
37.086082 (degradation observed)
47.08030

Data is for illustrative purposes only.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound. Note: This protocol is a general guideline and may require optimization.

Protocol 1: Synthesis of this compound

Materials:

  • Buflomedil free base (1.0 eq)

  • Pyridoxal 5'-phosphate (1.05 eq)

  • Anhydrous Ethanol or a suitable buffer solution (e.g., phosphate buffer, pH 7.0)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactant Dissolution: In a clean, dry round-bottom flask, dissolve Buflomedil free base in the chosen solvent under an inert atmosphere.

  • Addition of Pyridoxal Phosphate: In a separate container, prepare a solution or slurry of Pyridoxal 5'-phosphate in the same solvent. Add this to the Buflomedil solution dropwise over 15-20 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 25-40°C). Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: Wash the crude solid with a cold solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted starting materials. If further purification is needed, recrystallize the solid from a suitable solvent system (e.g., ethanol/water mixture).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification dissolve_buf Dissolve Buflomedil in Solvent add_plp Add PLP Solution to Buflomedil Solution dissolve_buf->add_plp prep_plp Prepare Pyridoxal Phosphate Solution/Slurry prep_plp->add_plp react Stir at Controlled Temp (e.g., 25-40°C) add_plp->react monitor Monitor Progress (TLC/HPLC) react->monitor isolate Isolate Crude Product (Filtration or Evaporation) monitor->isolate Reaction Complete purify Purify by Washing or Recrystallization isolate->purify dry Dry Final Product (Under Vacuum) purify->dry characterize Characterize Product (NMR, MS, IR) dry->characterize

Caption: General experimental workflow for synthesis.

References

Troubleshooting inconsistent results in Buflomedil pyridoxal phosphate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is Buflomedil pyridoxal phosphate and what is its primary mechanism of action?

A1: this compound is a vasoactive drug. Its primary mechanism of action is as a non-selective alpha-1 and alpha-2 adrenergic receptor antagonist.[1][2] By blocking these receptors, it inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and increased blood flow.[1][2] It also has weak calcium channel blocking properties and positive effects on blood rheology, such as improving red blood cell deformability and inhibiting platelet aggregation.[2][3] The pyridoxal phosphate moiety is the active form of vitamin B6 and is an essential coenzyme in numerous metabolic reactions.[4]

Q2: We are observing high variability in our in vitro cell-based assays. What are the potential causes?

A2: Inconsistent results in in vitro assays with alpha-blockers like Buflomedil can stem from several factors:

  • Cell Line Specificity: The expression levels of alpha-1 and alpha-2 adrenergic receptors can vary significantly between different cell lines. Inconsistent receptor expression will lead to variable responses.

  • Compound Stability: this compound may be sensitive to light and pH changes in solution. Ensure fresh preparation of solutions and protect them from light.

  • Assay Interference: Some assay reagents can interact with the compound. For example, in mitochondrial-based viability assays (like MTT), if the compound affects mitochondrial respiration, it can directly interfere with the assay's readout, not necessarily reflecting true cell viability.

  • Inconsistent Cell Culture Conditions: Factors like cell passage number, confluency, and media composition can all influence cellular response to treatment.

Q3: Our in vivo animal studies show inconsistent blood pressure and blood flow measurements. What should we check?

A3: Variability in in vivo studies with vasoactive compounds like Buflomedil can be complex. Consider the following:

  • Animal Strain and Health: Different animal strains can have variations in their adrenergic receptor expression and overall cardiovascular physiology. The health status, stress levels, and hydration of the animals can also significantly impact results.

  • Anesthesia: The type and depth of anesthesia can have a profound effect on the cardiovascular system and may interact with the effects of Buflomedil.

  • Route of Administration and Pharmacokinetics: The bioavailability and metabolism of Buflomedil can vary depending on the route of administration (e.g., oral vs. intravenous). Ensure consistent administration and consider pharmacokinetic variability between animals.[5][6]

  • First-Dose Hypotension: Alpha-blockers can cause a significant drop in blood pressure after the first dose. This effect may diminish with subsequent doses (tachyphylaxis).

Troubleshooting Guides

HPLC Analysis

Issue: Inconsistent Retention Times and Peak Shapes

Potential Cause Troubleshooting Step
Mobile Phase Issues Ensure the mobile phase is fresh, properly mixed, and degassed. The pH of the mobile phase is critical for ionizable compounds; ensure it is consistent and appropriate for this compound.
Column Degradation The column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, replace the column.
Injector Problems Check for leaks, partially plugged loops, or incorrect injection volume.
Sample Preparation Ensure complete dissolution of the compound. Filter samples to remove particulates. The sample solvent should be compatible with the mobile phase.
Cell Viability Assays (e.g., MTT, XTT)

Issue: High Background or Inconsistent Absorbance Readings

Potential Cause Troubleshooting Step
Compound Interference Buflomedil, as an alpha-blocker, may affect mitochondrial function. This can directly impact tetrazolium salt reduction in MTT/XTT assays. Consider using a non-mitochondrial based assay for viability, such as a CyQUANT assay (DNA content) or a protease-based assay.
Inconsistent Seeding Density Ensure a homogenous cell suspension and accurate cell counting to have consistent cell numbers in each well.
Incubation Time Optimize the incubation time with the viability reagent. Over-incubation can lead to toxicity from the reagent itself, while under-incubation can result in a low signal.
Compound Precipitation At higher concentrations, the compound may precipitate in the culture medium. Visually inspect the wells under a microscope.
Platelet Aggregation Assays

Issue: Spontaneous Aggregation or Lack of Response

Potential Cause Troubleshooting Step
Platelet Activation During Preparation Handle blood samples gently. Use appropriate anticoagulants (e.g., sodium citrate) and process samples promptly at room temperature. Avoid vigorous mixing.
Incorrect Platelet Count Standardize the platelet count in the platelet-rich plasma (PRP) for each experiment.
Agonist Concentration The concentration of the agonist used to induce aggregation (e.g., ADP, epinephrine, collagen) is critical. Prepare fresh agonist solutions and titrate to determine the optimal concentration. Buflomedil is known to inhibit epinephrine-induced aggregation significantly.[7][8]
Compound Concentration Ensure the correct concentration of this compound is used. The IC50 for inhibition of epinephrine-induced aggregation is in the micromolar range.[7]

Experimental Protocols

HPLC Method for Quantification of Buflomedil

This protocol is adapted from a method for Buflomedil and can be used as a starting point for the analysis of this compound. Method validation for the specific compound is essential.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.125M potassium dihydrogen phosphate (40:60, v/v)[9]

  • This compound standard

  • Methanol for sample preparation

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions for a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: For biological samples, perform a liquid-liquid or solid-phase extraction. A general procedure involves alkalinizing the sample and extracting with an organic solvent.[9] Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Acetonitrile:0.125M KH2PO4 (40:60)[9]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm[9]

    • Injection Volume: 20 µL

  • Analysis: Inject the standards to generate a calibration curve. Inject the prepared samples. Quantify the amount of this compound by comparing the peak area to the calibration curve.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Platelet Aggregation Assay

Materials:

  • Platelet aggregometer

  • Human whole blood from healthy, drug-free donors

  • 3.2% Sodium citrate (B86180)

  • Agonists (e.g., ADP, epinephrine, collagen)

  • This compound

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Assay:

    • Pre-warm the PRP and PPP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add PRP to the cuvettes.

    • Add this compound or vehicle control and incubate for a few minutes.

    • Add the agonist to induce aggregation and record the change in light transmittance for 5-10 minutes.

  • Data Analysis: Determine the maximum percentage of aggregation for each sample. Calculate the percentage of inhibition by this compound relative to the vehicle control.

Quantitative Data Summary

Parameter Value Context Reference
IC50 (Platelet Aggregation) 1 ± 0.5 µMInhibition of epinephrine-induced aggregation in vitro.[7]
Plasma Half-life (Buflomedil) ~2-3 hoursAfter oral administration.[11]
Pharmacokinetics (Buflomedil) LinearDose ranges of 50-200 mg (IV) and 150-450 mg (oral).[6]
Bioavailability (Oral Buflomedil) ~72%Attributed to first-pass metabolism.[6]
In Vivo Dosage (Rats) 30 mg/kg/dayContinuous oral administration for 7 days.[12]

Visualizations

Signaling Pathways

Buflomedil acts as a non-selective antagonist at both alpha-1 and alpha-2 adrenergic receptors.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Buflomedil Buflomedil Pyridoxal Phosphate Receptor Alpha-1 Adrenergic Receptor Buflomedil->Receptor Blocks Gq Gq protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates CellularResponse Smooth Muscle Contraction PKC->CellularResponse Leads to

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and Buflomedil Inhibition.

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Buflomedil Buflomedil Pyridoxal Phosphate Receptor Alpha-2 Adrenergic Receptor Buflomedil->Receptor Blocks Gi Gi protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP X PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Inhibition of Neurotransmitter Release PKA->CellularResponse Leads to

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway and Buflomedil Inhibition.

Experimental Workflow and Troubleshooting

troubleshooting_workflow cluster_hplc HPLC Troubleshooting cluster_viability Cell Viability Troubleshooting cluster_invivo In Vivo Troubleshooting start Inconsistent Experimental Results assay_type Which assay shows inconsistency? start->assay_type hplc HPLC assay_type->hplc Analytical cell_viability Cell Viability assay_type->cell_viability In Vitro in_vivo In Vivo Study assay_type->in_vivo In Vivo hplc_q1 Check mobile phase (fresh, pH, degassed)? hplc->hplc_q1 via_q1 Is assay mitochondrial-based (e.g., MTT)? cell_viability->via_q1 invivo_q1 Consistent animal strain, health, and handling? in_vivo->invivo_q1 hplc_q2 Inspect column (pressure, peak shape)? hplc_q1->hplc_q2 Yes hplc_a1 Prepare fresh mobile phase hplc_q1->hplc_a1 No hplc_q3 Verify sample prep (dissolution, filtration)? hplc_q2->hplc_q3 Yes hplc_a2 Flush or replace column hplc_q2->hplc_a2 No hplc_a3 Optimize sample preparation hplc_q3->hplc_a3 No via_q2 Consistent cell seeding and culture conditions? via_q1->via_q2 No via_a1 Consider alternative assay (e.g., CyQUANT) via_q1->via_a1 Yes, and results are odd via_q3 Is compound precipitating at high concentrations? via_q2->via_q3 Yes via_a2 Standardize cell culture protocols via_q2->via_a2 No via_a3 Check solubility limit via_q3->via_a3 Yes invivo_q2 Is anesthesia protocol standardized? invivo_q1->invivo_q2 Yes invivo_a1 Standardize animal model and handling invivo_q1->invivo_a1 No invivo_q3 Route of administration consistent? invivo_q2->invivo_q3 Yes invivo_a2 Use consistent anesthesia invivo_q2->invivo_a2 No invivo_a3 Validate drug administration invivo_q3->invivo_a3 No

Caption: Troubleshooting Decision Tree for Buflomedil Experiments.

References

Technical Support Center: Refinement of Animal Models for Buflomedil Pyridoxal Phosphate Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test Buflomedil pyridoxal (B1214274) phosphate (B84403). The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Buflomedil pyridoxal phosphate that should be considered when selecting an animal model?

A1: Buflomedayl hydrochloride is a vasoactive drug that improves blood flow in ischemic tissue.[1] Its primary mechanisms include the inhibition of alpha-adrenoceptors, which leads to vasodilation, and improvement of blood rheology through inhibition of platelet aggregation and enhanced erythrocyte deformability.[1][2] Therefore, the chosen animal model should allow for the effective measurement of changes in blood perfusion and microcirculation in response to these effects.

Q2: Which animal models are most appropriate for studying the efficacy of this compound in peripheral arterial disease (PAD)?

A2: The most commonly used and well-established models for PAD are rodent hindlimb ischemia models, typically in mice or rats.[3][4] These models involve the surgical ligation or excision of the femoral artery to induce ischemia in the lower limb.[3][4] For studies requiring closer anatomical and physiological similarity to humans, swine models of hindlimb ischemia are also utilized.[2][5] When selecting a model, it is important to consider that PAD in humans is often secondary to atherosclerosis; therefore, using animal strains susceptible to atherosclerosis may provide more clinically relevant results.[1]

Q3: What are the recommended animal models for investigating the effects of this compound on cerebral ischemia?

A3: For cerebral ischemia studies, rodent models of focal cerebral ischemia are prevalent. The middle cerebral artery occlusion (MCAO) model in rats or mice is a widely used technique that can produce consistent ischemic strokes.[6][7] Both transient and permanent occlusion models can be employed to mimic different clinical scenarios of stroke.[6]

Q4: How can I assess the efficacy of this compound in a hindlimb ischemia model?

A4: Efficacy in a hindlimb ischemia model can be assessed through a combination of functional and histological endpoints. Blood perfusion in the ischemic limb should be monitored over time using techniques like Laser Doppler Perfusion Imaging (LDPI).[4] Functional recovery can be evaluated by observing the animal's mobility and limb usage. At the end of the study, histological analysis of the ischemic muscle tissue can be performed to assess parameters such as capillary density and muscle fiber integrity.

Q5: What are the critical parameters to monitor during and after the induction of cerebral ischemia in animal models?

A5: During and after the induction of cerebral ischemia, it is crucial to monitor physiological parameters such as body temperature, as changes can significantly affect experimental outcomes.[8] Cerebral blood flow should be monitored to confirm successful occlusion and reperfusion (in transient models).[9] Neurological deficit scoring should be performed at various time points to assess the extent of brain injury and any functional recovery.

Troubleshooting Guides

Issue 1: High Variability in Blood Perfusion Measurements in Hindlimb Ischemia Models

Possible Causes and Solutions:

CauseSolution
Inconsistent Surgical Technique Variations in the location and number of arterial ligations can lead to different degrees of ischemia. Standardize the surgical procedure, ensuring the femoral artery is ligated at the same anatomical location in all animals.
Fluctuations in Animal Body Temperature Body temperature can affect peripheral blood flow. Maintain the animal's core body temperature at 37°C during surgery and perfusion imaging using a heating pad.[8]
Anesthetic Effects The type and depth of anesthesia can influence cardiovascular parameters. Use a consistent anesthetic regimen for all animals and ensure the depth of anesthesia is stable during measurements.
Hair Obstructing Laser Doppler Signal Hair can interfere with the laser signal and lead to inaccurate perfusion readings. Ensure the hair is completely removed from the hindlimb before imaging.[4]
Issue 2: High Mortality Rate in the Middle Cerebral Artery Occlusion (MCAO) Model

Possible Causes and Solutions:

CauseSolution
Surgical Trauma The MCAO surgery is delicate and can cause excessive bleeding or damage to surrounding structures. Ensure the surgeon is well-trained in the technique and uses appropriate microsurgical instruments.
Prolonged Anesthesia Long periods of anesthesia can lead to respiratory depression and other complications. Optimize the surgical workflow to minimize the duration of anesthesia.
Post-operative Complications Animals may experience complications such as seizures or hydrocephalus after surgery. Provide appropriate post-operative care, including monitoring for adverse events and providing supportive care as needed.
Inappropriate Suture Size The size of the suture used to occlude the MCA is critical. Use a suture diameter that is appropriate for the weight of the animal to ensure complete occlusion without causing vessel rupture.[7]

Experimental Protocols

Protocol 1: Murine Hindlimb Ischemia Model for PAD

This protocol describes the induction of hindlimb ischemia in mice via femoral artery ligation.

Workflow Diagram:

Hindlimb_Ischemia_Workflow cluster_pre_op Pre-operative cluster_surgery Surgical Procedure cluster_post_op Post-operative pre_op_1 Anesthetize Mouse pre_op_2 Remove Hair from Hindlimb pre_op_1->pre_op_2 pre_op_3 Administer Analgesia pre_op_2->pre_op_3 surgery_1 Incise Skin over Femoral Artery pre_op_3->surgery_1 surgery_2 Isolate Femoral Artery surgery_1->surgery_2 surgery_3 Ligate Femoral Artery surgery_2->surgery_3 surgery_4 Suture Incision surgery_3->surgery_4 post_op_1 Monitor for Recovery surgery_4->post_op_1 post_op_2 Administer this compound post_op_1->post_op_2 post_op_3 Assess Blood Perfusion (LDPI) post_op_2->post_op_3 post_op_4 Functional Assessment post_op_3->post_op_4

Caption: Experimental workflow for the murine hindlimb ischemia model.

Methodology:

  • Anesthesia and Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Remove the hair from the surgical site on the hindlimb.[8]

  • Surgical Procedure: Make a small incision in the skin overlying the femoral artery. Carefully dissect the femoral artery from the surrounding tissues. Ligate the femoral artery at a predetermined location using a suture. Close the incision with sutures or surgical clips.

  • Post-operative Care and Dosing: Allow the animal to recover from anesthesia in a warm environment. Administer this compound according to the study design.

  • Outcome Assessment: Measure blood perfusion in the ischemic and non-ischemic limbs at regular intervals using Laser Doppler Perfusion Imaging.[4] Perform functional assessments, such as observing gait and limb use. At the end of the study, euthanize the animal and collect the gastrocnemius muscle for histological analysis.

Protocol 2: Rat Middle Cerebral Artery Occlusion (MCAO) Model for Cerebral Ischemia

This protocol outlines the induction of focal cerebral ischemia in rats using the intraluminal suture method.

Signaling Pathway Diagram:

MCAO_Pathway cluster_occlusion Arterial Occlusion cluster_cellular_events Cellular Events cluster_outcome Outcome MCAO Middle Cerebral Artery Occlusion Reduced_CBF Reduced Cerebral Blood Flow MCAO->Reduced_CBF Ischemia Ischemia Reduced_CBF->Ischemia Energy_Failure Energy Failure Ischemia->Energy_Failure Excitotoxicity Excitotoxicity Energy_Failure->Excitotoxicity Inflammation Inflammation Excitotoxicity->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Infarct Brain Infarction Apoptosis->Infarct Neuro_Deficit Neurological Deficit Infarct->Neuro_Deficit

Caption: Pathophysiological cascade following MCAO.

Methodology:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a stereotaxic frame. Make a midline incision in the neck to expose the common carotid artery (CCA).

  • Surgical Procedure: Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA) from the CCA. Ligate the distal end of the ECA. Insert a nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[7]

  • Reperfusion (for transient MCAO): After the desired period of occlusion, withdraw the suture to allow for reperfusion.

  • Post-operative Care and Dosing: Suture the incision and allow the rat to recover. Administer this compound as per the experimental design.

  • Outcome Assessment: Perform neurological deficit scoring at various time points. At the end of the study, euthanize the rat and remove the brain. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

Data Presentation

Table 1: Example Data Summary for Hindlimb Ischemia Model

Treatment GroupNLimb Perfusion (Day 14, % of control)Functional Score (Day 14)Capillary Density (capillaries/mm²)
Vehicle Control1035 ± 52.5 ± 0.5150 ± 20
Buflomedil (Low Dose)1050 ± 71.8 ± 0.4200 ± 25
Buflomedil (High Dose)1065 ± 81.2 ± 0.3250 ± 30
Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

Table 2: Example Data Summary for MCAO Model

Treatment GroupNInfarct Volume (mm³)Neurological Score (24h)
Sham800
Vehicle Control12250 ± 303.2 ± 0.6
Buflomedil12180 ± 252.1 ± 0.5
Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control.

References

Technical Support Center: Enhancing the Stability of Buflomedil Pyridoxal Phosphate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Buflomedil pyridoxal (B1214274) phosphate (B84403) solutions. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Buflomedil pyridoxal phosphate and why is its stability in solution a concern?

A1: this compound is a salt formed between the vasoactive agent Buflomedil and pyridoxal phosphate (PLP), the active form of vitamin B6. The stability of its solutions is a critical concern for researchers as degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental results. The molecule has two main components, each susceptible to degradation: the Buflomedil moiety can undergo hydrolysis, while the pyridoxal phosphate moiety is sensitive to light and pH changes.[1][2]

Q2: What are the primary factors that affect the stability of this compound solutions?

A2: The stability of this compound solutions is influenced by several factors:

  • pH: The pyridoxal phosphate (PLP) component is known to be unstable in strongly acidic or alkaline conditions, with optimal stability generally observed in the pH range of 6.0 to 8.0.[3] Acid hydrolysis has been identified as a degradation pathway for the Buflomedil part of the molecule.[1]

  • Light: The PLP moiety is highly sensitive to light, particularly UV radiation.[2] Exposure to light can lead to the formation of degradation products, most notably 4-pyridoxic acid 5'-phosphate (PAP).[2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation for both components of the molecule. For long-term storage, freezing is recommended.[3]

  • Oxygen: The presence of oxygen can promote oxidative degradation. While specific data for this compound is limited, it is a general concern for many pharmaceutical solutions.

  • Buffer Composition: The choice of buffer can impact stability. For instance, phosphate buffers can catalyze the formation of Schiff bases between PLP and any primary amines present in the solution.[3][4]

Q3: What are the known degradation products of this compound?

A3: Based on available literature, the following degradation products have been identified for the individual components:

  • Buflomedil (under acid hydrolysis): 1,3,5-Trimethoxybenzene and butane-pyrrolidinium salt.[1]

  • Pyridoxal Phosphate (under photolytic stress): 4-pyridoxic acid 5'-phosphate (PAP) is a major photodegradation product.[2]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Yellowing or color change of the solution Photodegradation of the pyridoxal phosphate (PLP) moiety due to light exposure.Prepare and store solutions in amber or opaque containers to protect from light. Work under subdued lighting conditions.[2][3]
Precipitation or cloudiness in the solution Poor solubility at the current pH. Interaction with buffer components. Degradation leading to insoluble products.Adjust the pH of the solution to the optimal range of 6.0-7.5.[3] Consider using alternative buffers such as HEPES or TRIS instead of phosphate buffers, especially if primary amines are present.[3][5] Prepare fresh solutions and filter through a 0.22 µm filter.
Loss of biological activity or inconsistent assay results Degradation of the active pharmaceutical ingredient (API). Inaccurate solution concentration.Prepare fresh solutions before use. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Verify the concentration of the solution using a validated analytical method, such as HPLC.
Appearance of new peaks in HPLC chromatogram Chemical degradation of this compound.Conduct forced degradation studies to identify the degradation products and establish a stability-indicating HPLC method. Adjust storage conditions (pH, temperature, light protection) to minimize degradation.

Data Presentation

Table 1: Summary of Factors Affecting Pyridoxal Phosphate (PLP) Stability in Aqueous Solutions

FactorConditionImpact on StabilityRecommendationReference
pH Strongly acidic or alkalineSignificant degradationMaintain pH between 6.0 and 8.0[3]
Light Exposure to UV and visible lightRapid degradation to 4-pyridoxic acid 5'-phosphate (PAP)Use amber or opaque containers; work in subdued light[2][3]
Temperature Elevated temperaturesAccelerated degradationStore solutions at 2-8°C for short-term and -20°C or -80°C for long-term[3]
Buffer Phosphate buffersCan catalyze Schiff base formation with primary aminesUse HEPES or TRIS buffers as alternatives[3][5]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol provides a general procedure for preparing a stock solution with enhanced stability.

Materials:

  • This compound powder

  • Sterile, purified water or a suitable buffer (e.g., 50 mM HEPES, pH 7.0)

  • Sterile, amber or opaque vials

  • 0.22 µm syringe filter

  • Analytical balance

  • Vortex mixer

  • pH meter

Procedure:

  • Work under subdued lighting conditions to minimize light exposure.

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile, amber or opaque vial.

  • Add a small volume of the chosen solvent (water or buffer) and gently vortex until the powder is completely dissolved. Avoid vigorous shaking to minimize oxidation.[3]

  • Bring the solution to the final desired volume with the same solvent.

  • If necessary, adjust the pH of the solution to the range of 6.0-7.5 using a pH meter and small additions of dilute acid or base.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile, light-protected vial.

  • Aliquot the stock solution into single-use volumes in sterile, amber or opaque microcentrifuge tubes.

  • For short-term storage (up to 24 hours), store the aliquots at 2-8°C. For long-term storage, store at -20°C (up to 1 month) or -80°C (for up to 1 year).[3]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Materials:

  • This compound solution (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Heating apparatus (e.g., water bath)

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Heat the drug solution at a high temperature (e.g., 70°C) for a specified period, protected from light.

  • Photodegradation: Expose the drug solution to a light source in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At each time point, analyze the stressed samples using a validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

Mandatory Visualization

cluster_buflomedil Buflomedil Moiety BPP Buflomedil Pyridoxal Phosphate Acid Acid Hydrolysis (e.g., HCl) BPP->Acid TMB 1,3,5-Trimethoxybenzene Acid->TMB Degradation Product 1 BPS Butane-pyrrolidinium salt Acid->BPS Degradation Product 2

Caption: Acid-induced degradation pathway of the Buflomedil moiety.

cluster_plp Pyridoxal Phosphate (PLP) Moiety PLP Pyridoxal Phosphate (PLP) Light Light Exposure (UV/Visible) PLP->Light PAP 4-Pyridoxic Acid 5'-Phosphate (PAP) Light->PAP Major Photodegradation Product

Caption: Photodegradation pathway of the Pyridoxal Phosphate moiety.

Start Start: Prepare Buflomedil Pyridoxal Phosphate Solution Protect Protect from Light (Amber Vials) Start->Protect Buffer Select Appropriate Buffer (e.g., HEPES, TRIS) and adjust pH to 6.0-7.5 Protect->Buffer Store Store at appropriate temperature (2-8°C short-term, -20°C/-80°C long-term) Buffer->Store Stress Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Store->Stress Analyze Analyze by Stability-Indicating HPLC Method Stress->Analyze End End: Stable Solution and Degradation Profile Analyze->End

Caption: Experimental workflow for enhancing and assessing stability.

Issue Instability Issue Observed (e.g., color change, precipitation, loss of activity) CheckLight Is the solution protected from light? Issue->CheckLight ProtectLight Action: Use amber vials and work in subdued light. CheckLight->ProtectLight No CheckpH Is the pH within the optimal range (6.0-7.5)? CheckLight->CheckpH Yes ProtectLight->CheckpH AdjustpH Action: Adjust pH using a suitable buffer (e.g., HEPES, TRIS). CheckpH->AdjustpH No CheckTemp Is the storage temperature appropriate? CheckpH->CheckTemp Yes AdjustpH->CheckTemp AdjustTemp Action: Store at 2-8°C (short-term) or -20°C/-80°C (long-term). CheckTemp->AdjustTemp No PrepareFresh Action: Prepare fresh solutions and consider forced degradation studies. CheckTemp->PrepareFresh Yes AdjustTemp->PrepareFresh

Caption: Troubleshooting logic for stability issues.

References

Minimizing off-target effects of Buflomedil pyridoxal phosphate in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Buflomedil pyridoxal phosphate and what are its primary on-target effects?

A1: this compound is a salt form of Buflomedil, a vasoactive drug, combined with pyridoxal phosphate (P5P), the active form of vitamin B6. The primary on-target effects of the Buflomedil moiety are vasodilation through two main mechanisms:

  • Alpha-adrenergic receptor antagonism: Buflomedil is a nonselective inhibitor of both α1 and α2 adrenergic receptors, which mediate vasoconstriction.[1][2]

  • Calcium channel modulation: It exhibits a weak, nonspecific blockade of calcium channels, contributing to smooth muscle relaxation and vasodilation.[1]

The pyridoxal phosphate component is a critical coenzyme in numerous metabolic pathways within the cell.[3]

Q2: What are the potential sources of off-target effects when using this compound in cell culture?

A2: Off-target effects can arise from both the Buflomedil and the pyridoxal phosphate components of the molecule.

  • Buflomedil-related off-targets: As a non-selective alpha-adrenergic antagonist, Buflomedil can affect various cellular processes regulated by these receptors beyond vasodilation.

  • Pyridoxal phosphate (P5P)-related off-targets: P5P is a highly reactive aldehyde that can non-enzymatically form Schiff bases with primary amines, such as amino acids, in the cell culture medium. This can lead to the degradation of media components and the formation of adducts with unintended cellular proteins.

  • High concentrations: At high concentrations, P5P and its precursor, pyridoxal, have been shown to inhibit cell proliferation and even induce apoptosis in certain cell lines.[4][5]

  • Pyridoxal kinase inhibition: The cellular balance of P5P is tightly regulated by enzymes like pyridoxal kinase.[6] Exogenous administration of high levels of P5P could disrupt this homeostasis. Some drugs are known to inhibit pyridoxal kinase, leading to neurotoxic effects.[7]

Q3: How can the pyridoxal phosphate component interfere with my cell culture experiment?

A3: The pyridoxal phosphate (P5P) in your compound can introduce several confounding variables:

  • Media Instability: The aldehyde group of P5P can react with amino acids in your culture medium, leading to their degradation and reducing the bioavailability of both the amino acids and the P5P.

  • Unintended Biological Activity: P5P is a bioactive molecule involved in over 140 enzymatic reactions.[3] Supplementing cells with high concentrations of P5P can alter cellular metabolism, particularly amino acid and glucose pathways.[8]

  • Cytotoxicity: Pharmacological concentrations of pyridoxal (the precursor to P5P) have been shown to be cytotoxic to some cell lines.[4]

  • Phototoxicity: Some vitamin B6 compounds have demonstrated UVA-induced cytotoxicity.[9]

Q4: Should I use Buflomedil hydrochloride instead of this compound to avoid P5P-related off-target effects?

A4: Using Buflomedil hydrochloride would eliminate the direct introduction of pyridoxal phosphate. This is a reasonable strategy if your experimental focus is solely on the effects of Buflomedil's vasodilatory and signaling properties. If you choose to continue with this compound, it is crucial to run appropriate controls, such as treating cells with pyridoxal phosphate alone at equivalent concentrations, to distinguish the effects of Buflomedil from those of P5P.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed at concentrations intended for on-target effects.
Possible Cause Troubleshooting Steps
Off-target toxicity from Buflomedil 1. Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, Trypan Blue).2. Compare with On-Target Potency: If the cytotoxic concentration is significantly higher than the concentration required for the desired on-target effect (e.g., inhibition of adrenergic signaling), the toxicity is likely an off-target effect.3. Literature Review: Search for known off-targets of Buflomedil or structurally similar molecules.
Cytotoxicity from Pyridoxal Phosphate (P5P) 1. P5P-only Control: Treat cells with a range of P5P concentrations equivalent to those delivered by your this compound to determine its individual cytotoxic profile.2. Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired on-target effect while minimizing P5P-induced toxicity.
Compound Instability/Degradation 1. Freshly Prepare Solutions: Prepare fresh stock solutions and working dilutions for each experiment.2. Assess Stability: If possible, use analytical methods (e.g., HPLC) to assess the stability of this compound in your cell culture medium over the course of your experiment.
Problem 2: Observed phenotype does not match the expected on-target effect (e.g., no change in cAMP levels, unexpected changes in gene expression).
Possible Cause Troubleshooting Steps
Cell Line Unresponsive to Buflomedil 1. Confirm Receptor Expression: Verify that your cell line expresses the target alpha-adrenergic receptors (α1 and α2).2. Use a Positive Control: Treat cells with a known alpha-adrenergic agonist/antagonist to confirm the pathway is functional in your cell line.
Interference from Pyridoxal Phosphate (P5P) 1. P5P-only Control: As above, test the effect of P5P alone on the observed phenotype.2. Pathway Analysis: If unexpected gene expression changes are observed, perform pathway analysis (e.g., using RNA-seq data) to see if metabolic pathways regulated by P5P are affected.
Assay Conditions Not Optimal 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of treatment.2. Check Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected changes. For cAMP assays, consider using a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

Quantitative Data Summary

Parameter Compound Value Cell Line/System Citation
α1A-Adrenoceptor Affinity (Ki) Buflomedil~1 µMRat Prostate
α1B-Adrenoceptor Affinity (Ki) Buflomedil~10 µMRat Spleen
T-type Calcium Channel Block (IC50) Mibefradil (structurally distinct but informative)140 nM (in 2mM Ca2+)Cloned α1H channels[10]
Cell Proliferation Inhibition Pyridoxal95.1% inhibition at 500 µMB16F10 (Melanoma)[4]
Cell Proliferation Inhibition PyridoxalSignificant reduction at 0.25-0.5 mMM21-HPB (Melanoma)[5]
Cytotoxicity Pyridoxine (B80251) (precursor to P5P)Concentration-dependent cell deathSH-SY5Y (Neuroblastoma)[4]

Experimental Protocols

Protocol 1: Determining On-Target cAMP Modulation

Objective: To measure changes in intracellular cyclic AMP (cAMP) levels in response to this compound.

Materials:

  • Adherent cells of interest plated in a 96-well plate

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • Cell lysis buffer

  • Commercially available cAMP ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for confluence at the time of the experiment. Incubate overnight.

  • Pre-treatment: Remove the growth medium and pre-treat the cells with a buffer containing a phosphodiesterase inhibitor (e.g., 0.75 mM IBMX in HHBS) for 10-30 minutes at room temperature to prevent cAMP degradation.[11]

  • Treatment: Add varying concentrations of this compound to the wells. Include appropriate vehicle controls.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the treatment medium and add cell lysis buffer provided with the cAMP ELISA kit to each well. Incubate for 10 minutes at room temperature.[11]

  • cAMP Measurement: Follow the manufacturer's protocol for the cAMP ELISA kit to measure the cAMP concentration in the cell lysates.[11][12][13][14][15]

Protocol 2: Assessing Off-Target Cytokine Inhibition (TNF-α and IL-8)

Objective: To determine if this compound inhibits the production of TNF-α and IL-8 in stimulated human keratinocytes.

Materials:

  • Normal human keratinocytes (NHEK)

  • Keratinocyte growth medium (KGM)

  • Phorbol 12-myristate 13-acetate (TPA) or another appropriate stimulus (e.g., TNF-α)

  • This compound stock solution

  • Pyridoxal phosphate (P5P) stock solution (for control)

  • Commercially available ELISA kits for human TNF-α and IL-8

Procedure:

  • Cell Culture: Culture NHEK in KGM. For experiments, seed cells in 24-well plates and grow to 70-80% confluence.[16]

  • Stimulation and Treatment:

    • Replace the medium with fresh KGM.

    • Add the stimulus (e.g., TPA at 1 mg/ml) to the wells.[17]

    • Concurrently, add different concentrations of this compound (e.g., 100-1000 µg/ml) or P5P alone to the respective wells.[17] Include a vehicle control and a stimulus-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 12-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants from each well.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Cell Viability: In a parallel plate, assess cell viability under the same treatment conditions using an MTT or similar assay to ensure that the observed cytokine inhibition is not due to cytotoxicity.[16]

Visualizations

Buflomedil_On_Target_Signaling Buflomedil Buflomedil Alpha_Receptor α1/α2-Adrenergic Receptor Buflomedil->Alpha_Receptor Inhibits Ca_Channel L-type Ca²⁺ Channel Buflomedil->Ca_Channel Inhibits Adenylate_Cyclase Adenylate Cyclase Buflomedil->Adenylate_Cyclase Stimulates (?) Gq Gq Alpha_Receptor->Gq Activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Vasoconstriction cAMP cAMP Adenylate_Cyclase->cAMP Vasodilation Vasodilation cAMP->Vasodilation P5P_Off_Target_Interactions BPP Buflomedil Pyridoxal Phosphate Buflomedil Buflomedil BPP->Buflomedil P5P Pyridoxal Phosphate (P5P) BPP->P5P On_Target On-Target Effects (Vasodilation) Buflomedil->On_Target Off_Target_Media Off-Target: Media Interaction (Amino Acid Degradation) P5P->Off_Target_Media Off_Target_Metabolism Off-Target: Metabolic Interference (Altered Enzyme Activity) P5P->Off_Target_Metabolism Off_Target_Toxicity Off-Target: Cytotoxicity (High Concentrations) P5P->Off_Target_Toxicity Troubleshooting_Workflow Start Unexpected Experimental Outcome Is_Cytotoxic Is there unexpected cytotoxicity? Start->Is_Cytotoxic Dose_Response Perform Dose-Response for Cytotoxicity Is_Cytotoxic->Dose_Response Yes Phenotype_Mismatch Does phenotype match expected on-target effect? Is_Cytotoxic->Phenotype_Mismatch No P5P_Control_Tox Run P5P-only Toxicity Control Dose_Response->P5P_Control_Tox Optimize_Conc Optimize Concentration P5P_Control_Tox->Optimize_Conc Check_Pathway Confirm Target Pathway Functionality Phenotype_Mismatch->Check_Pathway No Reassess Re-evaluate Hypothesis/ Experimental Design Phenotype_Mismatch->Reassess Yes P5P_Control_Pheno Run P5P-only Phenotype Control Check_Pathway->P5P_Control_Pheno P5P_Control_Pheno->Reassess

References

Adjusting pH for optimal Buflomedil pyridoxal phosphate activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Buflomedil pyridoxal (B1214274) phosphate (B84403). The information focuses on adjusting pH for optimal activity and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activity of Buflomedil pyridoxal phosphate?

There is limited direct evidence specifying an optimal pH for the combined entity, this compound. The biological activity of this compound is a composite of its two components: Buflomedil and Pyridoxal 5'-phosphate (PLP).

  • Buflomedil's activity as a vasodilator is primarily mediated through its antagonism of alpha-adrenergic receptors and modulation of calcium channels.[1][2] This action is not described as being significantly pH-dependent within a physiological range.

  • Pyridoxal 5'-phosphate (PLP) activity , however, is highly dependent on pH. PLP is the active form of vitamin B6 and acts as a coenzyme in numerous enzymatic reactions.[3][4] The optimal pH for PLP-dependent enzymes can vary. For example, an acid phosphatase that hydrolyzes PLP has shown maximum activity at a pH of 5.5.[5] In contrast, in vitro assays for other PLP-dependent enzymes are often conducted at a physiological pH of around 7.4-7.5.[6][7]

Therefore, the optimal pH in your experiment will likely be dictated by the specific PLP-dependent enzyme or biological system you are studying.

Q2: How does pH affect the stability of Pyridoxal 5'-phosphate (PLP) in my experimental solutions?

The stability of PLP in aqueous solutions is a critical factor for reproducible experimental results and is influenced by pH. While a definitive optimal storage pH is not well-documented, the reactivity of PLP is pH-dependent. For instance, its ability to form Schiff bases, which is central to its coenzymatic function, is influenced by the pH of the buffer system.[8]

Furthermore, the binding of PLP to proteins like albumin is pH-dependent. At higher pH levels (5.0-7.4), PLP binds to albumin, which can inhibit its hydrolysis.[9] At lower pH (3.0-4.0), this binding is negligible, which may allow for hydrolysis by phosphatases.[9]

Q3: What is the mechanism of action for Buflomedil?

Buflomedil is a vasodilator that acts through a multi-faceted mechanism:[2]

  • Alpha-adrenergic Receptor Antagonism: It blocks both alpha-1 and alpha-2 adrenergic receptors, which prevents the constriction of blood vessels and leads to vasodilation.[1][10]

  • Calcium Channel Modulation: Buflomedil influences calcium channels in the smooth muscle cells of blood vessel walls, reducing the influx of calcium and promoting muscle relaxation.[1][10]

  • Improved Blood Rheology: It has been shown to enhance the deformability of red blood cells and inhibit platelet aggregation, which improves microcirculation.[2][11]

Q4: Are there any known signaling pathways affected by Buflomedil?

Buflomedil's primary action is on the signaling pathways related to vascular tone. By blocking alpha-adrenergic receptors, it interferes with the signaling cascade initiated by catecholamines like norepinephrine.[2] Its modulation of calcium channels directly impacts the intracellular calcium signaling that governs smooth muscle contraction.[1]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent experimental results with this compound. Degradation of the PLP component in your stock solution.Prepare fresh PLP-containing solutions regularly. For short-term storage, protect from light. For longer-term, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
pH of the experimental buffer is not optimal for the PLP-dependent enzyme being studied.Review the literature for the optimal pH of your specific enzyme or system. If unknown, consider performing a pH titration experiment to determine the optimal conditions.
Low or no observed activity of the PLP component. Inhibition of PLP hydrolysis due to protein binding in the assay medium.If your experiment involves the release of pyridoxal from PLP, be aware that binding to proteins like albumin is more pronounced at pH 5.0-7.4.[9] Consider adjusting the pH to a more acidic range (3.0-4.0) if compatible with your experimental system, to minimize this binding.[9]
Incomplete formation of the active holoenzyme (PLP bound to the apoenzyme).Increase the pre-incubation time of the apoenzyme with this compound before initiating the reaction to ensure complete formation of the active holoenzyme.
Unexpected effects on vascular cells. Buflomedil's multifaceted mechanism of action.Be aware that Buflomedil not only acts as an alpha-adrenergic antagonist but also modulates calcium channels and may have effects on platelet aggregation and red blood cell deformability.[2][11] Your experimental design should account for these potential activities.

Data Presentation

Table 1: pH-Dependent Characteristics of Pyridoxal 5'-Phosphate (PLP)

Parameter pH Range Observation Reference
Binding to Albumin 5.0 - 7.4Pronounced binding, leading to inhibition of hydrolysis.[9]
3.0 - 4.0Negligible binding, allowing for hydrolysis.[9]
Acid Phosphatase Activity (from Nicotiana tabacum) 5.5Maximum catalytic activity for PLP hydrolysis.[5]
Aspartate Aminotransferase Assay 7.5pH at which the enzymatic assay was conducted.[6]
Dopa Decarboxylase Activation 7.4pH of the buffer used for PLP transfer to the apoenzyme.[7]

Experimental Protocols

Protocol 1: General Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Selection: Based on experimental requirements, choose an appropriate solvent. Buflomedil HCl is soluble in water, DMSO, and ethanol.[12] The solubility of the pyridoxal phosphate salt should be confirmed.

  • Dissolution: Add the solvent to the powder. If necessary, sonicate briefly to ensure complete dissolution.

  • Sterilization (if required): If for use in cell culture, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Storage: For short-term use, store the solution at 4°C, protected from light. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Assessing the pH-Dependent Hydrolysis of the PLP Moiety

This protocol is adapted from the principles described for the study of PLP hydrolysis.[5][9]

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0 in 0.5 unit increments).

  • Reaction Mixture: In separate tubes for each pH, prepare a reaction mixture containing the this compound solution and a source of phosphatase (e.g., purified alkaline or acid phosphatase, or a cell lysate).

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., trichloroacetic acid).

  • Analysis: Analyze the amount of free pyridoxal or inorganic phosphate released using a suitable method, such as high-performance liquid chromatography (HPLC) or a colorimetric phosphate assay.

  • Data Analysis: Plot the rate of hydrolysis against the pH to determine the optimal pH for the enzymatic cleavage of the phosphate group from the PLP moiety.

Visualizations

Buflomedil_Mechanism_of_Action cluster_buflomedil Buflomedil cluster_receptors Cellular Targets cluster_effects Cellular Effects Buflomedil Buflomedil Alpha_Receptor Alpha-Adrenergic Receptors Buflomedil->Alpha_Receptor antagonizes Ca_Channel Calcium Channels Buflomedil->Ca_Channel modulates Blockade Blockade Alpha_Receptor->Blockade Modulation Modulation Ca_Channel->Modulation Vasodilation Vasodilation Blockade->Vasodilation Reduced_Ca_Influx Reduced Ca2+ Influx Modulation->Reduced_Ca_Influx Reduced_Ca_Influx->Vasodilation

Caption: Mechanism of action for the Buflomedil component.

PLP_pH_Dependence_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Buffers Prepare Buffers (Varying pH) Incubate Incubate at Controlled Temperature Prep_Buffers->Incubate Prep_Solution Prepare Buflomedil Pyridoxal Phosphate Stock Solution Prep_Solution->Incubate Add_Enzyme Add Phosphatase Incubate->Add_Enzyme Stop_Reaction Stop Reaction at Time Intervals Add_Enzyme->Stop_Reaction Measure_Product Measure Product (e.g., HPLC, Colorimetry) Stop_Reaction->Measure_Product Plot_Data Plot Hydrolysis Rate vs. pH Measure_Product->Plot_Data Determine_Optimal_pH Determine Optimal pH Plot_Data->Determine_Optimal_pH

Caption: Experimental workflow to determine optimal pH for PLP hydrolysis.

References

Validation & Comparative

A Comparative Analysis of Buflomedil Pyridoxal Phosphate and Buflomedil Hydrochloride in the Management of Peripheral Arterial Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403) and Buflomedil hydrochloride, two vasoactive agents investigated for the treatment of peripheral arterial disease (PAD), with a particular focus on intermittent claudication. This document summarizes available efficacy data, details their mechanisms of action, and provides relevant experimental protocols to support further research and development.

Executive Summary

Buflomedil has been studied for its potential to improve blood flow in ischemic tissues. It is available in two salt forms: hydrochloride and pyridoxal phosphate. Clinical research has predominantly focused on Buflomedil hydrochloride, with several studies evaluating its efficacy in improving walking distance in patients with intermittent claudication. Data on the clinical efficacy of Buflomedil pyridoxal phosphate is notably scarce, with available research primarily centered on its pharmacokinetic profile, particularly in a sustained-release formulation.

This guide highlights the current state of knowledge, revealing a significant gap in the literature regarding the comparative efficacy of these two compounds. While Buflomedil hydrochloride has demonstrated modest benefits in some clinical trials, a direct comparison with the pyridoxal phosphate salt is not possible based on current evidence.

Mechanism of Action

Both Buflomedil salts are believed to share the same active moiety, Buflomedil, and therefore exhibit similar pharmacological actions. The primary mechanisms of action for Buflomedil include:

  • Alpha-adrenoceptor Antagonism: Buflomedil acts as a non-selective alpha-1 and alpha-2 adrenergic receptor antagonist.[1] This blockade inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and increased blood flow.[1]

  • Calcium Channel Modulation: It exhibits weak, non-specific calcium channel blocking properties, which contributes to the relaxation of vascular smooth muscle.[1]

  • Hemorheological Effects: Buflomedil has been shown to improve red blood cell deformability and inhibit platelet aggregation, which can enhance microcirculation.[1]

The pyridoxal phosphate salt is a combination of Buflomedil with pyridoxal phosphate (the active form of vitamin B6). It is thought that this salt form may offer neuroprotective effects and modulate neurotransmitter synthesis, though the clinical significance of this in the context of PAD is not well-established.[2]

Signaling Pathway of Buflomedil's Vasodilatory Action

Buflomedil_Mechanism cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_Synapse Sympathetic Nerve Terminal Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Contraction Muscle Contraction Ca_ion->Contraction Activates Relaxation Muscle Relaxation (Vasodilation) Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Leads to Vasodilation Vasodilation Relaxation->Vasodilation Leads to Buflomedil_Ca Buflomedil Buflomedil_Ca->Ca_channel Inhibits NE Norepinephrine (NE) Alpha_receptor α-Adrenergic Receptor NE->Alpha_receptor Alpha_receptor->Ca_channel Stimulates Ca²⁺ Influx Buflomedil_alpha Buflomedil Buflomedil_alpha->Alpha_receptor

Caption: Buflomedil's dual mechanism of vasodilation.

Comparative Efficacy Data

Direct head-to-head clinical trials comparing the efficacy of this compound and Buflomedil hydrochloride are not available in the published literature. Therefore, a direct comparison of their clinical effectiveness is not feasible. The following sections present the available data for each compound individually.

Buflomedil Hydrochloride Efficacy in Intermittent Claudication

Several clinical trials have evaluated the efficacy of Buflomedil hydrochloride in patients with intermittent claudication, with the primary endpoint typically being the improvement in walking distance.

Clinical TrialNumber of PatientsTreatment GroupControl GroupDurationKey Findings
LIMB Study [3][4]2078Buflomedil HCl (300 mg or 600 mg/day)Placebo2.75 years (median)49% improvement in median relative change in initial claudication distance from baseline (no change in placebo group).[3]
Cochrane Review (2 RCTs) [5][6]127Buflomedil HClPlacebo12 weeksModerate improvements in pain-free walking distance (WMD: 75.1m to 80.6m) and maximum walking distance (WMD: 80.7m to 171.4m).[5][6]

WMD: Weighted Mean Difference

This compound Efficacy

No robust clinical trials demonstrating the efficacy of this compound in improving walking distance or other clinical outcomes in patients with PAD have been identified. The available data is limited to a pharmacokinetic study of a sustained-release formulation.[7]

Pharmacokinetic Profiles

While efficacy data is lacking for a direct comparison, pharmacokinetic studies provide some insight into the behavior of the two salt forms.

ParameterBuflomedil Hydrochloride (Oral)This compound (Sustained-Release Oral)
Time to Peak Plasma Concentration (Tmax) ~1.5 - 4 hours[8]~3 hours[7]
Elimination Half-life (t1/2) ~2 - 3 hours[8]Slower kinetics compared to normal formulation[7]
Bioavailability Data not consistently reportedData not available
Metabolism Hepatic[1]Assumed to be hepatic
Excretion Primarily renal[1]~21% of administered dose excreted in urine over 24 hours[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a generalized protocol for a key experiment used in the evaluation of Buflomedil hydrochloride's efficacy.

Standardized Treadmill Exercise Test for Intermittent Claudication

This protocol is a composite based on methodologies reported in clinical trials of peripheral vasodilators.[9][10]

Objective: To objectively measure the effect of the investigational drug on walking capacity in patients with intermittent claudication.

Equipment: Calibrated medical treadmill.

Procedure:

  • Patient Familiarization: Patients should undergo at least one practice session on the treadmill before the baseline measurement to minimize learning effects.

  • Pre-test Preparation: Patients should abstain from smoking and caffeine (B1668208) for at least 2 hours before the test. The test should be performed at a consistent time of day for each patient.

  • Treadmill Protocol: A standardized, progressive protocol is typically used, for example, the Gardner-Skinner protocol:

    • Constant speed of 3.2 km/h.

    • Starting grade of 0%.

    • The grade is increased by 2% every 2 minutes.[9]

  • Endpoint Measurement:

    • Pain-Free Walking Distance (PFWD): The distance the patient can walk before the onset of claudication pain.

    • Maximum Walking Distance (MWD): The maximum distance the patient can walk until the pain becomes too severe to continue.

  • Data Collection: Record the time and distance at the onset of pain and at the point of stopping. Monitor heart rate and blood pressure before, during, and after the test.

Experimental Workflow for a Clinical Trial

Clinical_Trial_Workflow Start Patient Recruitment (Fontaine Stage II PAD) Screening Screening & Informed Consent Start->Screening Baseline Baseline Assessment (Treadmill Test, ABI) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Buflomedil Hydrochloride Randomization->GroupA Arm 1 GroupB Group B: This compound Randomization->GroupB Arm 2 Placebo Group C: Placebo Randomization->Placebo Arm 3 Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment Placebo->Treatment FollowUp Follow-up Assessments (Treadmill Test, ABI, Adverse Events) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis End End of Study Analysis->End

Caption: A hypothetical three-arm clinical trial workflow.

Conclusion and Future Directions

The available evidence suggests that Buflomedil hydrochloride may offer a modest improvement in walking distance for patients with intermittent claudication. However, the overall benefit is considered small by some analyses, and its use has been curtailed in some regions due to safety concerns.[5]

There is a clear and critical lack of clinical efficacy data for this compound. While its sustained-release formulation presents an interesting pharmacokinetic profile, without robust clinical trials demonstrating its effectiveness and safety, its therapeutic potential remains unknown.

Future research should prioritize a head-to-head, double-blind, randomized controlled trial comparing this compound with Buflomedil hydrochloride and placebo. Such a study should employ standardized and validated endpoints, such as treadmill-measured pain-free and maximum walking distances, to provide a definitive comparison of their efficacy and safety in the treatment of peripheral arterial disease.

References

A Comparative Analysis of Buflomedil Pyridoxal Phosphate and Pentoxifylline in the Management of Peripheral Vascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the therapeutic landscape of peripheral vascular disease, a clear understanding of the comparative efficacy and mechanisms of action of available treatments is paramount. This guide provides a detailed comparative analysis of two prominent vasoactive agents: Buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403) and pentoxifylline (B538998). By examining their distinct pharmacological profiles, supported by experimental data and detailed methodologies, this document aims to facilitate informed decisions in research and clinical development.

Executive Summary

Buflomedil pyridoxal phosphate and pentoxifylline are both utilized in the management of symptoms associated with peripheral arterial disease, such as intermittent claudication. While both drugs aim to improve microcirculatory blood flow, they achieve this through different primary mechanisms. Buflomedil acts as a multifaceted vasoactive agent, primarily through non-selective alpha-1 and alpha-2 adrenergic receptor antagonism and a weak calcium channel blocking effect. Pentoxifylline, a xanthine (B1682287) derivative, enhances blood flow by increasing red blood cell deformability and decreasing blood viscosity, primarily through the inhibition of phosphodiesterase.

Clinical evidence suggests that while both drugs can offer improvements in walking distance for patients with intermittent claudication, pentoxifylline has been shown in some comparative studies to be more effective. A prospective, randomized study demonstrated that pentoxifylline was significantly more effective than buflomedil in improving walking performance and various hemodynamic parameters after 90 days of treatment.[1]

Mechanism of Action

The distinct mechanisms of action of Buflomedil and Pentoxifylline underpin their therapeutic effects and are detailed below.

This compound

Buflomedil exhibits a complex mechanism of action that contributes to its vasodilatory and hemorheological effects.[2][3] Its primary actions include:

  • Alpha-adrenoceptor Antagonism : Buflomedil acts as a non-selective antagonist of alpha-1 and alpha-2 adrenergic receptors on vascular smooth muscle.[3][4][5] This inhibition counteracts the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation.

  • Calcium Channel Modulation : It exerts a weak, non-specific calcium antagonistic effect, which contributes to the relaxation of vascular smooth muscle and subsequent vasodilation.[2][3]

  • Hemorheological Effects : Buflomedil has been shown to improve erythrocyte deformability and inhibit platelet aggregation, which helps to reduce blood viscosity and improve microcirculatory flow.[2][3][6] It has also been observed to decrease superoxide (B77818) production by polymorphonuclear cells.[7]

Buflomedil_Mechanism cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell NE Norepinephrine Alpha_R α-Adrenergic Receptor NE->Alpha_R Activates Ca_Channel Voltage-Gated Ca²⁺ Channel Alpha_R->Ca_Channel Opens Contraction Vasoconstriction Ca_Channel->Contraction Ca²⁺ Influx Leads to Buflomedil Buflomedil Buflomedil->Alpha_R Inhibits Buflomedil->Ca_Channel Weakly Inhibits

Fig. 1: Buflomedil's dual inhibitory action on vascular smooth muscle.
Pentoxifylline

Pentoxifylline, a methylxanthine derivative, primarily improves blood flow through its effects on the rheological properties of blood.[8][9][10] Its key mechanisms include:

  • Phosphodiesterase (PDE) Inhibition : Pentoxifylline is a non-selective inhibitor of phosphodiesterase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][11]

  • Increased Red Blood Cell Deformability : The rise in intracellular cAMP in erythrocytes is believed to enhance their flexibility, allowing them to pass more easily through narrowed capillaries.[9][10]

  • Anti-inflammatory Effects : By increasing cAMP, pentoxifylline activates Protein Kinase A (PKA), which in turn inhibits the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and leukotrienes.[8][12]

  • Inhibition of Platelet Aggregation : Pentoxifylline also reduces the potential for platelet aggregation and blood clot formation.[8]

Pentoxifylline_Mechanism cluster_InflammatoryCell Inflammatory Cell (e.g., Macrophage) Pentoxifylline Pentoxifylline PDE Phosphodiesterase (PDE) Pentoxifylline->PDE Inhibits cAMP ↑ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates TNF_synthesis TNF-α & Leukotriene Synthesis PKA->TNF_synthesis Inhibits Inflammation ↓ Inflammation

Fig. 2: Pentoxifylline's anti-inflammatory signaling pathway.

Comparative Efficacy: Clinical Data

A key comparative study evaluated the efficacy of pentoxifylline (1,200 mg/day), buflomedil (600 mg/day), and nifedipine (B1678770) (60 mg/day) in 45 patients with intermittent claudication (Fontaine stage II) over a 90-day period.[1] The results, summarized in the table below, indicate a superior performance of pentoxifylline in several key parameters.

ParameterPentoxifylline (90 days)Buflomedil (90 days)Nifedipine (90 days)p-value (vs Buflomedil & Nifedipine)
Walking Performance
Initial Claudication Distance (m)Significant ImprovementLess ImprovementLess Improvement< 0.05
Absolute Claudication Distance (m)Significant ImprovementLess ImprovementLess Improvement< 0.05
Hemodynamic Parameters
Resting Toe PressureSignificant ImprovementLess ImprovementLess Improvement< 0.05
Resting Ankle/Brachial Pressure RatioSignificant ImprovementLess ImprovementLess Improvement< 0.05
Post-exercise Ankle/Brachial Pressure RatioSignificant ImprovementLess ImprovementLess Improvement< 0.05
Basal/Post-ischemic Toe-pulse RatioSignificant ImprovementLess ImprovementLess Improvement< 0.05

Data adapted from a comparative study on patients with peripheral arterial disease.[1]

Another double-blind study on 40 patients with stage II peripheral arterial insufficiency compared daily doses of 450 mg of buflomedil and 300 mg of pentoxifylline for 90 days. Both treatments led to significant increases in walking distances.[13] A separate study in nicotine-treated rats with dorsal cutaneous flaps found that both buflomedil and pentoxifylline equally increased flap survival.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments used to assess the effects of Buflomedil and Pentoxifylline.

Treadmill Exercise Test for Intermittent Claudication

This test is crucial for objectively measuring walking performance in patients with peripheral arterial disease.

  • Objective : To determine the initial claudication distance (ICD) and absolute claudication distance (ACD).

  • Protocol :

    • Patients walk on a motorized treadmill at a constant speed (e.g., 2.6 or 3.2 km/hr) and a fixed or progressively increasing incline (e.g., 10-12% or increasing by 2% every 2 minutes).[2][3][7][14]

    • The time or distance at which the patient first experiences claudication pain is recorded as the ICD.

    • The patient continues to walk until the pain becomes too severe to continue, and this time or distance is recorded as the ACD.

    • Heart rate, blood pressure, and any other symptoms are monitored throughout the test.[3][15]

Measurement of Hemodynamic Parameters

Doppler ultrasound and plethysmography are standard methods for assessing blood flow and pressure in the peripheral arteries.

  • Objective : To measure resting and post-exercise ankle/brachial pressure index (ABI) and toe pressures.

  • Protocol :

    • Ankle-Brachial Index (ABI) :

      • Systolic blood pressure is measured in both arms and at the ankles (dorsalis pedis and posterior tibial arteries) using a Doppler probe and a sphygmomanometer.

      • The ABI for each leg is calculated by dividing the highest ankle systolic pressure by the highest brachial systolic pressure.

      • Measurements are taken at rest and immediately after the treadmill exercise test.

    • Digital Occlusion Plethysmography :

      • A strain gauge ring is placed on the toe to measure pulse volume changes.

      • Resting toe pressure and post-ischemic toe-pulse ratios are recorded to assess microcirculatory blood flow.[1]

In Vitro Assessment of Hemorheological Properties

These laboratory-based assays provide insights into the effects of the drugs on blood components.

  • Erythrocyte Deformability :

    • Method : Ektacytometry (Laser Diffraction Viscometry).[10][16]

    • Procedure : A whole blood sample is diluted in a polyvinylpyrrolidone (B124986) (PVP) solution.[16][17] The red blood cells are then subjected to increasing shear stress in a viscometer. A laser beam is passed through the sample, and the diffraction pattern produced by the elongated red blood cells is analyzed to determine their deformability.[16][17]

  • Platelet Aggregation :

    • Method : Light Transmission Aggregometry.[18]

    • Procedure : Platelet-rich plasma (PRP) is obtained by centrifuging a citrated whole blood sample.[18][19] The PRP is placed in an aggregometer, and a platelet agonist (e.g., ADP, collagen) is added to induce aggregation.[18][19][20] The change in light transmission through the sample as platelets aggregate is measured over time.[18]

Experimental_Workflow cluster_Clinical Clinical Assessment cluster_Lab Laboratory Analysis Patient Patient with Intermittent Claudication Treadmill Treadmill Exercise Test (ICD & ACD Measurement) Patient->Treadmill Doppler Doppler & Plethysmography (ABI & Toe Pressure) Patient->Doppler Blood_Sample Whole Blood Sample Patient->Blood_Sample Blood Draw Ektacytometry Ektacytometry (RBC Deformability) Blood_Sample->Ektacytometry Aggregometry Light Transmission Aggregometry (Platelet Aggregation) Blood_Sample->Aggregometry

Fig. 3: General experimental workflow for drug efficacy assessment.

Conclusion

Both this compound and pentoxifylline offer therapeutic benefits for patients with peripheral vascular disease through their distinct mechanisms of action. Pentoxifylline's primary strength lies in its hemorheological effects, particularly the enhancement of red blood cell deformability, which has been shown in some studies to translate into superior clinical improvements in walking distance.[1] Buflomedil's broader mechanism, involving alpha-adrenoceptor antagonism and calcium channel modulation, also provides a basis for its vasodilatory effects.

For researchers and drug development professionals, the choice between these agents or the development of new therapies may depend on the specific pathophysiological characteristics of the target patient population. A deeper understanding of the signaling pathways and the ability to accurately measure clinical and hemorheological endpoints, as outlined in this guide, are essential for advancing the treatment of peripheral vascular disease. Further well-designed, long-term comparative studies are warranted to fully elucidate the relative merits of these and other vasoactive agents.

References

A Comparative Guide to the In Vivo Vasodilatory Effects of Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the vasodilatory effects of Buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403) with alternative vasoactive agents. The information is supported by experimental data to aid in preclinical research and drug development.

Executive Summary

Buflomedil is a vasoactive drug known for its efficacy in treating peripheral and cerebral vascular diseases. Its primary mechanism of action involves the non-selective blockade of α-adrenergic receptors and a weak inhibition of calcium channels in vascular smooth muscle, leading to vasodilation and increased blood flow. While much of the available research has been conducted on Buflomedil hydrochloride, this guide focuses on Buflomedil pyridoxal phosphate and compares its vasodilatory properties with other established vasodilators such as Pentoxifylline, Naftidrofuryl, and Cilostazol. This comparison is based on their mechanisms of action and available in vivo experimental data.

Comparative Analysis of Vasodilatory Effects

The following tables summarize quantitative data from in vivo studies to facilitate a comparison between Buflomedil and alternative vasodilators. It is important to note that direct head-to-head in vivo studies for this compound measuring parameters like arterial diameter or blood flow are limited. The data for Buflomedil is often reported without specifying the salt, but is presumed to be the hydrochloride salt in many clinical studies. Recent research on pyridoxal 5'-phosphate (PLP), a component of this compound, indicates it possesses its own cardiovascular effects, which may contribute to the overall action of the compound.

Table 1: In Vivo Effects of Buflomedil and Pyridoxal 5'-Phosphate on Cardiovascular Parameters

Drug/CompoundAnimal ModelRoute of AdministrationDosageKey In Vivo Vasodilatory EffectsCitation
Buflomedil RabbitIntravenous15 mg/kgDilation of the central ear artery and a 18% to 75% increase in capillary diameter.[1]
Buflomedil Patient (Intermittent Claudication)Intra-arterial200 mg daily for 15 days190% increase in pain-free walking distance.[2]
Buflomedil Patient (Intermittent Claudication)Intravenous200 mg daily for 15 days137% increase in pain-free walking distance.[2]
Pyridoxal 5'-Phosphate (PLP) Spontaneously Hypertensive Rats (SHR)Not SpecifiedNot SpecifiedSignificant decrease in blood pressure.[3]
Pyridoxal 5'-Phosphate (PLP) Wistar Kyoto Rats (WKY) with Angiotensin II-induced hypertensionNot SpecifiedNot SpecifiedPrevention of blood pressure increase.[3]

Table 2: In Vivo Effects of Alternative Vasodilators

DrugAnimal Model/Patient PopulationRoute of AdministrationDosageKey In Vivo Vasodilatory EffectsCitation
Pentoxifylline Patients with intermittent claudicationOral600 mg/dayComparable efficacy to Buflomedil in improving walking distance.[4]
Naftidrofuryl Patients with intermittent claudicationOral600 mg/dayComparable efficacy to Buflomedil in improving walking distance.[4]
Cilostazol Patients with intermittent claudicationNot SpecifiedNot SpecifiedImproves walking distance.
Taxifolin Spontaneously Hypertensive Rats (SHRs)Daily for four weeks15, 30, and 60 mg/kgDose-dependent reduction in systolic, diastolic, and mean arterial pressure. At 60 mg/kg, systolic blood pressure was reduced to 132.38 ± 3.14 mmHg from a higher baseline.[5]

Signaling Pathways and Mechanisms of Action

The vasodilatory effects of this compound and its alternatives are mediated by distinct signaling pathways.

This compound

Buflomedil primarily acts as a non-selective α-adrenergic receptor antagonist on vascular smooth muscle cells. This action inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[6] Additionally, Buflomedil exhibits a weak calcium channel blocking activity, which further contributes to vasodilation by reducing the influx of extracellular calcium into smooth muscle cells.[4] The pyridoxal 5'-phosphate component may exert its own effects by potentially acting as an antagonist at ATP receptors and influencing hydrogen sulfide (B99878) (H₂S) synthesis, which has vasodilatory properties.[7]

Buflomedil_Pathway cluster_extracellular Extracellular Space cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine/ Epinephrine Alpha_Receptor α-Adrenergic Receptor Norepinephrine->Alpha_Receptor PLC Phospholipase C (PLC) Alpha_Receptor->PLC Activates Relaxation Vasodilation Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Ca_Channel->Ca_Influx Influx IP3 IP₃ PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_SR Ca²⁺ SR->Ca_SR Releases Ca_Intra [Ca²⁺]i (Increased) Contraction Vasoconstriction Ca_Intra->Contraction Leads to Buflomedil Buflomedil Buflomedil->Alpha_Receptor Blocks Buflomedil->Ca_Channel Weakly Blocks

Caption: Buflomedil's vasodilatory signaling pathway.

Pentoxifylline

Pentoxifylline is a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation leads to the inhibition of myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation and vasodilation. Pentoxifylline also improves red blood cell deformability and reduces blood viscosity.

Pentoxifylline_Pathway cluster_intracellular Vascular Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Inhibits MLCK_inactive Myosin Light-Chain Kinase (Inactive) Contraction Vasoconstriction MLCK_active->Contraction Promotes Relaxation Vasodilation MLCK_inactive->Relaxation Leads to Pentoxifylline Pentoxifylline Pentoxifylline->PDE Inhibits Naftidrofuryl_Pathway cluster_extracellular Extracellular Space cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (5-HT) HT2_Receptor 5-HT₂ Receptor Serotonin->HT2_Receptor Gq Gq protein HT2_Receptor->Gq Activates Relaxation Vasodilation PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_SR Ca²⁺ SR->Ca_SR Releases Ca_Intra [Ca²⁺]i (Increased) Contraction Vasoconstriction Ca_Intra->Contraction Leads to Naftidrofuryl Naftidrofuryl Naftidrofuryl->HT2_Receptor Blocks Cilostazol_Pathway cluster_intracellular Vascular Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts PDE3 Phosphodiesterase 3 (PDE3) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Degrades MLCK_active Myosin Light-Chain Kinase (Active) PKA->MLCK_active Inhibits MLCK_inactive Myosin Light-Chain Kinase (Inactive) Contraction Vasoconstriction MLCK_active->Contraction Promotes Relaxation Vasodilation MLCK_inactive->Relaxation Leads to Cilostazol Cilostazol Cilostazol->PDE3 Inhibits Experimental_Workflow A Animal Preparation (Anesthesia, Monitoring, Cannulation) B Stabilization Period (20 minutes) A->B C Baseline Measurement (Ultrasound: Diameter & Blood Flow) B->C D Drug Administration (Test Compound or Vehicle) C->D E Post-Dose Measurements (Continuous or Timed Intervals) D->E F Data Analysis (% Change from Baseline, Statistics) E->F

References

A Head-to-Head Comparison of Buflomedil Pyridoxal Phosphate and Other Vasodilators in the Management of Peripheral Arterial Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Buflomedil (B1668037) pyridoxal (B1214274) phosphate (B84403) with other prominent vasodilators used in the treatment of peripheral arterial disease (PAD), particularly for symptomatic relief of intermittent claudication. The information presented is collated from various clinical studies to aid in research and development efforts.

Introduction to Buflomedil Pyridoxal Phosphate

This compound is a specific salt of the vasoactive agent Buflomedil. While much of the clinical literature refers to Buflomedil hydrochloride, the active moiety, Buflomedil, is the subject of comparison. Buflomedil exhibits a multi-faceted mechanism of action, primarily as a non-selective alpha-1 adrenergic receptor antagonist, which leads to vasodilation.[1][2][3][4] Additionally, it is reported to improve the rheological properties of blood by enhancing red blood cell deformability and inhibiting platelet aggregation. The inclusion of pyridoxal phosphate, the active form of vitamin B6, may offer additional metabolic benefits, although this specific formulation is less extensively studied than the hydrochloride salt.

This guide will compare the efficacy and mechanisms of Buflomedil with other well-established vasodilators: Pentoxifylline (B538998), Naftidrofuryl, and Cilostazol, with a brief mention of Nifedipine (B1678770) based on available comparative data.

Quantitative Comparison of Clinical Efficacy

The primary endpoint in clinical trials for intermittent claudication is the improvement in walking distance, measured as Pain-Free Walking Distance (PFWD) and Maximum Walking Distance (MWD) on a standardized treadmill test. The following tables summarize the quantitative data from head-to-head and placebo-controlled trials.

Table 1: Buflomedil vs. Placebo in Intermittent Claudication
StudyTreatment Group (n)Placebo Group (n)Outcome MeasureBaseline (mean)Change from Baseline (Treatment)Change from Baseline (Placebo)Statistical Significance (p-value)
Trübestein 1984 (in Cochrane Review)Buflomedil (64)Placebo (63)PFWD (meters)Not Specified+75.1 (WMD)-p < 0.05
MWD (meters)Not Specified+80.7 (WMD)-p < 0.05
Diamantopoulos 2001 (in Cochrane Review)Buflomedil (20)Placebo (20)PFWD (meters)Not Specified+80.6 (WMD)-p < 0.05
MWD (meters)Not Specified+171.4 (WMD)-p < 0.05
LIMB Study (2005)Buflomedil (1043)Placebo (1035)PFWD (%)Not Specified+49% (median)0% (median)p < 0.001

WMD: Weighted Mean Difference. Data from Cochrane review represents the gain of active treatment over placebo.[5][6]

Table 2: Head-to-Head Comparison of Buflomedil with Other Vasodilators
StudyTreatment Groups (n)Outcome MeasureDurationResults
Trübestein et al. (1981)Buflomedil 450 mg/day (20), Pentoxifylline 300 mg/day (20)Walking Distance90 daysBoth treatments showed significant increases in walking distance from baseline. The increase was not significantly different between the two groups.
Chacon-Quevedo et al. (1994)Buflomedil 600 mg/day (15), Pentoxifylline 1200 mg/day (15), Nifedipine 60 mg/day (15)Walking Performance, Hemodynamic parameters90 daysPentoxifylline was significantly more effective (p < 0.05) than Buflomedil and Nifedipine in improving walking performance and several hemodynamic parameters, including ankle/brachial pressure ratio.[7]
Rosas et al. (1981)Buflomedil hydrochloride (29), Naftidrofuryl (29)Walking Capacity, Time of HyperemiaNot SpecifiedBuflomedil was found to be more effective and safer than Naftidrofuryl in treating patients with intermittent claudication.[8]
Jawień et al. (2003)Buflomedil 600 mg/day + Pentoxifylline 1200 mg/day (39), Pentoxifylline 1200 mg/day alone (40)PFWD, MWD12 weeksThe combination therapy group showed a significantly greater improvement in PFWD (74.4% vs 27.3%) and MWD (41.8% vs non-significant increase) compared to Pentoxifylline alone.[9]

Mechanisms of Action and Signaling Pathways

The vasodilatory and rheological effects of these drugs are mediated by distinct signaling pathways.

Buflomedil

Buflomedil primarily acts as a non-selective antagonist of α1-adrenergic receptors on vascular smooth muscle cells. This action inhibits norepinephrine-induced vasoconstriction. The binding of norepinephrine (B1679862) to α1-adrenergic receptors typically activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction. By blocking this initial receptor activation, Buflomedil leads to vasodilation.[1][2][3][4]

Buflomedil_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Buflomedil Buflomedil Buflomedil->Alpha1_Receptor Blocks Vasodilation Vasodilation Buflomedil->Vasodilation Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Contraction Smooth Muscle Contraction DAG->Contraction Activates PKC Ca2 Ca²⁺ SR->Ca2 Ca2->Contraction Initiates

Caption: Signaling pathway of Buflomedil's antagonism of α1-adrenergic receptors.
Pentoxifylline

Pentoxifylline is a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[10][11][12] In vascular smooth muscle cells, elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.[13] Pentoxifylline also improves red blood cell deformability and reduces blood viscosity.[11][12]

Pentoxifylline_Pathway cluster_intracellular Intracellular Space ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP MLCK_active Active MLCK PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Vasodilation Vasodilation MLCK_inactive->Vasodilation Leads to Pentoxifylline Pentoxifylline Pentoxifylline->PDE Inhibits

Caption: Mechanism of Pentoxifylline via phosphodiesterase inhibition.
Naftidrofuryl

Naftidrofuryl's primary mechanism is the selective antagonism of serotonin (B10506) 5-HT2 receptors on vascular smooth muscle and platelets.[1][14] Serotonin (5-HT) binding to these receptors, which are coupled to the Gq/11 protein, initiates a signaling cascade similar to that of α1-adrenergic receptors, leading to vasoconstriction. By blocking these receptors, Naftidrofuryl prevents serotonin-induced vasoconstriction. It is also suggested to have metabolic effects, potentially improving cellular oxygen utilization.[14]

Naftidrofuryl_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT2_Receptor 5-HT2 Receptor Serotonin->5HT2_Receptor Activates Naftidrofuryl Naftidrofuryl Naftidrofuryl->5HT2_Receptor Blocks Vasodilation Vasodilation Naftidrofuryl->Vasodilation Gq_Protein Gq Protein 5HT2_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca2_Release Ca²⁺ Release IP3_DAG->Ca2_Release Contraction Smooth Muscle Contraction Ca2_Release->Contraction

Caption: Naftidrofuryl's antagonism of 5-HT2 receptors.
Cilostazol

Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3).[15] Similar to pentoxifylline, its inhibition of PDE3 leads to increased intracellular cAMP levels in both vascular smooth muscle cells and platelets.[15] This results in vasodilation through the PKA-mediated inactivation of MLCK and also potent inhibition of platelet aggregation.[15][16]

Cilostazol_Pathway cluster_intracellular Vascular Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP MLCK_active Active MLCK PKA->MLCK_active Inactivates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Contraction Contraction MLCK_active->Contraction Promotes Vasodilation Vasodilation MLCK_inactive->Vasodilation Leads to Cilostazol Cilostazol Cilostazol->PDE3 Inhibits

Caption: Cilostazol's mechanism via selective PDE3 inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative clinical trials.

Standardized Treadmill Exercise Test (Gardner Protocol)

This protocol is widely used to assess walking performance in patients with intermittent claudication.

  • Patient Preparation: Patients should refrain from smoking for at least two hours before the test. Comfortable clothing and walking shoes are required.

  • Equipment: A calibrated medical treadmill.

  • Protocol:

    • The test begins with the patient walking at a constant speed of 3.2 km/h (2.0 mph) on a 0% grade.

    • Every 2 minutes, the grade of the treadmill is increased by 2%.

    • The test continues until the patient is forced to stop due to maximal claudication pain.

  • Measurements:

    • Pain-Free Walking Distance (PFWD): The distance walked until the onset of claudication pain.

    • Maximum Walking Distance (MWD): The total distance walked until the patient stops due to intolerable pain.

  • Experimental Workflow:

Treadmill_Workflow Start Start Patient_Prep Patient Preparation (No smoking, proper attire) Start->Patient_Prep Treadmill_Setup Treadmill at 3.2 km/h, 0% grade Patient_Prep->Treadmill_Setup Begin_Walking Patient begins walking Treadmill_Setup->Begin_Walking Monitor_Pain Monitor for onset of claudication pain Begin_Walking->Monitor_Pain Record_PFWD Record Pain-Free Walking Distance (PFWD) Monitor_Pain->Record_PFWD Pain onset Increase_Grade Increase grade by 2% every 2 minutes Monitor_Pain->Increase_Grade No pain Record_PFWD->Increase_Grade Monitor_Max_Pain Monitor for maximal claudication pain Increase_Grade->Monitor_Max_Pain Monitor_Max_Pain->Increase_Grade Pain tolerable Stop_Test Patient stops walking Monitor_Max_Pain->Stop_Test Maximal pain Record_MWD Record Maximum Walking Distance (MWD) Stop_Test->Record_MWD End End Record_MWD->End

Caption: Workflow for the Gardner Treadmill Protocol.
Ankle-Brachial Index (ABI) Measurement

The ABI is a non-invasive method to assess the severity of peripheral arterial disease.

  • Patient Preparation: The patient should rest in a supine position for at least 10 minutes before the measurement.

  • Equipment: Doppler ultrasound device, blood pressure cuffs of appropriate sizes for the arms and ankles.

  • Procedure:

    • Measure the systolic blood pressure in both brachial arteries. The higher of the two readings is used as the denominator.

    • Measure the systolic blood pressure in the dorsalis pedis and posterior tibial arteries of each ankle.

    • For each leg, the higher of the two ankle pressures is used as the numerator.

  • Calculation: ABI = (Highest Ankle Systolic Pressure) / (Highest Brachial Systolic Pressure)

  • Interpretation:

    • 0.91–1.30: Normal

    • 0.41–0.90: Mild to moderate PAD

    • 0.00–0.40: Severe PAD

Digital Occlusion Plethysmography

This technique measures changes in the volume of a digit, which reflects blood flow.

  • Principle: A photoelectric sensor (photoplethysmograph) detects changes in blood volume in the fingertip or toe. Strain gauge plethysmography, which measures changes in limb circumference, can also be used.

  • Procedure:

    • A sensor is placed on the digit.

    • A baseline recording of the pulse volume is obtained.

    • An occlusion cuff is placed on a more proximal part of the limb (e.g., the arm or leg) and inflated to a pressure that occludes venous outflow but not arterial inflow.

    • The change in digital volume over time is recorded, which reflects the rate of arterial inflow.

  • Measurements: The amplitude and shape of the pulse volume waveform can provide information about the elasticity of the blood vessels and the presence of occlusive disease.

Conclusion

This compound, through the vasoactive properties of Buflomedil, offers a therapeutic option for patients with intermittent claudication. Its primary mechanism as an α1-adrenergic antagonist distinguishes it from other vasodilators like the phosphodiesterase inhibitors (pentoxifylline and cilostazol) and the 5-HT2 antagonist (naftidrofuryl).

Head-to-head clinical data suggests that while Buflomedil is effective compared to placebo, its efficacy relative to other vasodilators varies. One study indicated that pentoxifylline may be more effective in improving walking performance and hemodynamic parameters.[7] Another suggested Buflomedil was more effective and safer than naftidrofuryl.[8] Furthermore, a combination of Buflomedil and pentoxifylline appeared to be more beneficial than pentoxifylline alone.[9]

The choice of a vasodilator for a particular patient may depend on their specific clinical profile, comorbidities, and tolerance to potential side effects. The diverse mechanisms of action of these drugs also present opportunities for combination therapies, as suggested by the positive results of the Buflomedil and pentoxifylline combination study. Further well-designed, large-scale comparative trials are needed to definitively establish the relative efficacy of these agents and to explore the potential of combination therapies in the management of peripheral arterial disease. This guide provides a foundational comparison to inform future research and drug development in this therapeutic area.

References

A Comparative Guide to Analytical Methods for Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of different analytical methods for the determination of Buflomedil and Pyridoxal (B1214274) Phosphate (B84403). This data has been compiled from various studies to facilitate a comparative assessment.

Table 1: Comparison of Analytical Methods for Buflomedil

ParameterHPLC-UVCapillary Electrophoresis (CE)
Linearity Range 0.5 - 50 µg/mL5 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.1%
Precision (%RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~5 µg/mL
Reported Use Quantification in plasma and pharmaceutical formulations[1]Determination in pharmaceutical formulations[2][3]

Table 2: Comparison of Analytical Methods for Pyridoxal Phosphate

ParameterHPLC with Fluorescence DetectionHPLC-UVUV-Visible Spectrophotometry
Linearity Range 10 - 1000 nmol/L17.5 - 60 µg/mL[4][5]5 - 500 µg/25mL[4]
Accuracy (% Recovery) >95%[6]98.8% - 100.86%[7]Not explicitly reported
Precision (%RSD) < 7% (Inter-batch)[6]< 2.0%[7]Not explicitly reported
Limit of Detection (LOD) 2.1 nmol/L[6]Not explicitly reportedNot explicitly reported
Limit of Quantitation (LOQ) 5.8 nmol/L[6]Not explicitly reportedNot explicitly reported
Reported Use Measurement in plasma and red blood cells[6]Simultaneous determination in tablets[4][5]Determination in pure and pharmaceutical forms[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and can be adapted for specific research needs.

High-Performance Liquid Chromatography (HPLC) for Buflomedil

This method is suitable for the quantification of Buflomedil in plasma.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Nova Pak C18 reversed-phase column.

  • Mobile Phase: A mixture of diethyl ether and a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 275 nm.

  • Internal Standard: A suitable compound with similar chromatographic behavior.

  • Sample Preparation: Liquid-liquid extraction of plasma samples.

High-Performance Liquid Chromatography (HPLC) for Pyridoxal Phosphate

This method is designed for the simultaneous determination of Pyridoxal Phosphate in pharmaceutical tablets.[4][5]

  • Instrumentation: HPLC with a Photo Diode Array (PDA) detector.

  • Column: Agilent Poroshell C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of ammonium (B1175870) phosphate buffer (pH 3.0), acetonitrile, and methanol (B129727) (86:7:7 v/v/v).

  • Flow Rate: 1.8 mL/min.

  • Detection: PDA detection at 270 nm.

  • Sample Preparation: Dissolving the tablet powder in the mobile phase, followed by filtration.

UV-Visible Spectrophotometry for Pyridoxal Phosphate

A simple method for the determination of Pyridoxal Phosphate in pharmaceutical preparations.[4]

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Reagent: Diazotized p-nitroaniline.

  • Procedure: The method is based on the coupling reaction of Pyridoxal Phosphate with diazotized p-nitroaniline in an alkaline solution to form a colored azo dye.

  • Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) of 480 nm.

Capillary Electrophoresis (CE)

While a specific method for Buflomedil Pyridoxal Phosphate is not detailed, the following provides a general approach based on validated methods for similar compounds.[2][3]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary.

  • Background Electrolyte (BGE): A buffer solution, such as phosphate or borate (B1201080) buffer, at a specific pH to ensure optimal separation.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.

  • Detection: On-column UV detection at a wavelength where the analyte absorbs.

Mandatory Visualizations

Signaling Pathway of Buflomedil

Buflomedil primarily acts as a non-selective alpha-adrenergic receptor antagonist and also modulates intracellular calcium levels, leading to vasodilation and improved blood flow.[8][9][10]

Buflomedil_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Buflomedil Buflomedil Alpha_Adrenergic_Receptor α-Adrenergic Receptor Buflomedil->Alpha_Adrenergic_Receptor Blocks Calcium_Channel Voltage-gated Ca2+ Channel Buflomedil->Calcium_Channel Inhibits PLC Phospholipase C Alpha_Adrenergic_Receptor->PLC Activates Ca_ion Ca2+ Calcium_Channel->Ca_ion Influx IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on SR->Ca_ion Releases Contraction Muscle Contraction Ca_ion->Contraction Relaxation Muscle Relaxation (Vasodilation) Norepinephrine Norepinephrine Norepinephrine->Alpha_Adrenergic_Receptor Activates

Caption: Mechanism of action of Buflomedil leading to vasodilation.

Cross-Validation Workflow

This diagram illustrates a general workflow for the cross-validation of analytical methods.

Cross_Validation_Workflow Start Start Sample_Preparation Prepare Standard and Quality Control Samples Start->Sample_Preparation Method_A Analytical Method A (e.g., HPLC) Analysis_A Analyze Samples using Method A Method_A->Analysis_A Method_B Analytical Method B (e.g., UV-Vis) Analysis_B Analyze Samples using Method B Method_B->Analysis_B Sample_Preparation->Method_A Sample_Preparation->Method_B Data_Comparison Compare Results (e.g., Bland-Altman plot, t-test) Analysis_A->Data_Comparison Analysis_B->Data_Comparison Conclusion Determine if Methods are Interchangeable Data_Comparison->Conclusion

Caption: General workflow for cross-validating two analytical methods.

References

A Comparative Analysis of Buflomedil Pyridoxal Phosphate and Other Vitamin B6 Derivatives: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the vasoactive agent buflomedil (B1668037), its formulation with pyridoxal (B1214274) phosphate (B84403), and other key vitamin B6 derivatives. This document synthesizes available data on their efficacy, mechanisms of action, and experimental protocols to inform future research and development.

Executive Summary

Buflomedil is a vasoactive drug known for its multifaceted mechanism of action, primarily as a non-selective alpha-adrenoceptor antagonist with weak calcium channel blocking properties, leading to vasodilation and improved microcirculation.[1][2] Pyridoxal phosphate (PLP), the active form of vitamin B6, is a critical coenzyme in numerous metabolic pathways, including neurotransmitter synthesis.[3][4] The combination, buflomedil pyridoxal phosphate, exists as a distinct chemical entity, though comparative efficacy studies with other vitamin B6 derivatives are limited.[][6][7] This guide presents a comparative overview based on available data for the individual components and other vitamin B6 derivatives like pyridoxine (B80251) and pyridoxamine.

Data Presentation: Comparative Efficacy

Due to the limited direct comparative studies on this compound, this section presents data on the efficacy of its components and other vitamin B6 derivatives in relevant therapeutic areas.

Table 1: Comparison of Pyridoxal Phosphate (PLP) and Pyridoxine in Idiopathic Intractable Epilepsy

Outcome MeasurePyridoxal Phosphate (PLP)Pyridoxine (PN)Reference
Seizure Freedom at 6 Months 5 out of 11 responders (3 of whom required PLP exclusively)2 out of 5 responders who also responded to PLP[8]
Exclusive Efficacy 6 out of 11 responders were controlled exclusively by PLP0 out of 11 responders were controlled exclusively by PN[8]
Efficacy in Infantile Spasms 6 out of 11 PLP responders had infantile spasms (4 of whom needed PLP exclusively)Not specified as being exclusively effective[8]

Table 2: Efficacy of Buflomedil in Peripheral Arterial Disease

Study PopulationInterventionOutcomeReference
Patients with intermittent claudicationBuflomedilStatistically significant improvement in walking distance compared to placebo[9]
Patients with Raynaud's phenomenonBuflomedil (6 months)Significant reduction in the frequency and severity of ischemic attacks compared to placebo[10]

Table 3: Efficacy of Pyridoxamine in Diabetic Nephropathy

Study PopulationInterventionOutcomeReference
Patients with type 1 or type 2 diabetes and overt nephropathyPyridoxamineDid not significantly alter the progressive increase in serum creatinine (B1669602) after 1 year in the overall population. A treatment effect was observed in patients with lower baseline serum creatinine.[11]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the replication and advancement of research.

Protocol 1: Evaluation of Pyridoxal Phosphate vs. Pyridoxine in Intractable Epilepsy

This protocol is based on the study by Wang et al. (2005).[8]

  • Patient Population: 94 children (aged 8 months to 15 years) with idiopathic intractable epilepsy for more than six months.

  • Intervention:

    • Initial intravenous administration of PLP at 10 mg/kg, followed by 10 mg/kg/day in four divided doses.

    • If seizures recurred within 24 hours, the dose was increased to 40 mg/kg, followed by 50 mg/kg/day in four divided doses.

    • For patients with complete seizure control, PLP was replaced by an equivalent oral dose of pyridoxine (PN).

    • If seizures recurred on PN, intravenous PLP was re-administered, followed by oral PLP at 50 mg/kg/day.

  • Primary Outcome: Seizure control and the ability to remain seizure-free on either PLP or PN.

  • Duration: 6 months of treatment.

Protocol 2: Double-Blind, Placebo-Controlled Trial of Buflomedil in Raynaud's Phenomenon

This protocol is based on the study by Le Quentrec & Lefebvre (1991).[10]

  • Patient Population: 31 patients with idiopathic Raynaud's phenomenon.

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Intervention:

    • Treatment group (n=16): Buflomedil.

    • Control group (n=15): Placebo.

  • Primary Outcomes:

    • Mean daily frequency and severity of winter ischemic attacks.

    • Assessment of hemodynamic disturbances and background pallor via nail fold capillaroscopy.

  • Duration: 6 months.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways is fundamental to drug development.

Buflomedil Signaling Pathway

Buflomedil's primary mechanism involves the non-selective antagonism of α-adrenergic receptors, leading to vasodilation. It also exhibits weak calcium channel blocking activity and improves blood rheology.[1][2]

Buflomedil_Pathway cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Buflomedil Buflomedil Alpha_Adrenergic_Receptor α-Adrenergic Receptor Buflomedil->Alpha_Adrenergic_Receptor Antagonizes Calcium_Channel Calcium Channel Buflomedil->Calcium_Channel Blocks (weakly) Vasodilation Vasodilation Buflomedil->Vasodilation Promotes Vasoconstriction Vasoconstriction Alpha_Adrenergic_Receptor->Vasoconstriction Leads to Calcium_Channel->Vasoconstriction Mediates Norepinephrine Norepinephrine Norepinephrine->Alpha_Adrenergic_Receptor Activates PLP_Coenzyme_Function cluster_MetabolicPathways Cellular Metabolism PLP Pyridoxal 5'-Phosphate (PLP) Amino_Acid_Metabolism Amino Acid Metabolism (e.g., Transamination, Decarboxylation) PLP->Amino_Acid_Metabolism Coenzyme for Neurotransmitter_Synthesis Neurotransmitter Synthesis (e.g., Serotonin, Dopamine, GABA) PLP->Neurotransmitter_Synthesis Coenzyme for Heme_Synthesis Heme Synthesis PLP->Heme_Synthesis Coenzyme for Glycogenolysis Glycogenolysis PLP->Glycogenolysis Coenzyme for Pyridoxamine_AGE_Inhibition cluster_Glycation_Pathway Advanced Glycation End Product (AGE) Formation Glucose Glucose Amadori_Product Amadori Product Glucose->Amadori_Product + Protein Protein Protein Reactive_Carbonyls Reactive Carbonyl Intermediates Amadori_Product->Reactive_Carbonyls Oxidation AGEs AGEs Reactive_Carbonyls->AGEs Further Reactions Pyridoxamine Pyridoxamine Pyridoxamine->Reactive_Carbonyls Scavenges

References

A Comparative Study of Different Salts of Buflomedil for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Buflomedil Hydrochloride and Potential Alternatives

This guide provides a comprehensive comparison of different salts of Buflomedil, with a primary focus on the widely used hydrochloride salt. Due to the limited publicly available data on other Buflomedil salts, this document emphasizes the well-characterized properties of Buflomedil Hydrochloride while establishing a framework for the evaluation of other potential salt forms. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and insights into the drug's mechanism of action.

Executive Summary

Buflomedil is a vasoactive drug known for its efficacy in treating peripheral and cerebral vascular diseases. Its therapeutic effects are primarily attributed to its action as a non-selective alpha-1 adrenergic receptor antagonist, leading to vasodilation. The hydrochloride salt is the most common form used in pharmaceutical preparations. This guide explores the physicochemical properties, stability, and mechanism of action of Buflomedil Hydrochloride. While direct comparative experimental data for other salts like Buflomedil Oxalate is scarce in the literature, this document provides the necessary experimental protocols for a comprehensive in-house comparative study.

Data Presentation: Physicochemical Properties of Buflomedil Salts

A critical aspect of salt selection in drug development is the optimization of physicochemical properties to enhance solubility, stability, and bioavailability. The following table summarizes the available data for Buflomedil Hydrochloride. The absence of data for other salts highlights a significant gap in the publicly available research.

PropertyBuflomedil HydrochlorideBuflomedil Oxalate
Molecular Formula C₁₇H₂₆ClNO₄[1]C₁₉H₂₇NO₈
Molecular Weight 343.85 g/mol [1][2]397.42 g/mol
Melting Point 192-193 °C[3]Data not available
Aqueous Solubility Freely soluble[3]; 63 mg/mL[2]; 69 mg/mL[4]Data not available
Solubility in Ethanol Soluble[3]; 7 mg/mL[2][5]Data not available
Solubility in Acetone Very slightly soluble[3]Data not available
Solubility in DMSO 50 mg/mL[2]; 31 mg/mL[5]Data not available
LogP (Buflomedil free base) 2.771 (Crippen Calculated)[6]2.771 (Crippen Calculated)[6]

Note: The logP value is for the free base and is independent of the salt form.

Mechanism of Action: Signaling Pathway

Buflomedil primarily acts as a non-selective alpha-1 adrenergic receptor antagonist.[5][7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, initiate a signaling cascade leading to vasoconstriction. By blocking these receptors, Buflomedil prevents this cascade, resulting in vasodilation and increased blood flow. The alpha-1 adrenergic receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.

The signaling pathway initiated by the activation of the alpha-1 adrenergic receptor, which is inhibited by Buflomedil, is depicted below.

Buflomedil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_Receptor Binds to G_Protein G-Protein (Gq) Alpha1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from Endoplasmic Reticulum IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_ER->Contraction PKC->Contraction Buflomedil Buflomedil Buflomedil->Alpha1_Receptor Antagonizes

Caption: Buflomedil's antagonism of the Alpha-1 adrenergic receptor.

Experimental Protocols

To facilitate a direct comparison of different Buflomedil salts, the following detailed experimental protocols are provided. These are based on standard pharmaceutical industry practices and regulatory guidelines.

Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of different Buflomedil salts in various aqueous media.

Methodology:

  • Media Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer) as per USP guidelines.[8]

  • Sample Preparation: Accurately weigh an excess amount of the Buflomedil salt into separate vials for each medium.

  • Incubation: Add a known volume of the respective buffer to each vial. The vials are then sealed and placed in a shaking incubator set at 37 ± 0.5 °C.

  • Equilibration: Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. Preliminary studies should be conducted to determine the time to reach equilibrium.[9]

  • Sample Collection and Analysis: After equilibration, withdraw an aliquot from each vial and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove undissolved solids.

  • Quantification: Analyze the filtrate for the concentration of Buflomedil using a validated stability-indicating HPLC method.[10]

  • Data Reporting: Express the solubility in mg/mL. The experiment should be performed in triplicate for each salt and each medium.[9]

The workflow for this protocol is illustrated below.

Equilibrium_Solubility_Workflow A Prepare Buffers (pH 1.2, 4.5, 6.8) C Add Buffer to Vials A->C B Add Excess Buflomedil Salt to Vials B->C D Incubate at 37°C with Shaking (24-48h) C->D E Withdraw and Filter Aliquot D->E F Analyze by HPLC E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for equilibrium solubility determination.

Dissolution Rate Studies

Objective: To compare the intrinsic dissolution rates of different Buflomedil salts.

Methodology (USP <711> Apparatus 2 - Paddle): [4][11][12]

  • Medium: Use 900 mL of 0.1 N HCl as the dissolution medium, maintained at 37 ± 0.5 °C.[13]

  • Apparatus Setup: Assemble the USP Apparatus 2 (paddle) and set the rotation speed to 50 rpm.

  • Sample Preparation: Prepare a compact disc of the Buflomedil salt using a die and a hydraulic press. The surface area of the disc should be known and consistent.

  • Dissolution Test: Place the compact disc at the bottom of the dissolution vessel. Start the paddle rotation and begin sampling at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Sample Analysis: Withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium. Analyze the samples for Buflomedil concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug dissolved per unit area versus time. The slope of the initial linear portion of the curve represents the intrinsic dissolution rate (mg/cm²/min).

Stability Studies

Objective: To evaluate and compare the solid-state stability of different Buflomedil salts under accelerated conditions.

Methodology (ICH Q1A(R2)): [14][15]

  • Storage Conditions: Store the Buflomedil salt samples in controlled environment chambers at accelerated conditions (40 °C / 75% RH) for a period of 6 months.[16][17]

  • Sampling: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.[10][18] Perform solid-state characterization using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to detect any changes in the crystalline form.

  • Data Evaluation: Compare the degradation profiles and any changes in the physical properties of the different salts over time.

Powder X-ray Diffraction (PXRD)

Objective: To characterize the crystalline structure of different Buflomedil salts.

Methodology:

  • Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Mount the powder on a sample holder.

  • Data Acquisition: Collect the PXRD pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.

  • Data Analysis: Analyze the resulting diffractogram for the positions and intensities of the diffraction peaks to identify the crystalline form.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties, such as melting point and purity, of different Buflomedil salts.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.

  • Thermal Analysis: Heat the sample in the DSC instrument at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak of the melting endotherm.

The logical relationship for the characterization of a new salt form is outlined below.

Salt_Characterization_Logic Start Synthesize New Buflomedil Salt PXRD Powder X-ray Diffraction (PXRD) Start->PXRD Characterize Crystallinity DSC Differential Scanning Calorimetry (DSC) Start->DSC Determine Thermal Properties Solubility Equilibrium Solubility Determination PXRD->Solubility DSC->Solubility Dissolution Intrinsic Dissolution Rate Study Solubility->Dissolution Stability Accelerated Stability Study (ICH Q1A) Dissolution->Stability Decision Select Optimal Salt Form Stability->Decision

References

A Comparative Analysis of the Pharmacokinetic Profiles of Buflomedil and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the vasoactive drug Buflomedil (B1668037) and its known derivatives. The information herein is supported by experimental data from peer-reviewed literature to facilitate objective analysis and inform future research and development.

Abstract

Buflomedil is a vasoactive agent known to improve microcirculation. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing its therapeutic use and for the development of novel derivatives with improved properties. This guide synthesizes available data on the pharmacokinetics of Buflomedil and its identified metabolites, highlighting key parameters and the experimental methodologies used for their determination. While comprehensive pharmacokinetic data for Buflomedil is available, similar detailed information for its derivatives is notably scarce in current literature.

Pharmacokinetic Profiles: Buflomedil vs. Derivatives

Buflomedil undergoes hepatic metabolism, leading to the formation of several derivatives. The primary identified metabolites include para-desmethyl buflomedil, CRL40634, and CRL40598.[1] While CRL40634 and CRL40598 are confirmed metabolites with vasoactive properties, their specific pharmacokinetic parameters are not well-documented in publicly available literature.[1] The available quantitative data for Buflomedil is summarized below.

Table 1: Pharmacokinetic Parameters of Buflomedil
ParameterValueAdministrationReference
Time to Peak Plasma Concentration (Tmax) 1.5 - 4 hoursOral[2]
Elimination Half-Life (t½) 2 - 3 hoursOral / IV[3]
Bioavailability ~72%Oral[4]
Protein Binding 60 - 80% (dose-dependent)-
Volume of Distribution (Vdss) 1.32 ± 0.26 L/kgIntravenous[4]
Metabolism Hepatic-
Primary Metabolite para-desmethyl buflomedil-[3]
Excretion Primarily renal (urine)-
Urinary Excretion (unchanged drug) 18% (Oral), 23.6% (IV)Oral / IV[4]
Urinary Excretion (para-desmethyl buflomedil) 14.8% (Oral), 18.7% (IV)Oral / IV[4]

Experimental Protocols

The determination of Buflomedil's pharmacokinetic parameters relies on robust analytical methodologies. Below are detailed protocols for the key experiments cited in the literature.

Quantification of Buflomedil in Biological Matrices

Method: High-Performance Liquid Chromatography (HPLC) with UV Detection[5]

  • Sample Preparation:

    • Alkalinize whole blood or plasma samples.

    • Perform solid-phase extraction using an Extrelut® column.

    • Elute the drug with a mixture of diethylether and methylene (B1212753) chloride (70:30, v/v).

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: µBondapak C18 (10 µm)

    • Mobile Phase: Acetonitrile (B52724) and 0.125M potassium dihydrogen phosphate (B84403) (40:60, v/v)

    • Detection: UV at 280 nm, with further spectral identification using a photodiode array detector (200-350 nm).

    • Internal Standard: Papaverine

Method: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)[6]

  • Sample Preparation:

    • Precipitate plasma proteins with methanol.

    • Centrifuge to separate the supernatant.

  • Chromatographic Conditions:

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Acquisition Mode: Multiple reaction monitoring (MRM).

    • Transitions: Buflomedil (m/z 308.3→237.1), Carbamazepine (internal standard, m/z 237.2→194.2).

Visualizing Metabolic Pathways and Experimental Workflows

To aid in the understanding of Buflomedil's fate in the body and the methods used to study it, the following diagrams are provided.

Buflomedil_Metabolism Buflomedil Buflomedil Metabolism Hepatic Metabolism (CYP450 Enzymes) Buflomedil->Metabolism para_desmethyl para-desmethyl buflomedil Metabolism->para_desmethyl CRL40634 CRL40634 Metabolism->CRL40634 CRL40598 CRL40598 Metabolism->CRL40598 Excretion Renal Excretion para_desmethyl->Excretion CRL40634->Excretion CRL40598->Excretion

Caption: Metabolic pathway of Buflomedil.

Pharmacokinetic_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analytical Quantification cluster_data_analysis Data Analysis Blood_Sampling Serial Blood Sampling Protein_Precipitation Protein Precipitation Blood_Sampling->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction Blood_Sampling->Solid_Phase_Extraction LCMS LC-MS/MS Protein_Precipitation->LCMS HPLC HPLC-UV Solid_Phase_Extraction->HPLC PK_Modeling Pharmacokinetic Modeling HPLC->PK_Modeling LCMS->PK_Modeling

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion and Future Directions

The pharmacokinetic profile of Buflomedil is well-characterized, demonstrating rapid absorption and a relatively short half-life. However, a significant knowledge gap exists concerning the detailed pharmacokinetic properties of its derivatives. Future research should focus on elucidating the ADME profiles of para-desmethyl buflomedil, CRL40634, and CRL40598. Such studies would be invaluable for understanding their contribution to the overall therapeutic and toxicological effects of Buflomedil and for guiding the development of new chemical entities with potentially superior pharmacokinetic and pharmacodynamic characteristics. The application of modern analytical techniques, such as high-resolution mass spectrometry, will be instrumental in these future investigations.

References

A Comparative Analysis of the Vasodilatory Potency of Buflomedil Pyridoxal Phosphate and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potency of Buflomedil pyridoxal (B1214274) phosphate (B84403) and its alternatives, focusing on their primary mechanisms of action related to vasodilation. The information presented is intended to support research and drug development efforts in the field of peripheral vascular disease.

Buflomedil is a vasoactive agent that has been used for the treatment of peripheral arterial diseases, such as intermittent claudication.[1] Its therapeutic effects are attributed to its role as a nonselective alpha-adrenoceptor inhibitor.[1][2][3][4] Buflomedil pyridoxal phosphate is a derivative of Buflomedil. While specific potency data for this compound is limited, the vasodilatory action is primarily driven by the Buflomedil moiety. This guide, therefore, focuses on the available data for Buflomedil and its common alternatives.

Comparative Potency of Vasodilators

The following table summarizes the available quantitative data on the potency of Buflomedil and selected alternative vasodilators. It is important to note that direct comparative studies are limited, and the experimental conditions for the cited data may vary.

DrugPrimary Mechanism of ActionTargetPotency MetricPotency Value
Buflomedil Alpha-1 Adrenergic Receptor Antagonistα1A and α1B AdrenoceptorsKiData suggests affinity but specific values are not readily available in the public domain. A study showed dose-dependent displacement of [3H]prazosin from prostate (α1A) and spleen (α1B) membranes.
Cilostazol Phosphodiesterase 3 (PDE3) InhibitorPDE3AIC500.2 µM[5]
Naftidrofuryl 5-HT2 Receptor Antagonist5-HT2 ReceptorsKi60.8 nM[6]
Pentoxifylline Phosphodiesterase (PDE) Inhibitor (non-selective)Multiple PDE subtypesIC50Low potency; values are in the millimolar (mM) range for PDE4 subtypes.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity (Buflomedil)

This protocol is a generalized representation based on standard radioligand binding assay procedures.[8][9][10]

  • Objective: To determine the binding affinity (Ki) of Buflomedil for α1-adrenergic receptors.

  • Materials:

    • Membrane preparations from tissues expressing α1-adrenergic receptors (e.g., rat prostate for α1A, rat spleen for α1B).

    • Radioligand: [3H]prazosin, a selective α1-adrenoceptor antagonist.

    • Test compound: Buflomedil hydrochloride.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of [3H]prazosin and varying concentrations of Buflomedil.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-adrenergic antagonist.

  • Data Analysis: The concentration of Buflomedil that inhibits 50% of the specific binding of [3H]prazosin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Phosphodiesterase 3 (PDE3) Inhibition Assay (Cilostazol)

This protocol is a generalized representation based on standard PDE inhibition assay procedures.[11][12][13]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Cilostazol against PDE3.

  • Materials:

    • Purified recombinant human PDE3A enzyme.

    • Substrate: Cyclic adenosine (B11128) monophosphate (cAMP).

    • Radiolabeled substrate: [3H]cAMP.

    • Test compound: Cilostazol.

    • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

    • Snake venom nucleotidase.

    • Ion-exchange resin or chromatography system.

    • Scintillation counter.

  • Procedure:

    • The PDE3A enzyme is incubated with varying concentrations of Cilostazol in the assay buffer.

    • The enzymatic reaction is initiated by the addition of a mixture of cAMP and [3H]cAMP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, often by heat inactivation.

    • Snake venom nucleotidase is added to convert the unhydrolyzed [3H]cAMP to [3H]-adenosine.

    • The product, [3H]-AMP, is separated from the [3H]-adenosine using an ion-exchange resin or chromatography.

    • The amount of [3H]-AMP is quantified by scintillation counting.

  • Data Analysis: The percentage of PDE3A inhibition at each Cilostazol concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

5-HT2 Receptor Binding Assay (Naftidrofuryl)

This protocol is based on the methodology described in the study by Aly et al. (2009).[6][14]

  • Objective: To determine the binding affinity (Ki) of Naftidrofuryl for the 5-HT2 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human 5-HT2A receptor.

    • Radioligand: A suitable radiolabeled 5-HT2 receptor antagonist (e.g., [3H]ketanserin).

    • Test compound: Naftidrofuryl oxalate.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Naftidrofuryl.

    • Incubation is performed to allow the binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Filters are washed with cold buffer.

    • Radioactivity on the filters is measured by scintillation counting.

    • Non-specific binding is determined in the presence of an excess of an unlabeled 5-HT2 antagonist.

  • Data Analysis: The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for each class of vasodilator and a typical experimental workflow for determining potency.

cluster_0 Buflomedil: Alpha-1 Adrenergic Receptor Antagonism Buflomedil Buflomedil Alpha1_AR α1-Adrenergic Receptor Buflomedil->Alpha1_AR Inhibits Vasodilation Vasodilation Buflomedil->Vasodilation PLC Phospholipase C (PLC) Alpha1_AR->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Contraction->Vasodilation Prevents

Caption: Buflomedil's mechanism of action.

cluster_1 Cilostazol: PDE3 Inhibition Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 Inhibits cAMP_increase ↑ cAMP Cilostazol->cAMP_increase cAMP_degradation cAMP → AMP PDE3->cAMP_degradation PKA Protein Kinase A (PKA) Activation cAMP_increase->PKA MLCK_inhibition Myosin Light Chain Kinase Inhibition PKA->MLCK_inhibition Vasodilation Vasodilation MLCK_inhibition->Vasodilation

Caption: Cilostazol's mechanism of action.

cluster_2 Naftidrofuryl: 5-HT2 Receptor Antagonism Naftidrofuryl Naftidrofuryl Serotonin_Receptor 5-HT2 Receptor Naftidrofuryl->Serotonin_Receptor Inhibits Vasodilation Vasodilation Naftidrofuryl->Vasodilation Gq_PLC Gq → PLC Activation Serotonin_Receptor->Gq_PLC Activates IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_Release Ca²⁺ Release from SR IP3_DAG->Ca_Release Vasoconstriction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Vasoconstriction Vasoconstriction->Vasodilation Prevents

Caption: Naftidrofuryl's mechanism of action.

cluster_3 Experimental Workflow: Radioligand Binding Assay prep Prepare Membranes Expressing Target Receptor incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Determine IC50 and Ki count->analyze

Caption: Radioligand binding assay workflow.

References

Safety Operating Guide

Navigating the Disposal of Buflomedil Pyridoxal Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling Buflomedil pyridoxal (B1214274) phosphate (B84403), a clear understanding of proper disposal procedures is essential to protect both personnel and the environment.

This guide provides a procedural, step-by-step framework for the disposal of Buflomedil pyridoxal phosphate, aligning with general best practices for pharmaceutical and chemical waste management. Due to the absence of specific disposal instructions for this exact compound, the following recommendations are based on the known properties of its constituent parts—Buflomedil and Pyridoxal Phosphate—and overarching regulatory principles.

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste is a regulated activity, with guidelines established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). A primary consideration is whether the waste is classified as hazardous.[1][2][3] Improper disposal can lead to environmental contamination and potential public health risks.[1]

Key regulations to be aware of include the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[1][3] In 2019, the EPA introduced Subpart P to the RCRA, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities, notably prohibiting the sewering (flushing) of such waste.[2][4]

Characterization of this compound Waste

To determine the appropriate disposal pathway, the waste must first be characterized. Based on available safety data for its components:

  • Buflomedil: The hydrochloride salt of Buflomedil is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[5] This suggests that Buflomedil-containing waste should be managed with caution.

  • Pyridoxal Phosphate: The safety data sheet for Pyridoxal phosphate does not classify it as a hazardous substance.[6][7] However, it is recommended to prevent its release into the environment.[6][8]

Given the potential hazards associated with the Buflomedil component, it is prudent to handle this compound as a non-hazardous pharmaceutical waste at a minimum, with the potential for being classified as hazardous depending on the concentration and quantity.

Quantitative Data Summary

For laboratory settings, waste is typically segregated into different streams. The following table provides a general classification for waste containing this compound.

Waste TypeClassificationRecommended Disposal ContainerDisposal Method
Pure this compound Potentially HazardousBlack ContainerIncineration at a licensed hazardous waste facility.
Contaminated Labware (Gloves, etc.) Non-Hazardous/TraceBlue or White ContainerIncineration or other approved methods for non-hazardous pharmaceutical waste.
Aqueous Solutions (Low Concentration) Non-Hazardous PharmaceuticalBlue or White ContainerIncineration or other approved methods for non-hazardous pharmaceutical waste.

Procedural Steps for Disposal

The following workflow outlines the decision-making process for the proper disposal of this compound waste.

A Start: Buflomedil Pyridoxal Phosphate Waste Generated B Is the waste pure compound or highly concentrated? A->B C Segregate as HAZARDOUS PHARMACEUTICAL WASTE B->C Yes E Is the waste contaminated labware or low concentration solution? B->E No D Place in a designated, properly labeled BLACK waste container. C->D H Arrange for pickup by a licensed pharmaceutical waste contractor. D->H F Segregate as NON-HAZARDOUS PHARMACEUTICAL WASTE E->F Yes G Place in a designated, properly labeled BLUE or WHITE waste container. F->G G->H I Complete all required waste disposal documentation. H->I J End: Waste Properly Disposed I->J

Caption: Disposal workflow for this compound.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling and disposing of this chemical in a laboratory setting should adhere to the following best practices:

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Spill Management:

  • Containment: In the event of a spill, prevent the spread of the material. For solid spills, avoid creating dust.[6]

  • Cleanup: Carefully sweep or scoop up the spilled material and place it into a designated waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and dispose of the cleaning materials as chemical waste.

Waste Segregation and Storage:

  • Identification: Clearly label all waste containers with the contents, including the full chemical name.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed waste disposal vendor.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guidance for Handling Buflomedil Pyridoxal Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring workplace safety and streamlined logistics is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Buflomedil pyridoxal (B1214274) phosphate (B84403), including operational and disposal plans. Adherence to these procedural guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Buflomedil pyridoxal phosphate, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesPowder-free nitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use. Double gloving is advised when handling potentially hazardous drugs.[2] Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[3]
Body Protection Disposable GownA long-sleeved, impermeable gown that closes in the back should be worn.[4] Laboratory coats made of absorbent materials are not suitable.[1]
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are required for eye protection.[5] A face shield offers a broader range of protection against splashes to both the face and eyes.[3]
Respiratory Protection N95 or N100 RespiratorRequired when there is a risk of aerosol generation or when handling the powder outside of a containment system.[3] For large spills, a chemical cartridge-type respirator may be necessary.[3]
Head and Foot Protection Head/Hair and Shoe CoversDisposable head, hair (including beard and moustache), and shoe covers should be utilized to prevent the spread of contamination.[1]

Chemical Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[3]

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Wash hands thoroughly after handling the compound.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Spill Management Workflow

In the event of a spill, a structured and immediate response is crucial to contain the material and prevent exposure. The following workflow outlines the necessary steps.

Spill_Management_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal alert Alert others in the area evacuate Evacuate the immediate vicinity alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean up the spill using appropriate tools contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate collect Collect waste in a labeled, sealed container decontaminate->collect dispose Dispose of as hazardous waste collect->dispose

Caption: Workflow for managing a chemical spill of this compound.

Disposal Plan

All waste materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, should be treated as hazardous waste.

  • Collection: Place all contaminated materials into a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[9]

While a specific Safety Data Sheet (SDS) for this compound was not located, the safety precautions for its components, Buflomedil and Pyridoxal Phosphate, indicate that it should be handled as a hazardous substance. Buflomedil hydrochloride is harmful if swallowed, and Pyridoxal phosphate can cause skin, eye, and respiratory irritation.[7][10] Therefore, exercising caution and adhering to the stringent safety protocols outlined in this document is essential for the protection of all laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buflomedil pyridoxal phosphate
Reactant of Route 2
Reactant of Route 2
Buflomedil pyridoxal phosphate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。